molecular formula Cl2Pt B156199 Platinum(II) chloride CAS No. 10025-65-7

Platinum(II) chloride

Cat. No.: B156199
CAS No.: 10025-65-7
M. Wt: 265.99 g/mol
InChI Key: CLSUSRZJUQMOHH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platinum dichloride is a platinum coordination entity consisting of platinum(II) bound to two chlorine atoms. It has a role as a reagent and a catalyst.

Properties

CAS No.

10025-65-7

Molecular Formula

Cl2Pt

Molecular Weight

265.99 g/mol

IUPAC Name

platinum(2+);dichloride

InChI

InChI=1S/2ClH.Pt/h2*1H;/q;;+2/p-2

InChI Key

CLSUSRZJUQMOHH-UHFFFAOYSA-L

SMILES

Cl[Pt]Cl

Canonical SMILES

[Cl-].[Cl-].[Pt+2]

Color/Form

Grayish-green to brown powder
Olive green hexagonal crystals

density

5.87

melting_point

581 °C decomposes

Other CAS No.

10025-65-7

Pictograms

Corrosive; Irritant; Health Hazard

solubility

Insol in water, alcohol, ether;  sol in hydrochloric acid
Soluble in ammonium hydroxide;  insoluble in cold wate

Origin of Product

United States

Foundational & Exploratory

Platinum(II) chloride formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information regarding the chemical formula and molecular weight of platinum(II) chloride, a key precursor in the synthesis of various platinum compounds utilized in catalysis and medicinal chemistry.

Core Properties of this compound

This compound, also known as platinum dichloride, is an inorganic compound with the chemical formula PtCl₂.[1][2][3] It is a crucial starting material for the creation of other platinum-based complexes, including the notable anticancer drug cisplatin.[2][4] This compound typically appears as a dark brown to black powder and is insoluble in water.[1][2][4] this compound exists in two polymorphic forms, α-PtCl₂ and β-PtCl₂, which have similar chemical properties.[1]

Quantitative Data Summary

The fundamental chemical properties of this compound are summarized in the table below for easy reference by researchers and professionals in drug development and chemical synthesis.

PropertyValue
Chemical Formula PtCl₂
Molecular Weight 265.99 g/mol [2][5] (also cited as 265.98 g/mol [3] and 266.00 g/mol [6])
CAS Number 10025-65-7[3][5]
Appearance Dark brown to black powder[2]
Density 6.05 g/cm³[4]
Melting Point 581 °C (decomposes)[4][6]
Solubility Insoluble in water[1][4]

Structural Information

In its solid state, this compound has a polymeric structure. Each platinum atom is coordinated to four chloride ligands in a square planar geometry.[2] The β-form of PtCl₂ converts to the α-form at 500 °C.[1]

Applications

This compound serves as a versatile precursor in several fields:

  • Medicinal Chemistry: It is a key intermediate in the synthesis of platinum-based anticancer agents like cisplatin.[2][4]

  • Catalysis: It is used as a catalyst for a variety of organic reactions, including C-C, C-O, and C-N bond formations.[4]

  • Materials Science: It is a precursor for synthesizing platinum-based materials for applications such as conductive films and fuel cell catalysts.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphs of Platinum(II) Chloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Platinum(II) chloride (PtCl₂), a key precursor in the synthesis of platinum-based therapeutics, including the renowned anticancer drug cisplatin, exists in multiple crystalline forms known as polymorphs.[1] The arrangement of atoms within these solid-state structures significantly influences the material's physical and chemical properties, such as solubility and reactivity, which are critical parameters in pharmaceutical development and manufacturing. This technical guide provides a comprehensive overview of the crystal structure and polymorphs of this compound, detailing their structural characteristics, synthesis, and characterization. Furthermore, it delves into the biological significance of platinum compounds, illustrating the cellular pathways affected by these important therapeutic agents.

The Polymorphs of this compound: α-PtCl₂ and β-PtCl₂

This compound is known to exist in two primary polymorphic forms: the polymeric α-phase and the hexameric β-phase.[1] A third, less common triclinic structure has also been reported. The transition between the α and β forms is temperature-dependent, with the β form converting to the α form at approximately 500 °C.[1]

α-Platinum(II) Chloride (α-PtCl₂)

The α-polymorph of this compound is characterized by a polymeric and often disordered structure.[1] In this form, square-planar PtCl₄ units are linked through shared chloride ligands, forming extended chains or sheets. The sharing of chloride anions can occur at either the edges or corners of the square planes.[1] This structural arrangement results in a complex and less defined crystal lattice compared to its β-counterpart. One reported structure for a polymeric form of PtCl₂ crystallizes in the triclinic space group P-1. In this arrangement, each platinum atom is coordinated to four chlorine atoms in a rectangular see-saw geometry, forming one-dimensional ribbons.

β-Platinum(II) Chloride (β-PtCl₂)

The β-polymorph is a molecular crystal composed of discrete hexameric clusters with the formula (PtCl₂)₆ or Pt₆Cl₁₂.[1] This structure is based on a trigonal crystal system with the space group R-3m.[2] Within the Pt₆Cl₁₂ cluster, the six platinum atoms are situated at the centers of the faces of a distorted cube, and the twelve chlorine atoms are located near the midpoints of the cube edges. Each platinum atom is in a square-planar coordination environment, bonded to four bridging chloride ions. The Pt-Pt distances within the cluster are in the range of 3.32–3.40 Å, suggesting some degree of metal-metal interaction.[1]

Crystallographic Data

The crystallographic parameters for the known polymorphs of this compound are summarized in the table below, providing a quantitative comparison of their structures.

Parameter α-PtCl₂ (Triclinic) β-PtCl₂ (Trigonal)
Formula PtCl₂Pt₆Cl₁₂
Crystal System TriclinicTrigonal
Space Group P-1R-3m
Lattice Parameters a = 6.13 Å, b = 6.22 Å, c = 6.64 Åa = 8.621 Å, b = 8.621 Å, c = 8.621 Å
α = 91.8°, β = 108.8°, γ = 110.1°α = 108.13°, β = 108.13°, γ = 108.13°
Unit Cell Volume 224.9 ų516.2 ų
Coordination Geometry Rectangular see-sawSquare-planar

Experimental Protocols

Synthesis of this compound Polymorphs

Synthesis of β-PtCl₂ via Thermal Decomposition of Hexachloroplatinic Acid:

β-Platinum(II) chloride can be reliably synthesized by the thermal decomposition of hexachloroplatinic acid (H₂PtCl₆).[1]

  • Procedure:

    • Place a known quantity of hexachloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) in a suitable crucible (e.g., porcelain or quartz).

    • Heat the crucible in a furnace with a steady flow of air.

    • Raise the temperature to 350 °C and maintain for several hours to ensure complete decomposition. The reaction proceeds as follows: H₂PtCl₆ → PtCl₂ + Cl₂ + 2HCl

    • After cooling to room temperature under a dry atmosphere, the resulting dark brown solid is β-PtCl₂.

Synthesis of α-PtCl₂ via Thermal Decomposition of Platinum(IV) Chloride:

The α-polymorph can be obtained by the thermal decomposition of platinum(IV) chloride (PtCl₄).[1]

  • Procedure:

    • Place platinum(IV) chloride in a tube furnace.

    • Heat the sample to 450 °C under a stream of inert gas (e.g., argon or nitrogen) to prevent oxidation.

    • Maintain this temperature until the evolution of chlorine gas ceases. The decomposition reaction is: PtCl₄ → PtCl₂ + Cl₂

    • Cool the furnace to room temperature under the inert atmosphere to obtain α-PtCl₂.

G Synthesis Pathways of PtCl₂ Polymorphs H2PtCl6 Hexachloroplatinic Acid (H₂PtCl₆) beta_PtCl2 β-PtCl₂ H2PtCl6->beta_PtCl2 Heat to 350°C in air PtCl4 Platinum(IV) Chloride (PtCl₄) alpha_PtCl2 α-PtCl₂ PtCl4->alpha_PtCl2 Heat to 450°C (inert atmosphere) beta_PtCl2->alpha_PtCl2 Heat to 500°C

Synthesis of this compound Polymorphs
Characterization of Polymorphs

Powder X-ray Diffraction (PXRD):

PXRD is a fundamental technique for distinguishing between the crystalline polymorphs of PtCl₂.

  • Sample Preparation: Gently grind the PtCl₂ sample to a fine powder using an agate mortar and pestle. Mount the powder on a low-background sample holder.

  • Instrumentation: A standard powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is suitable.

  • Data Collection:

    • Scan range (2θ): 10-80°

    • Step size: 0.02°

    • Scan speed: 1-2°/minute

  • Data Analysis: The resulting diffraction patterns for α- and β-PtCl₂ will exhibit distinct peak positions and relative intensities, allowing for unambiguous phase identification. Rietveld refinement can be employed for quantitative phase analysis and to refine the crystal structure parameters.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):

Thermal analysis methods are crucial for studying the thermal stability and phase transitions of PtCl₂ polymorphs.

  • Instrumentation: A simultaneous TGA/DSC instrument is recommended.

  • Sample Preparation: Place a small amount of the PtCl₂ sample (5-10 mg) in an alumina (B75360) or platinum crucible.

  • Experimental Conditions:

    • Heating rate: 10 °C/min

    • Temperature range: 25 °C to 600 °C

    • Atmosphere: Inert (e.g., nitrogen or argon) at a flow rate of 50 mL/min.

  • Data Analysis: The DSC curve will show an endothermic peak around 500 °C corresponding to the β to α phase transition. The TGA curve will indicate the onset of decomposition at temperatures above 581 °C, where PtCl₂ decomposes into elemental platinum and chlorine gas.[1]

G Characterization Workflow for PtCl₂ Polymorphs cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesized PtCl₂ Sample pxrd Powder X-ray Diffraction (PXRD) synthesis->pxrd dsc_tga DSC-TGA Analysis synthesis->dsc_tga phase_id Phase Identification (α vs. β) pxrd->phase_id thermal_stability Thermal Stability & Phase Transition (β → α at ~500°C) dsc_tga->thermal_stability

Workflow for Polymorph Characterization

Biological Significance for Drug Development

The clinical efficacy of platinum-based drugs, such as cisplatin, is intrinsically linked to their interaction with cellular macromolecules, primarily DNA. Understanding the cellular uptake, mechanism of action, and the signaling pathways leading to cell death is paramount for the development of new and more effective platinum-based anticancer agents.

Cellular Uptake and Activation

Cisplatin, being a neutral complex, is believed to enter cells through a combination of passive diffusion and active transport mechanisms.[3] Copper transporters, such as CTR1, have been implicated in the active uptake of cisplatin.[4] Once inside the cell, the lower intracellular chloride concentration facilitates the hydrolysis of the chloride ligands, leading to the formation of highly reactive aquated platinum species.[3]

Mechanism of Action: DNA Adduct Formation

The aquated platinum complexes are potent electrophiles that readily form covalent bonds with the nitrogen atoms of purine (B94841) bases in DNA, with a preference for the N7 position of guanine (B1146940).[5] This leads to the formation of various DNA adducts, with the 1,2-intrastrand crosslink between adjacent guanine residues being the most common and cytotoxic lesion.[5] These adducts cause significant distortions in the DNA double helix, which in turn interfere with DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[5][6]

Cisplatin-Induced Apoptosis Signaling Pathway

The formation of platinum-DNA adducts initiates a complex signaling cascade that culminates in apoptosis. The DNA damage is recognized by cellular sensor proteins, which then activate downstream effector pathways.

  • DNA Damage Recognition: Proteins involved in the mismatch repair (MMR) and nucleotide excision repair (NER) pathways recognize the platinum-DNA adducts.

  • Signal Transduction: This recognition activates signal transducers such as ATR (Ataxia Telangiectasia and Rad3-related) and the tumor suppressor protein p53.[5]

  • Apoptotic Execution: Activated p53 can induce apoptosis through the mitochondrial (intrinsic) pathway by upregulating pro-apoptotic proteins like PUMA and Bax, leading to the release of cytochrome c and the activation of caspases.[7] Cisplatin can also activate the extrinsic apoptotic pathway through the upregulation of death receptors.

G Cisplatin-Induced Apoptosis Signaling Pathway Cisplatin Cisplatin CellMembrane Cell Membrane Cisplatin_in Intracellular Activated Cisplatin CellMembrane->Cisplatin_in Uptake (CTR1, Passive Diffusion) DNA Nuclear DNA Cisplatin_in->DNA DNA_adduct Platinum-DNA Adducts DNA->DNA_adduct Adduct Formation DDR DNA Damage Recognition (MMR, NER) DNA_adduct->DDR ATR ATR Activation DDR->ATR p53 p53 Activation ATR->p53 Bax_PUMA Bax / PUMA Upregulation p53->Bax_PUMA Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Mitochondrial Permeabilization Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Key steps in cisplatin-induced apoptosis.

The existence of polymorphs of this compound underscores the importance of solid-state characterization in the development and manufacturing of platinum-based pharmaceuticals. The distinct crystal structures of α- and β-PtCl₂ lead to different physical properties that can impact their use as synthetic precursors. A thorough understanding of their synthesis and interconversion is essential for controlling the desired solid form. Furthermore, elucidating the intricate cellular mechanisms of platinum compounds provides a rational basis for the design of next-generation anticancer agents with improved efficacy and reduced side effects. This guide serves as a valuable resource for researchers and professionals in the field, providing the necessary technical details to navigate the complexities of this compound chemistry and its application in drug development.

References

Synthesis of Platinum(II) Chloride from Chloroplatinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of platinum(II) chloride (PtCl₂) from chloroplatinic acid (H₂PtCl₆). This compound is a crucial precursor in the synthesis of various platinum-containing compounds, including active pharmaceutical ingredients such as cisplatin. This document details the primary synthetic routes, experimental protocols, and key reaction parameters.

Introduction

This compound is an inorganic compound with the formula PtCl₂. It is a brown, water-insoluble solid that serves as a versatile starting material in coordination chemistry and catalysis.[1][2] The synthesis of PtCl₂ from the more readily available chloroplatinic acid is a fundamental process in platinum chemistry. The two principal methods for this conversion are thermal decomposition and chemical reduction. This guide will explore both methodologies, with a focus on providing actionable experimental details.

Synthesis Methodologies

There are two primary methods for the synthesis of this compound from chloroplatinic acid: thermal decomposition and chemical reduction.

Thermal Decomposition of Chloroplatinic Acid

The thermal decomposition of chloroplatinic acid is a direct and commonly employed method for the synthesis of this compound.[1][3] The overall reaction proceeds as follows:

H₂PtCl₆ → PtCl₂ + Cl₂ + 2 HCl[1]

This process involves heating solid chloroplatinic acid in a controlled environment, leading to the evolution of chlorine gas and hydrogen chloride, leaving behind solid this compound.

Chemical Reduction of Chloroplatinic Acid

Aqueous solutions of chloroplatinic acid can be reduced to this compound using various reducing agents. Hydrazinium salts are a notable example, though this method is often considered more laborious than thermal decomposition.[1][3] Careful control of reaction conditions is critical to prevent over-reduction to platinum metal.

Experimental Protocols

Preparation of Chloroplatinic Acid (Precursor)

Chloroplatinic acid is typically prepared by dissolving platinum metal in aqua regia (a mixture of nitric acid and hydrochloric acid).[4]

Protocol:

  • In a fume hood, dissolve platinum metal in aqua regia.

  • After the platinum has completely dissolved, repeatedly add hydrochloric acid and evaporate the solution to a syrupy consistency. This step is crucial for removing residual nitric acid.

  • The resulting product is chloroplatinic acid hydrate (B1144303) (H₂PtCl₆·(H₂O)₆), a reddish-brown solid.

Synthesis of this compound via Thermal Decomposition

This method is the most direct route to PtCl₂ from H₂PtCl₆.

Protocol:

  • Place a known quantity of chloroplatinic acid hydrate in a porcelain boat or a similar inert container.

  • Position the container in a tube furnace equipped with a gas inlet and outlet.

  • Heat the sample to 350 °C in a slow stream of air or an inert gas.[1][3]

  • Maintain this temperature for a sufficient duration to ensure complete decomposition. The off-gases (Cl₂ and HCl) should be scrubbed through a basic solution.

  • After the reaction is complete, allow the furnace to cool to room temperature under the gas stream.

  • The resulting brown powder is β-PtCl₂.

A two-step decomposition process has also been reported, where platinum(IV) chloride (PtCl₄) is first formed and subsequently decomposes to this compound at a higher temperature of 450 °C.[3]

Synthesis of this compound via Chemical Reduction

This method requires careful control to achieve the desired product without the formation of metallic platinum. The following protocol is adapted from the reduction of a related platinum(IV) salt.

Protocol:

  • Prepare an aqueous solution of chloroplatinic acid.

  • Slowly add a solution of a suitable reducing agent, such as hydrazine (B178648) dihydrochloride, to the chloroplatinic acid solution with constant stirring.[5]

  • Maintain the reaction at a controlled temperature, for instance, between 40-50 °C.[5]

  • The progress of the reduction should be monitored. A color change from the yellow/orange of the Pt(IV) solution to the red-brown associated with Pt(II) complexes is indicative of the reaction proceeding.

  • Upon completion of the reaction, the this compound can be isolated. As PtCl₂ is insoluble in water, it will precipitate from the solution.

  • Filter the precipitate, wash with deionized water, and dry to obtain the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters for Thermal Decomposition

ParameterValueReference(s)
Starting MaterialChloroplatinic acid (H₂PtCl₆)[1][3]
Temperature350 °C[1][3]
AtmosphereAir[1][3]
Productβ-Platinum(II) chloride[3]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaPtCl₂[2]
Molar Mass265.99 g/mol [2]
AppearanceBrown powder[2]
Density6.05 g/cm³[2]
Melting Point581 °C (decomposes)[2]
Solubility in waterInsoluble[2]

Visualizations

Reaction Pathway

Reaction_Pathway H2PtCl6 Chloroplatinic Acid (H₂PtCl₆) PtCl2 This compound (PtCl₂) H2PtCl6->PtCl2 Thermal Decomposition (350°C) Byproducts Byproducts (Cl₂, 2HCl) H2PtCl6->Byproducts

Caption: Thermal decomposition of chloroplatinic acid to this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of this compound start Start: Chloroplatinic Acid thermal_decomp Thermal Decomposition in Tube Furnace at 350°C start->thermal_decomp cooling Cooling to Room Temperature thermal_decomp->cooling product Product: this compound cooling->product

Caption: Workflow for the thermal decomposition synthesis of PtCl₂.

References

Thermal Decomposition of Hexachloroplatinic Acid (H₂PtCl₆) for the Synthesis of Platinum(II) Chloride (PtCl₂): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal decomposition of hexachloroplatinic acid (H₂PtCl₆) to produce platinum(II) chloride (PtCl₂), a critical precursor in the synthesis of platinum-based therapeutics and catalysts. This document outlines the key thermal events, experimental considerations, and the underlying chemical transformations involved in this process.

Introduction

Hexachloroplatinic acid is a common starting material for the synthesis of various platinum compounds due to its commercial availability and solubility. The controlled thermal decomposition of H₂PtCl₆ is a widely used method to obtain this compound, which exists in two crystalline forms, the α and β polymorphs. The β-form of PtCl₂ is typically prepared by heating H₂PtCl₆ in air.[1] This process involves a multi-step decomposition, which, if not carefully controlled, can lead to the formation of undesired byproducts such as platinum(IV) chloride (PtCl₄) or further reduction to elemental platinum. Understanding the thermal behavior of H₂PtCl₆ is therefore paramount for the successful synthesis of pure PtCl₂.

Thermal Decomposition Pathway

The thermal decomposition of hexachloroplatinic acid hydrate (B1144303) (H₂PtCl₆·xH₂O) to this compound proceeds through a series of distinct steps. The initial phase involves the loss of water of hydration, followed by the sequential removal of hydrogen chloride and chlorine gas. The generally accepted reaction pathway is as follows:

  • Dehydration: H₂PtCl₆·xH₂O → H₂PtCl₆ + xH₂O

  • Formation of Platinum(IV) Chloride: H₂PtCl₆ → PtCl₄ + 2HCl

  • Formation of this compound: PtCl₄ → PtCl₂ + Cl₂

  • Decomposition to Elemental Platinum: PtCl₂ → Pt + Cl₂

Thermogravimetric analysis (TGA) has been instrumental in elucidating the temperature ranges for these transformations.

Quantitative Data from Thermal Analysis

The following table summarizes the key temperature ranges and associated weight losses observed during the thermal decomposition of H₂PtCl₆ in an inert atmosphere, as determined by thermogravimetric analysis.

Decomposition StepTemperature Range (°C)Associated Weight Loss (%)Product(s)
Dehydration & Initial HCl loss< 220~36%PtCl₄
Formation of PtCl₂295 - 343~11%β-PtCl₂
Decomposition to Pt343 - 527~15%Pt

Data sourced from thermogravimetric analysis of H₂PtCl₆ in a nitrogen atmosphere.[2]

It is important to note that the precise temperatures can vary depending on factors such as the heating rate, the atmosphere, and the hydration state of the starting material. One source suggests the formation of PtCl₄ at 220°C and β-PtCl₂ at 350°C.[3]

Experimental Protocol

While a universally standardized protocol is not available, the following methodology is a representative procedure for the synthesis of β-PtCl₂ from H₂PtCl₆ based on the available literature.

Materials:

  • Hexachloroplatinic acid hydrate (H₂PtCl₆·xH₂O)

  • Ceramic or quartz boat

  • Tube furnace with temperature and atmosphere control

  • Source of dry air or nitrogen

Procedure:

  • Place a known quantity of hexachloroplatinic acid hydrate into a ceramic or quartz boat.

  • Position the boat in the center of the tube furnace.

  • Establish a steady flow of dry air or nitrogen through the furnace tube.

  • Heat the furnace to 350°C at a controlled rate (e.g., 5-10°C/min).

  • Hold the temperature at 350°C for a sufficient duration (e.g., 2-4 hours) to ensure complete conversion to PtCl₂.

  • After the hold period, cool the furnace to room temperature under the inert atmosphere.

  • The resulting dark brown powder is β-PtCl₂.[1]

Characterization:

The identity and purity of the synthesized PtCl₂ should be confirmed using analytical techniques such as:

  • X-ray Diffraction (XRD): To confirm the crystalline phase of β-PtCl₂.

  • Thermogravimetric Analysis (TGA): To verify the thermal stability of the product and ensure no residual H₂PtCl₆ or PtCl₄.

  • Elemental Analysis: To determine the precise platinum and chlorine content.

Visualization of the Decomposition Pathway and Experimental Workflow

The following diagrams illustrate the logical progression of the thermal decomposition and a typical experimental workflow for the synthesis of PtCl₂.

Thermal_Decomposition_Pathway H2PtCl6 H₂PtCl₆·xH₂O PtCl4 PtCl₄ H2PtCl6->PtCl4 ~220°C - H₂O, - HCl PtCl2 β-PtCl₂ PtCl4->PtCl2 ~350°C - Cl₂ Pt Pt (metal) PtCl2->Pt > 500°C - Cl₂ Experimental_Workflow cluster_preparation Preparation cluster_reaction Thermal Decomposition cluster_post_processing Post-Processing & Analysis start Weigh H₂PtCl₆·xH₂O load Load into Furnace start->load heat Heat to 350°C (controlled rate) load->heat hold Hold at 350°C heat->hold cool Cool to Room Temp hold->cool characterize Characterize Product (XRD, TGA, etc.) cool->characterize end Obtain β-PtCl₂ characterize->end

References

Physical and chemical properties of platinum(II) chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Platinum(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of this compound (PtCl₂), a pivotal compound in coordination chemistry, catalysis, and the synthesis of platinum-based pharmaceuticals.

Core Physical and Chemical Properties

This compound is an inorganic compound that typically appears as a dark brown, olive-green, or grayish-green powder.[1][2][3] It is odorless and exists in two primary crystalline forms, α-PtCl₂ and β-PtCl₂.[1][4] The compound is diamagnetic and insoluble in water, alcohol, and ether.[1][3][5] However, it is soluble in hydrochloric acid and ammonia (B1221849), where it forms complex ions.[1][5][6]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula PtCl₂[1][3][4]
Molar Mass 265.99 g/mol [1][3][4][7]
Appearance Dark brown, olive-green, or grayish-green powder/crystals[1][2][3][8]
Density 6.05 g/cm³ (solid)[1][2][3][4]
Melting Point 581 °C (1,078 °F; 854 K); decomposes[1][2][3][4]
Boiling Point Decomposes upon heating[1][4]
Solubility in Water Insoluble[1][2][3][4]
Other Solubilities Insoluble in alcohol and ether; Soluble in HCl and ammonia[1][5][6][9]
Magnetic Susceptibility (χ) −54.0·10⁻⁶ cm³/mol (Diamagnetic)[1][10]
Crystal Structure Hexagonal (β-form), Polymeric (α-form)[1][3][4]

Structural Characteristics

This compound exists in two polymorphic forms, which have distinct structural arrangements.[1][4]

  • α-PtCl₂ : This is a polymeric form with a disordered structure.[1] It is formed by heating the β-form to 500 °C.[1][4]

  • β-PtCl₂ : This form has a hexameric structure with a hexagonal crystal system.[1][3] The structure is composed of a Pt₆Cl₁₂ cluster where the Pt-Pt distances are between 3.32–3.40 Å, suggesting some degree of metal-metal bonding.[1][4]

In both allotropes, the fundamental coordination geometry is consistent: each platinum atom is in a square planar environment, coordinated to four bridging chloride ligands.[1][4][7] Complementarily, each chloride atom is two-coordinate, bridging two platinum centers.[1][4]

Chemical Reactivity and Applications

The chemical utility of PtCl₂ stems from its polymeric nature and its ability to undergo depolymerization reactions. It serves as a crucial precursor for the synthesis of a vast array of other platinum compounds, including catalysts and anticancer drugs.[1][11][12]

Role as a Precursor in Synthesis

Most reactions involving PtCl₂ proceed through the cleavage of the platinum-chloride bridges (Pt-Cl-Pt) by ligands (L) to form monomeric, square planar complexes of the type PtCl₂L₂.[1][4]

General Reaction: PtCl₂ (solid) + 2 L → PtCl₂L₂ (complex)

This reactivity makes PtCl₂ a foundational starting material for numerous important platinum compounds:[1][4][7][11][12]

  • Cisplatin (cis-PtCl₂(NH₃)₂) : A cornerstone anticancer drug, synthesized from PtCl₂.[1][11][12] The reaction with ammonia can be complex, sometimes initially yielding Magnus's green salt ([Pt(NH₃)₄][PtCl₄]).[1][4][8]

  • Potassium tetrachloroplatinate (K₂PtCl₄) : A widely used water-soluble platinum salt.[1][4]

  • Phosphine Complexes : Compounds like cis-PtCl₂(P(C₆H₅)₃)₂ are common precursors for organometallic platinum complexes.[1][4]

  • Olefin Complexes : Dichloro(cycloocta-1,5-diene)platinum(II) (Pt(cod)Cl₂) is a valuable "organic-soluble" derivative containing a labile ligand.[1][5]

Precursor_Reactions PtCl2 PtCl₂ NH3 + 2 NH₃ PtCl2->NH3 KCl + 2 KCl PtCl2->KCl PPh3 + 2 PPh₃ PtCl2->PPh3 COD + COD PtCl2->COD Cisplatin cis-PtCl₂(NH₃)₂ (Cisplatin) NH3->Cisplatin K2PtCl4 K₂[PtCl₄] KCl->K2PtCl4 Phosphine PtCl₂(PPh₃)₂ PPh3->Phosphine COD_Complex Pt(cod)Cl₂ COD->COD_Complex

Diagram 1: PtCl₂ as a precursor for key platinum compounds.
Catalytic Activity

This compound is an effective catalyst for a range of organic transformations, including:

  • C-C, C-O, and C-N bond formation reactions.[5][13]

  • Hydrogenation and oxidation reactions.[7][12]

  • Cycloaddition reactions, where it can catalyze intramolecular [3+2] cycloadditions to form complex ring systems.[14]

Experimental Protocols

Synthesis of this compound

Several methods are established for the synthesis of PtCl₂. The choice of method often depends on the available starting material and desired purity.

Method 1: Thermal Decomposition of Chloroplatinic Acid (H₂PtCl₆) This is a common and convenient method for preparing β-PtCl₂.[1][4]

  • Place chloroplatinic acid (H₂PtCl₆) in a suitable reaction vessel.

  • Heat the acid in air to a temperature of 350 °C.[1]

  • The acid decomposes to yield this compound, chlorine gas, and hydrogen chloride gas.[3]

    • Reaction: H₂PtCl₆ → PtCl₂ + Cl₂ + 2 HCl[3]

Method 2: Thermal Decomposition of Platinum(IV) Chloride (PtCl₄) This method relies on the thermal instability of the higher oxidation state platinum chloride.[1][4]

  • Heat platinum(IV) chloride (PtCl₄) to 450 °C.[1][4]

  • The Pt(IV) compound decomposes to the more stable Pt(II) derivative, releasing chlorine gas.[1][4] This entropy-driven reaction is favored by the formation of a gaseous product from a solid.[4]

    • Reaction: PtCl₄ → PtCl₂ + Cl₂[1]

Synthesis_Workflow cluster_0 Method 1 cluster_1 Method 2 cluster_2 Method 3 H2PtCl6 Chloroplatinic Acid (H₂PtCl₆) Heat1 Heat to 350°C in Air H2PtCl6->Heat1 Product This compound (PtCl₂) Heat1->Product PtCl4 Platinum(IV) Chloride (PtCl₄) Heat2 Heat to 450°C PtCl4->Heat2 Heat2->Product Pt_metal Platinum Metal (Pt) Chlorine Hot Chlorine Gas (Cl₂) Pt_metal->Chlorine Chlorine->Product Note Note: Method 3 can lead to over-chlorination to PtCl₄ Chlorine->Note

References

Unveiling the Magnetic Properties of Platinum(II) Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core magnetic properties of platinum(II) chloride (PtCl₂), a key precursor in the synthesis of platinum-based therapeutics and catalysts. Understanding these properties is fundamental to characterizing its chemical behavior, reactivity, and potential applications in various scientific domains.

Executive Summary: Diamagnetism of this compound

This compound is unequivocally classified as a diamagnetic material.[1][2][3][4] This property arises from the specific electronic configuration and coordination geometry of the platinum(II) ion within the compound. Experimental measurements have consistently verified this diamagnetic nature, revealing a negative magnetic susceptibility. This intrinsic property influences its interaction with external magnetic fields and is a critical parameter in its spectroscopic and analytical characterization.

Theoretical Framework: The Origin of Diamagnetism in PtCl₂

The magnetic behavior of this compound is a direct consequence of its electronic structure. The platinum atom in PtCl₂ exists in a +2 oxidation state, resulting in a d⁸ electron configuration for the platinum(II) ion.[5][6]

In this compound, each platinum center is coordinated by four chloride ligands in a square planar geometry.[1] According to crystal field theory, this square planar arrangement causes a specific splitting of the d-orbitals. The eight d-electrons of the Pt(II) ion fill the lower energy d-orbitals (d_xz, d_yz, d_z², and d_xy), leaving the highest energy d_(x²-y²) orbital vacant.[5][6] This arrangement results in all electrons being paired.[5][6] The absence of unpaired electrons means there is no net electron spin to generate a permanent magnetic moment, leading to the observed diamagnetism.[5][6][7]

G cluster_0 Electronic & Structural Properties cluster_1 Resulting Magnetic Property Pt_atom Platinum Atom (Pt) Pt_ion Platinum(II) Ion (Pt²⁺) Pt_atom->Pt_ion +2 Oxidation State d8_config d⁸ Electron Configuration Pt_ion->d8_config Coordination Four-Coordinate with Cl⁻ Ligands d8_config->Coordination Geometry Square Planar Geometry Coordination->Geometry Paired_electrons All Electrons are Paired Geometry->Paired_electrons Crystal Field Splitting No_unpaired Zero Unpaired Electrons Paired_electrons->No_unpaired Diamagnetism Diamagnetism No_unpaired->Diamagnetism

Quantitative Magnetic Data

The magnetic susceptibility of this compound has been experimentally determined. The key quantitative value is summarized in the table below.

ParameterSymbolValueUnits
Molar Magnetic Susceptibilityχₘ-54.0 x 10⁻⁶cm³/mol

Source:[1][3]

A negative magnetic susceptibility is the defining characteristic of a diamagnetic substance, indicating that it is repelled by an external magnetic field.[8]

Crystal Structure and Its Implications

This compound exists in two primary crystalline forms, α-PtCl₂ and β-PtCl₂.[1]

  • α-PtCl₂: This form has a polymeric structure, which is reported to be disordered and contains edge- and/or corner-sharing square-planar PtCl₄ units.[1]

  • β-PtCl₂: This more well-defined structure is hexameric, consisting of Pt₆Cl₁₂ clusters.[1] In this form, each platinum atom is also surrounded by four chloride ligands in a square planar arrangement.[1]

Crucially, both polymorphs maintain the square planar coordination geometry around the Pt(II) center, which is the fundamental reason for the compound's diamagnetism. The β form converts to the α form upon heating to 500 °C.[1]

Experimental Determination of Magnetic Susceptibility

The magnetic properties of coordination compounds like this compound are determined using various experimental techniques.[8][9] These methods measure the force exerted on a sample by a magnetic field.

G Sample PtCl₂ Sample Measurement_Technique Measurement Technique (e.g., Gouy Balance, SQUID) Sample->Measurement_Technique Magnetic_Field Applied Magnetic Field Magnetic_Field->Measurement_Technique Force_Measurement Measure Apparent Change in Mass/Force Measurement_Technique->Force_Measurement Susceptibility_Calculation Calculate Magnetic Susceptibility (χ) Force_Measurement->Susceptibility_Calculation Result Diamagnetic Characterization (χ < 0) Susceptibility_Calculation->Result

The Gouy Method

A historically significant and conceptually straightforward technique for measuring magnetic susceptibility is the Gouy method.[10][11]

Protocol:

  • Sample Preparation: A long, cylindrical tube is filled with the powdered PtCl₂ sample to a uniform density.

  • Initial Measurement: The sample tube is weighed in the absence of a magnetic field (W₁).

  • Magnetic Field Application: The tube is suspended from a balance such that one end is in a region of a strong, uniform magnetic field between the poles of an electromagnet, and the other end is in a region of negligible field strength.

  • Final Measurement: The sample is weighed again in the presence of the magnetic field (W₂).

  • Force Determination: The apparent change in mass (ΔW = W₂ - W₁) is directly proportional to the magnetic force exerted on the sample. For a diamagnetic substance like PtCl₂, the sample is repelled from the field, resulting in an apparent increase in mass (W₂ > W₁).

  • Calculation: The volume magnetic susceptibility (κ) and subsequently the molar magnetic susceptibility (χₘ) are calculated using the following relationship, after calibration with a known standard like HgCo(SCN)₄:

    • Force (F) = ½ * κ * A * (H² - H₀²)

    • Where A is the cross-sectional area of the sample, H is the magnetic field strength at the center of the magnet, and H₀ is the field strength at the other end of the sample.

The Evans Method (NMR Spectroscopy)

The Evans method is a widely used solution-based technique that determines magnetic susceptibility by measuring the shift in the NMR signal of a reference compound in the presence of the paramagnetic species. While PtCl₂ is insoluble in most common NMR solvents, this method is invaluable for its soluble derivatives.[12]

Protocol (for soluble derivatives):

  • Reference Solution: Prepare an NMR tube with a solution of the solvent and an inert reference compound (e.g., tetramethylsilane, TMS).

  • Sample Solution: Prepare a separate, precise concentration of the platinum complex in the same solvent system, also containing the reference compound.

  • NMR Measurement: Acquire the NMR spectra for both solutions. The chemical shift of the reference compound will be slightly different in the two solutions due to the bulk magnetic susceptibility of the solution containing the platinum complex.

  • Frequency Shift Calculation: The difference in the frequency (Δf) of the reference signal between the two solutions is measured.

  • Susceptibility Calculation: The mass susceptibility (χ₉) is calculated using the Evans equation:

    • χ₉ = (Δf / (f * c)) + χ₀

    • Where f is the spectrometer frequency, c is the concentration of the sample, and χ₀ is the mass susceptibility of the solvent.

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer offers the highest sensitivity for measuring magnetic properties.[9][11]

Protocol:

  • Sample Preparation: A small, precisely weighed amount of the PtCl₂ sample is placed in a sample holder.

  • Measurement Cycle: The sample is moved through a set of superconducting detection coils within a highly stable magnetic field.

  • Signal Detection: The movement of the magnetic sample induces an electric current in the detection coils. The SQUID device, being extremely sensitive to magnetic flux, measures this induced current.[9]

  • Data Analysis: The measured voltage is proportional to the magnetic moment of the sample. The molar magnetic susceptibility is then calculated based on the sample's mass, molar mass, and the applied magnetic field strength. This method also allows for the investigation of temperature-dependent magnetic properties.

Conclusion

The magnetic properties of this compound are well-defined and fundamentally linked to its d⁸ square planar electronic structure. Its diamagnetism, characterized by a molar magnetic susceptibility of -54.0 x 10⁻⁶ cm³/mol, is a cornerstone of its chemical identity. The experimental protocols outlined, from the foundational Gouy method to the highly sensitive SQUID magnetometry, provide robust means for verifying these properties, ensuring accurate characterization for applications in drug development, catalysis, and materials science.

References

Platinum(II) Chloride: A Cornerstone in Coordination Chemistry and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Platinum(II) chloride (PtCl₂), a seemingly simple inorganic compound, serves as a critical starting material and versatile precursor in a vast array of chemical applications. From the synthesis of groundbreaking anticancer drugs to the development of highly efficient industrial catalysts, the coordination chemistry of this compound underpins significant advancements in medicine and materials science. This technical guide provides a comprehensive overview of the core principles of this compound's coordination chemistry, its oxidation states, and key experimental methodologies, tailored for professionals in research and drug development.

Coordination Chemistry of Platinum(II)

The platinum(II) ion, with its d⁸ electron configuration, predominantly forms square planar complexes. This geometric preference is a key determinant of the chemical and biological activity of its compounds.

Coordination Number and Geometry

The most common coordination number for platinum(II) is 4, resulting in a square planar geometry.[1][2] This arrangement leads to the possibility of cis and trans isomers when two different types of ligands are present, a feature famously exploited in the development of platinum-based chemotherapy agents.[3] While less common, coordination numbers of 5 (trigonal bipyramidal or square pyramidal) and 6 (octahedral, often with weakly coordinating ligands) have also been observed.[4]

Common Ligands and Complex Formation

This compound is a versatile precursor for a wide range of complexes through ligand substitution reactions. The chloride ligands in PtCl₂ are readily displaced by a variety of Lewis bases. Common ligands include:

  • Nitrogen Donors: Ammonia (B1221849) (NH₃), amines (primary, secondary, and tertiary), pyridines, and chelating ligands like ethylenediamine (B42938) (en).

  • Phosphorus Donors: Phosphines, particularly triphenylphosphine (B44618) (PPh₃), are frequently used to stabilize platinum(II) complexes.

  • Sulfur Donors: Thioethers and thiols exhibit a strong affinity for the soft platinum(II) center.

  • Halide Ions: Other halide ions (Br⁻, I⁻) can substitute the chloride ligands.

  • Olefinic Ligands: Unsaturated organic molecules can coordinate to the platinum center, which is important in catalysis.

The reaction of PtCl₂ with ligands (L) typically proceeds via the cleavage of the polymeric Pt-Cl-Pt bridges to form monomeric complexes of the type [PtCl₂L₂].[5] A notable example is the synthesis of cisplatin (B142131), cis-[PtCl₂(NH₃)₂], from potassium tetrachloroplatinate(II) (K₂[PtCl₄]), which is itself derived from PtCl₂.[6]

Oxidation States of Platinum

While platinum can exist in several oxidation states (0, +2, +4, +5, +6), the +2 and +4 states are the most common and stable in coordination compounds.

  • Platinum(II): As a d⁸ metal ion, Pt(II) complexes are typically diamagnetic and kinetically inert, contributing to their stability and therapeutic efficacy. The square planar geometry is a direct consequence of its electronic configuration.

  • Platinum(IV): With a d⁶ configuration, Pt(IV) complexes are invariably octahedral and also kinetically inert. They can be formed by the oxidative addition to Pt(II) complexes. For instance, trans-PtCl₄(NH₃)₂ can be synthesized by the oxidation of trans-[PtCl₂(NH₃)₂].[7]

Quantitative Data on this compound Complexes

The precise geometric arrangement of ligands around the platinum(II) center is crucial for the properties and reactivity of the complex. X-ray crystallography provides definitive data on bond lengths and angles.

ComplexPt-Cl Bond Length (Å)Pt-N/P/Te Bond Length (Å)Cl-Pt-Cl Angle (°)L-Pt-L Angle (°)Reference
cis-[PtCl₂{P(C₂H₄COOH)₃}₂]·1.25H₂O2.353 (avg)2.232 (P, avg)~90~90[8]
trans-[PtCl₂{P(C₂H₄COOD)₃}₂]2.307 (avg)2.312 (P, avg)180180[8]
cis-[PtCl₂{Te(CH₂)₆}₂]2.340(2), 2.359(2)2.5145(7), 2.5266(6) (Te)90.98(9)92.67(7)[9]
trans-[PtCl₂{HN=C(OH)C₆H₅}₂]----[10]
[(2-aminoethyl)ammonium]trichloroplatinum(II)----[11]
cis-[PtCl₂(acridine)₂]2.323(1), 2.330(1)2.028(3), 2.032(3) (N)91.56(4)92.4(1)[12]

Experimental Protocols

Synthesis of Potassium Tetrachloroplatinate(II) (K₂[PtCl₄])

Potassium tetrachloroplatinate(II) is a common water-soluble starting material for the synthesis of many other platinum(II) complexes.

Materials:

Procedure: [13]

  • Prepare a saturated solution of potassium hexachloroplatinate(IV) in distilled water.

  • Heat the solution to 40-50 °C in a water bath with stirring.

  • Slowly add a solution of hydrazine dihydrochloride as a reducing agent.

  • Continue stirring until the color of the solution changes from yellow to red-brown, indicating the formation of the Pt(II) complex.

  • Cool the solution to allow the product to crystallize.

  • Filter the red crystals, wash with cold ethanol (B145695), and dry.

Synthesis of cis-Diamminedichloroplatinum(II) (Cisplatin)

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Potassium iodide (KI)

  • Ammonia solution (2.0 M)

  • Silver nitrate (B79036) (AgNO₃)

  • Ethanol

  • Ether

Procedure: [1][6]

  • Dissolve K₂[PtCl₄] in water and add a solution of KI. This initially forms K₂[PtI₄].

  • Add ammonia solution dropwise to the filtrate to precipitate yellow cis-[Pt(NH₃)₂I₂].

  • Isolate the diiodo complex and react it with a solution of silver nitrate to replace the iodide ligands with aqua ligands.

  • Filter off the silver iodide precipitate.

  • Add KCl to the filtrate to precipitate bright yellow crystals of cis-[PtCl₂(NH₃)₂].

  • Wash the product with ethanol and ether, then dry.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁵Pt NMR is a powerful tool for characterizing platinum complexes, providing information about the coordination environment and the nature of the ligands.[14][15][16] The chemical shifts are highly sensitive to the ligands and their geometry. ³¹P NMR is also crucial for complexes containing phosphine (B1218219) ligands.

  • X-ray Crystallography: This technique provides the definitive solid-state structure of platinum complexes, yielding precise bond lengths and angles.[9][11][17]

  • Infrared (IR) and Far-Infrared (Far-IR) Spectroscopy: These methods are used to identify the presence of specific functional groups in the ligands and to probe the Pt-Cl and Pt-L vibrational modes.[18]

  • Elemental Analysis: Confirms the empirical formula of the synthesized complexes.[18]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Cisplatin

The anticancer activity of cisplatin is primarily attributed to its ability to form adducts with DNA, which ultimately triggers apoptosis (programmed cell death).[19][20] The key steps in its mechanism of action are outlined below.

cisplatin_mechanism cluster_cell Cell Cisplatin_ext Cisplatin (extracellular) Cisplatin_int Cisplatin (intracellular) Cisplatin_ext->Cisplatin_int Passive Diffusion & Active Transport Aquated_Pt Aquated Platinum Complexes Cisplatin_int->Aquated_Pt Hydrolysis (Cl- displacement) DNA_adducts DNA Adducts Aquated_Pt->DNA_adducts Binding to N7 of Guanine DNA_damage DNA Damage Response DNA_adducts->DNA_damage p53 p53 Activation DNA_damage->p53 MAPK MAPK Pathway Activation DNA_damage->MAPK Apoptosis Apoptosis p53->Apoptosis MAPK->Apoptosis experimental_workflow Start Start: PtCl₂ or K₂[PtCl₄] Ligand_Addition Ligand Addition (e.g., NH₃, PPh₃) Start->Ligand_Addition Reaction Reaction (Stirring, Heating) Ligand_Addition->Reaction Isolation Isolation (Filtration, Crystallization) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹⁹⁵Pt, ¹H, ¹³C, ³¹P) Characterization->NMR Xray X-ray Crystallography Characterization->Xray IR IR/Far-IR Spectroscopy Characterization->IR EA Elemental Analysis Characterization->EA End Pure, Characterized Complex NMR->End Xray->End IR->End EA->End hydrosilylation_cycle PtL2 Pt(0)L₂ Pt_SiH L₂Pt(H)(SiR₃) PtL2->Pt_SiH + R₃SiH OxAdd Oxidative Addition Pt_Olefin L₂(R₃Si)Pt(H)(olefin) Pt_SiH->Pt_Olefin + olefin Olefin_Coord Olefin Coordination Pt_Alkyl L₂Pt(Alkyl)(SiR₃) Pt_Olefin->Pt_Alkyl Insertion Migratory Insertion Pt_Alkyl->PtL2 - R₃Si-Alkyl Product R₃Si-Alkyl Pt_Alkyl->Product Red_Elim Reductive Elimination

References

The Coordination Chemistry of Platinum(II) Chloride: A Technical Guide to Ligand Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Platinum(II) chloride (PtCl₂), a cornerstone of platinum chemistry, serves as a versatile precursor for a vast array of coordination complexes. Its reactions with a diverse range of ligands are fundamental to the synthesis of catalysts, materials, and, most notably, therapeutic agents. This technical guide provides an in-depth exploration of the chemical reactions of this compound with various ligands, focusing on quantitative data, detailed experimental protocols, and the visualization of reaction pathways.

Reactions with Amine Ligands: The Gateway to Anticancer Agents

The reaction of this compound and its aquated forms with amine ligands is of paramount importance, underpinning the synthesis of cisplatin (B142131) and its analogues, which are widely used in chemotherapy. These reactions typically proceed through the displacement of chloride ligands by the nitrogen donor atoms of the amines.

Synthesis of Cisplatin (cis-diamminedichloroplatinum(II))

The most widely adopted method for synthesizing isomerically pure cisplatin is the Dhara method, which starts from potassium tetrachloroplatinate(II) (K₂[PtCl₄]).[1][2] The reaction proceeds through an intermediate, cis-[Pt(NH₃)₂I₂], which is then converted to the final product.

Experimental Protocol: Synthesis of Cisplatin (Dhara Method) [1][2]

  • Formation of Potassium Tetraiodoplatinate(II): An aqueous solution of K₂[PtCl₄] is treated with four equivalents of potassium iodide (KI). The much stronger trans effect of the iodide ligand compared to chloride facilitates the substitution.

  • Ammonolysis: Ammonium hydroxide (B78521) is added to the solution of K₂[PtI₄], leading to the precipitation of yellow cis-[Pt(NH₃)₂I₂].

  • Removal of Iodide Ligands: The cis-[Pt(NH₃)₂I₂] precipitate is isolated and then treated with two equivalents of silver nitrate (B79036) (AgNO₃) in water. This step precipitates silver iodide (AgI), leaving the diaqua complex, cis-[Pt(NH₃)₂(OH₂)₂]²⁺, in solution.

  • Formation of Cisplatin: Excess potassium chloride (KCl) is added to the solution containing the diaqua complex, resulting in the precipitation of yellow, isomerically pure cisplatin. The product can be recrystallized from hot water containing 0.1 M HCl or 0.9% NaCl to suppress the formation of aqua or hydroxo complexes.[1]

Logical Workflow for Cisplatin Synthesis

cisplatin_synthesis K2PtCl4 K₂[PtCl₄] K2PtI4 K₂[PtI₄] K2PtCl4->K2PtI4 + 4 KI cis_PtI2NH32 cis-[Pt(NH₃)₂I₂] K2PtI4->cis_PtI2NH32 + NH₄OH cis_PtOH22NH32 cis-[Pt(NH₃)₂(OH₂)₂]²⁺ cis_PtI2NH32->cis_PtOH22NH32 + 2 AgNO₃ - 2 AgI cisplatin cis-[PtCl₂(NH₃)₂] (Cisplatin) cis_PtOH22NH32->cisplatin + Excess KCl

Caption: Synthetic pathway for cisplatin via the Dhara method.

Reactions with Other Amine Ligands

This compound and its derivatives react with a wide variety of primary, secondary, and chelating amines to form complexes with diverse structures and applications. For instance, the reaction of trans-[PtCl₂(NCMe)₂] with primary aliphatic amines leads to the formation of bis-amidine complexes.[3]

Reactions with Phosphine (B1218219) Ligands: Crafting Catalysts and Reagents

Phosphine ligands are crucial in organometallic chemistry due to their ability to stabilize low oxidation states and influence the catalytic activity of metal centers. Their reaction with platinum(II) precursors is a common route to catalytically active species.

Synthesis of cis- and trans-Dichlorobis(triphenylphosphine)platinum(II)

The isomers of [PtCl₂(PPh₃)₂] are important starting materials and catalysts. Their synthesis highlights the influence of the starting platinum complex and reaction conditions on the final stereochemistry.

Experimental Protocol: Synthesis of cis-[PtCl₂(PPh₃)₂] [4]

  • An aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is heated.

  • A solution of triphenylphosphine (B44618) (PPh₃) in a suitable organic solvent (e.g., ethanol) is added to the hot K₂[PtCl₄] solution.

  • The mixture is stirred, leading to the formation of a white precipitate of cis-[PtCl₂(PPh₃)₂].

  • The product is collected by filtration, washed, and dried.

Experimental Protocol: Synthesis of trans-[PtCl₂(PPh₃)₂] [4]

  • Zeise's salt (K[PtCl₃(C₂H₄)]) is treated with triphenylphosphine (PPh₃).

  • The ethylene (B1197577) ligand is displaced by the phosphine ligands, yielding the yellow trans isomer.

  • Heating the trans isomer can lead to its conversion to the more thermodynamically stable cis isomer.[4]

Quantitative Data for Phosphine Complex Synthesis

ProductStarting MaterialLigandSolventYieldReference
cis-[PtCl₂(PPh₃)₂]K₂[PtCl₄]PPh₃Ethanol/WaterHigh[4]
trans-[PtCl₂(PPh₃)₂]K[PtCl₃(C₂H₄)]PPh₃-High[4]

Reactions with N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes have emerged as powerful ligands in coordination chemistry, often serving as alternatives to phosphines. They form strong σ-bonds with metal centers, leading to robust complexes.

Synthesis of Platinum(II)-NHC Complexes

A common route to platinum(II)-NHC complexes involves a transmetalation reaction from a silver-NHC intermediate.

Experimental Protocol: General Synthesis of Platinum(II)-NHC Complexes [5]

  • An imidazolium (B1220033) salt (the NHC precursor) is reacted with a silver source, typically silver(I) oxide (Ag₂O), in a solvent like acetonitrile (B52724) to form the silver-NHC complex in situ.

  • The resulting solution containing the silver-NHC complex is then treated with a platinum(II) precursor, such as [PtCl₂(COD)] (COD = 1,5-cyclooctadiene).

  • The NHC ligand is transferred from silver to platinum, yielding the desired platinum(II)-NHC complex.

Reaction Pathway for Platinum(II)-NHC Complex Formation

nhc_synthesis Imidazolium Imidazolium Salt Ag_NHC Silver-NHC Complex Imidazolium->Ag_NHC + Ag₂O Pt_NHC Platinum(II)-NHC Complex Ag_NHC->Pt_NHC + [PtCl₂(COD)] - AgCl - COD Pt_COD [PtCl₂(COD)] Pt_COD->Pt_NHC

Caption: General transmetalation route for the synthesis of Pt(II)-NHC complexes.

Reactions with Sulfur and Oxygen Ligands

The interaction of platinum(II) complexes with sulfur-containing biomolecules is a key aspect of the mechanism of action and toxicity of platinum-based drugs. Oxygen-donor ligands also play a role in the reactivity of platinum complexes.

Reactions with Sulfur-Containing Ligands

Platinum(II), being a soft acid, has a high affinity for soft sulfur donors.[6] Reactions with thiols, thioethers, and sulfoxides are common. For example, the reaction of aquated cisplatin with sulfur-containing peptides can lead to the formation of N,S-chelate rings.[7] Dimethyl sulfoxide (B87167) (DMSO) can coordinate to platinum(II) and has been shown to be crucial in activating the cyanide scavenging properties of certain platinum complexes.[8]

Reactions with Oxygen-Containing Ligands

Oxygen-donor ligands generally form weaker bonds with platinum(II) compared to nitrogen, phosphorus, or sulfur ligands. However, their coordination is relevant in the context of solvent effects and the formation of aqua complexes, which are often key reactive intermediates. The synthesis of platinum(II) complexes with O,S bidentate ligands has been explored for the development of anticancer agents with potentially reduced nephrotoxicity.[9]

Reactions with Alkenes and Dienes: The Realm of Organometallic Chemistry

The discovery of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, is a landmark in the history of organometallic chemistry.[10][11][12][13] This and other alkene complexes are prepared by the reaction of platinum(II) halides with the corresponding unsaturated hydrocarbons.

Synthesis of Zeise's Salt

Modern synthetic methods often involve the direct reaction of K₂[PtCl₄] with ethene, sometimes with the aid of a SnCl₂ catalyst or microwave heating.[10][12]

Experimental Protocol: Modern Synthesis of Zeise's Salt [11]

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is heated with ethene in a mixture of water, ethanol, and concentrated HCl.

  • The reaction can be accelerated using microwave heating at 130°C.

  • Upon cooling, yellow crystals of Zeise's salt are obtained.

Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II) ([PtCl₂(COD)])

[PtCl₂(COD)] is a widely used starting material in platinum chemistry due to the ease with which the COD ligand can be displaced.

Experimental Protocol: Synthesis of [PtCl₂(COD)] [14][15]

  • An aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is prepared and filtered.

  • Acetic acid and 1,5-cyclooctadiene (B75094) (COD) are added to the filtrate.

  • The mixture is heated, causing the precipitation of [PtCl₂(COD)] as a pale yellow solid.

Quantitative Data for Alkene and Diene Complex Synthesis

ProductStarting MaterialLigandSolventYieldReference
Zeise's SaltK₂[PtCl₄]EtheneH₂O/Ethanol/HClGood[11]
[PtCl₂(COD)]K₂[PtCl₄]1,5-CyclooctadieneH₂O/Acetic Acid>90%[16]

Relationship between Key Platinum(II) Starting Materials

pt_precursors PtCl2 PtCl₂ K2PtCl4 K₂[PtCl₄] PtCl2->K2PtCl4 + 2 KCl Zeise Zeise's Salt K[PtCl₃(C₂H₄)] K2PtCl4->Zeise + Ethene PtCl2COD [PtCl₂(COD)] K2PtCl4->PtCl2COD + COD Cisplatin Cisplatin K2PtCl4->Cisplatin + Amine Ligands cis_PtCl2PPh32 cis-[PtCl₂(PPh₃)₂] K2PtCl4->cis_PtCl2PPh32 + PPh₃ trans_PtCl2PPh32 trans-[PtCl₂(PPh₃)₂] Zeise->trans_PtCl2PPh32 + PPh₃ Pt_NHC Pt(II)-NHC Complexes PtCl2COD->Pt_NHC + NHC Precursors

References

An In-depth Technical Guide to the Natural Occurrence and Preparation of Platinum(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the natural occurrence of platinum and the prevalent methods for the synthesis of platinum(II) chloride (PtCl₂). It is intended for researchers, scientists, and professionals in the field of drug development who utilize platinum compounds in their work. This document details the geological sources of platinum, presents quantitative data in structured tables, outlines detailed experimental protocols for key synthetic methods, and includes visualizations of the chemical pathways and workflows.

Natural Occurrence of Platinum

This compound itself is not found in nature. Instead, platinum is sourced from various minerals and geological formations. The element is exceedingly rare in the Earth's crust, with an average abundance of approximately 0.005 parts per million (ppm).[1]

Platinum is most commonly found in its native metallic form, often alloyed with other platinum-group metals (PGMs) such as iridium, osmium, ruthenium, rhodium, and palladium.[1][2] These native alloys are frequently discovered in secondary, alluvial deposits, where they have been concentrated by weathering and erosion.[1] Significant alluvial deposits are located in the Ural Mountains of Russia and were historically mined by pre-Columbian people in the Chocó Department of Colombia.[1]

In addition to its native form, platinum occurs in several minerals, typically as sulfides, arsenides, and antimonides. The most common platinum-bearing minerals include:

  • Sperrylite (PtAs₂): A platinum arsenide that is a major source of platinum, particularly in the nickel-copper ore deposits of the Sudbury Basin in Ontario, Canada.[1]

  • Cooperite (PtS): A platinum sulfide (B99878) found in the Merensky Reef of the Bushveld Igneous Complex in South Africa.[1]

  • Platiniridium: A naturally occurring alloy of platinum and iridium.[3]

The world's largest reserves of platinum are found in layered mafic and ultramafic igneous intrusions. The most significant of these is the Bushveld Igneous Complex in South Africa, which contains approximately 75% of the world's known platinum reserves.[1] Other major deposits include the Norilsk-Talnakh region in Russia and the Stillwater Complex in Montana, USA.[1]

Quantitative Data: Natural Abundance and Key Platinum Minerals
ParameterValue / Description
Crustal Abundance ~0.005 ppm[1]
Primary Mineral Forms Native Platinum (alloyed with other PGMs)[1], Sperrylite (PtAs₂)[1], Cooperite (PtS)[1]
Major Geological Sources Layered Intrusions: Bushveld Complex (South Africa), Norilsk (Russia), Great Dyke (Zimbabwe), Stillwater Complex (USA)[1][2]. Alluvial (Placer) Deposits: Ural Mountains (Russia), Chocó Department (Colombia)[1][2].

Preparation of this compound

This compound is a crucial precursor for the synthesis of a wide array of platinum compounds, including many used in catalysis and as active pharmaceutical ingredients, such as cisplatin.[4][5][6][7] It exists in two polymorphic forms, the α- and β-forms. The β-form converts to the α-form at 500 °C.[4] Several methods have been established for its preparation.

Thermal Decomposition of Hexachloroplatinic Acid (H₂PtCl₆)

This is one of the most convenient and common methods for preparing the β-form of PtCl₂.[4] The process begins with the creation of hexachloroplatinic acid, which is readily generated by dissolving pure platinum metal in aqua regia (a mixture of nitric and hydrochloric acids).[3][8][9] The resulting hexachloroplatinic acid is then heated in air to 350 °C, causing it to decompose into this compound.[4]

Reaction: H₂PtCl₆ → PtCl₂ + Cl₂ + 2HCl

Direct Chlorination of Platinum Metal

Platinum metal can react directly with hot chlorine gas to form platinum chlorides. However, this method often leads to over-chlorination, producing platinum(IV) chloride (PtCl₄) rather than the desired PtCl₂.[4]

Reaction: Pt + Cl₂ → PtCl₂ Side Reaction: PtCl₂ + Cl₂ → PtCl₄

Thermal Decomposition of Platinum(IV) Chloride (PtCl₄)

As an extension of the direct chlorination method, platinum(IV) chloride can be isolated and then thermally decomposed to yield this compound. This decomposition typically occurs upon heating to 450 °C.[4]

Reaction: PtCl₄ → PtCl₂ + Cl₂

Reduction of Hexachloroplatinic Acid

Aqueous solutions of hexachloroplatinic acid can be reduced to PtCl₂ using reducing agents such as hydrazinium (B103819) salts.[4] While effective, this method is generally considered more laborious than the thermal decomposition route.[4]

Quantitative Data: Properties and Synthesis of this compound

Table 2.1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula PtCl₂
Molar Mass 265.99 g/mol [4]
Appearance Dark brown powder[4]
Density 6.05 g/cm³[4]
Melting Point 581 °C (decomposes)[4][10]
Solubility in Water Insoluble[4]
Solubility (Other) Soluble in HCl, ammonia; insoluble in alcohol, ether[4]

Table 2.2: Comparison of Synthetic Preparation Methods for this compound

MethodReactantsKey ConditionsProduct FormNotes
Thermal Decomposition of H₂PtCl₆ Hexachloroplatinic acid (H₂PtCl₆)Heat to 350 °C in air[4]β-PtCl₂Convenient and common laboratory method.[4]
Direct Chlorination of Platinum Platinum metal (Pt), Chlorine gas (Cl₂)Hot chlorine gasPtCl₂, PtCl₄Difficult to control; often results in over-chlorination to PtCl₄.[4]
Thermal Decomposition of PtCl₄ Platinum(IV) chloride (PtCl₄)Heat to 450 °C[4]PtCl₂Useful for converting the over-chlorination product.[4]
Reduction of H₂PtCl₆ H₂PtCl₆, Hydrazinium saltsAqueous solutionPtCl₂More laborious than the thermal route.[4]

Experimental Protocols

Protocol for the Preparation of Hexachloroplatinic Acid (H₂PtCl₆) from Platinum Metal

This protocol describes the initial step of dissolving platinum metal to form the precursor for PtCl₂ synthesis.

Materials:

  • Platinum metal (e.g., foil, sponge, or wire) of high purity.

  • Concentrated Hydrochloric Acid (HCl, ~37%).

  • Concentrated Nitric Acid (HNO₃, ~70%).

  • Glass beaker or round-bottom flask.

  • Heating mantle or hot plate.

  • Fume hood.

Procedure:

  • Place a known quantity of platinum metal into a glass beaker within a fume hood.

  • Prepare aqua regia by carefully mixing 3 parts concentrated HCl with 1 part concentrated HNO₃. For every gram of platinum, approximately 4 mL of aqua regia is required.[11]

  • Add the freshly prepared aqua regia to the beaker containing the platinum metal.[8][9]

  • Gently heat the mixture to approximately 95 °C to facilitate the dissolution of the platinum.[11] This process generates toxic nitrogen oxide and chlorine gases and must be performed in a well-ventilated fume hood.[8]

  • Continue heating until the platinum metal is fully dissolved and the evolution of brown nitrogen dioxide gas ceases.

  • To remove residual nitric acid, add a small amount of concentrated HCl to the solution and gently heat to evaporate the liquid. Repeat this step several times until the distillate is clear.[11]

  • The resulting solution of hexachloroplatinic acid (H₂PtCl₆) can be evaporated to yield red-brown crystals or used directly for the next step.[9]

Protocol for the Preparation of this compound (β-PtCl₂) via Thermal Decomposition

This protocol details the conversion of hexachloroplatinic acid to this compound.

Materials:

  • Hexachloroplatinic acid (H₂PtCl₆), either in crystalline form or as a concentrated solution from Protocol 3.1.

  • Porcelain or quartz crucible.

  • Tube furnace or muffle furnace.

  • Gas outlet for evolving HCl and Cl₂.

Procedure:

  • Place the hexachloroplatinic acid into a suitable crucible.

  • If starting from a solution, gently heat the crucible to evaporate the solvent completely, leaving solid H₂PtCl₆.

  • Place the crucible in a furnace equipped with proper ventilation to handle the corrosive gases (HCl and Cl₂) that will be released.

  • Heat the furnace to 350 °C and maintain this temperature.[4]

  • The decomposition will result in the formation of a dark brown solid, which is β-PtCl₂. The conversion can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, turn off the furnace and allow the crucible to cool to room temperature under a dry atmosphere.

  • The resulting solid is β-platinum(II) chloride.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for preparing this compound.

Preparation_Workflow_from_Platinum_Metal Pt Platinum Metal (Pt) H2PtCl6 Hexachloroplatinic Acid (H₂PtCl₆) Pt->H2PtCl6 Dissolution AquaRegia Aqua Regia (HCl + HNO₃) PtCl2 This compound (PtCl₂) H2PtCl6->PtCl2 Thermal Decomposition Heat Heat (350 °C)

Caption: Workflow for PtCl₂ synthesis from platinum metal.

Synthetic_Routes_to_PtCl2 PtCl2 This compound (PtCl₂) H2PtCl6 H₂PtCl₆ H2PtCl6->PtCl2 Heat (350 °C) [1] H2PtCl6->PtCl2 + Reducing Agent [1] Pt Pt Metal PtCl4 PtCl₄ Pt->PtCl4 + Cl₂ (hot) [1] PtCl4->PtCl2 Heat (450 °C) [1]

References

Platinum(II) Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on Platinum(II) chloride (PtCl₂). A cornerstone of platinum-based chemistry, this guide details its chemical identifiers, physical and chemical properties, key synthetic protocols, and its pivotal role as a precursor in the development of platinum-based therapeutics and catalysts.

Compound Identification and Properties

This compound is an inorganic compound with the formula PtCl₂.[1] It is a dark brown, odorless powder that is insoluble in water.[1][2] This compound is a crucial precursor in the synthesis of other platinum compounds, most notably the pioneering anticancer drug, cisplatin (B142131).[3][4][5]

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below to facilitate accurate compound recognition and data retrieval from various chemical databases.

Identifier TypeValue
CAS Number 10025-65-7[2][6][7][8]
IUPAC Name This compound[2]
Other Names Platinous chloride, Platinum dichloride[2][9][10]
PubChem CID 2770[2]
EC Number 233-034-1[2]
UNII 896SQ4TDHW[2][10]
InChI InChI=1S/2ClH.Pt/h2*1H;/q;;+2/p-2[2][6]
InChIKey CLSUSRZJUQMOHH-UHFFFAOYSA-L[2][6][11]
SMILES Cl[Pt]Cl[2][6][7]
Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula PtCl₂[2][3][7]
Molar Mass 265.99 g/mol [2][3]
Appearance Dark brown powder[2][3]
Density 6.05 g/cm³[2][6][12]
Melting Point 581 °C (1,078 °F; 854 K)[2][6][12]
Boiling Point Decomposes[2][12]
Solubility in water Insoluble[2][12]
Solubility Insoluble in alcohol and ether; Soluble in HCl and ammonia[2][4][9]
Magnetic susceptibility (χ) -54.0·10⁻⁶ cm³/mol[2]

Experimental Protocols

This compound is a versatile starting material for a variety of platinum complexes. The following sections provide detailed experimental protocols for the synthesis of two widely used platinum compounds derived from PtCl₂.

Synthesis of cis-Diamminedichloroplatinum(II) (Cisplatin)

The synthesis of cisplatin from a platinum(II) source is a cornerstone of medicinal inorganic chemistry. The most widely adopted method, developed by Dhara, proceeds through a tetraiodoplatinate(II) intermediate to ensure the stereospecific formation of the cis isomer.[8][13]

Experimental Workflow for Cisplatin Synthesis

Cisplatin_Synthesis cluster_reagents K2PtCl4 K₂[PtCl₄] K2PtI4 K₂[PtI₄] K2PtCl4->K2PtI4 Step 1: Halide Exchange cis_PtI2NH32 cis-[Pt(NH₃)₂I₂] K2PtI4->cis_PtI2NH32 Step 2: Ammoniation cis_PtH2O2NH32 cis-[Pt(NH₃)₂(OH₂)₂]²⁺ cis_PtI2NH32->cis_PtH2O2NH32 Step 3: Iodide Removal Cisplatin cis-[Pt(NH₃)₂Cl₂] (Cisplatin) cis_PtH2O2NH32->Cisplatin Step 4: Chlorination reagent1 + 4 KI reagent2 + 2 NH₃ reagent3 + 2 AgNO₃ - 2 AgI reagent4 + 2 KCl

Caption: Synthetic pathway for cisplatin from K₂[PtCl₄].

Methodology:

  • Preparation of Potassium Tetraiodoplatinate(II): Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is treated with four equivalents of potassium iodide (KI) in an aqueous solution. The reaction mixture is stirred until the color changes from red-brown to a dark brown, indicating the formation of potassium tetraiodoplatinate(II) (K₂[PtI₄]).[8]

  • Synthesis of cis-Diamminediiodoplatinum(II): To the solution of K₂[PtI₄], aqueous ammonia (B1221849) is added. This results in the precipitation of the yellow solid, cis-[Pt(NH₃)₂I₂].[8] The high trans effect of the iodide ligand directs the incoming ammonia ligands to the cis positions.

  • Formation of the Diaqua Complex: The cis-[Pt(NH₃)₂I₂] precipitate is isolated and then treated with two equivalents of silver nitrate (B79036) (AgNO₃) in water. This step removes the iodide ligands as a precipitate of silver iodide (AgI), yielding the soluble diaqua complex, cis-[Pt(NH₃)₂(OH₂)₂]²⁺.[8]

  • Final Precipitation of Cisplatin: An excess of potassium chloride (KCl) is added to the solution containing the diaqua complex. The chloride ions displace the aqua ligands, resulting in the precipitation of isomerically pure cis-[Pt(NH₃)₂Cl₂] (cisplatin) as a yellow solid.[8][13] The product can be purified by recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl to suppress the formation of aqua or hydroxo complexes.[8]

Synthesis of Dichloro(1,5-cyclooctadiene)platinum(II)

Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl₂) is a valuable organometallic precursor for the synthesis of other platinum compounds, particularly those used in catalysis.[14]

Methodology:

  • Reaction Setup: Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is dissolved in water and the solution is filtered.

  • Addition of Reagents: Acetic acid and 1,5-cyclooctadiene (B75094) (cod) are sequentially added to the filtrate.[15]

  • Reaction and Precipitation: The reaction mixture is heated in a water bath at approximately 100°C with stirring. Over a period of about 30 minutes, the dark red solution will gradually turn pale yellow, and a precipitate of Pt(cod)Cl₂ will form.[15]

  • Isolation and Purification: After cooling, the precipitate is collected by filtration and washed sequentially with water, ethanol, and ether to yield the final product.[15]

Role in Drug Development: The Mechanism of Cisplatin

This compound is the direct or indirect precursor to one of the most effective and widely used anticancer drugs, cisplatin.[3] The cytotoxic effects of cisplatin are primarily mediated through its interaction with DNA, leading to the induction of apoptosis (programmed cell death) in cancer cells.[2][7]

Cellular Uptake and Activation

Upon entering a cell, where the intracellular chloride concentration is significantly lower than in the bloodstream, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation.[2][12] This forms a highly reactive, positively charged platinum species that can readily interact with nucleophilic sites on intracellular macromolecules.[2][7]

DNA Adduct Formation and Apoptotic Signaling

The activated cisplatin molecule preferentially binds to the N7 position of purine (B94841) bases, primarily guanine (B1146940), in the DNA.[2][6] This binding results in the formation of various DNA adducts, with the most common being 1,2-intrastrand cross-links between adjacent guanine residues.[3] These adducts cause significant distortions in the DNA double helix, which in turn inhibits DNA replication and transcription.[6][9]

The cellular response to cisplatin-induced DNA damage is complex and involves the activation of multiple signaling pathways that ultimately converge to trigger apoptosis. Key pathways include:

  • p53-Dependent Pathway: The DNA damage activates the tumor suppressor protein p53, which can arrest the cell cycle to allow for DNA repair or, if the damage is too extensive, initiate apoptosis.[6][16]

  • MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are activated in response to the cellular stress caused by DNA damage and play crucial roles in mediating the apoptotic signal.[7][16]

  • Mitochondrial (Intrinsic) Pathway: The signaling cascades ultimately lead to the release of cytochrome c from the mitochondria, which activates a cascade of caspases (proteolytic enzymes) that execute the apoptotic program.[2][16]

Cisplatin-Induced Apoptotic Signaling Pathway

Cisplatin_Apoptosis Cisplatin Cisplatin Activated_Cisplatin Aquated Cisplatin Cisplatin->Activated_Cisplatin Cellular Uptake & Aquation DNA_Damage DNA Adducts (Intrastrand Cross-links) Activated_Cisplatin->DNA_Damage Binds to DNA p53 p53 Activation DNA_Damage->p53 MAPK MAPK Activation (JNK, p38, ERK) DNA_Damage->MAPK Mitochondria Mitochondrial Dysfunction p53->Mitochondria MAPK->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling cascade initiated by cisplatin leading to apoptosis.

Applications in Catalysis

Beyond its significance in medicinal chemistry, this compound is a versatile precursor for the synthesis of platinum-based catalysts.[5][17] These catalysts are employed in a wide array of organic transformations, including hydrogenation, oxidation, and various C-C, C-O, and C-N bond-forming reactions.[5][17] For instance, PtCl₂ can catalyze the intramolecular [3+2] cycloaddition of certain trienes to form polysubstituted cyclopentadiene (B3395910) derivatives.[18] Its ability to facilitate such complex transformations makes it an invaluable tool in fine chemical and pharmaceutical synthesis.[17]

References

Health and safety hazards of platinum(II) chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Health and Safety Hazards of Platinum(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety hazards associated with this compound (PtCl₂). It is intended to serve as a critical resource for laboratory personnel and professionals involved in the handling and development of platinum-containing compounds. This document outlines the toxicological properties, safe handling procedures, and experimental protocols for hazard assessment, and visualizes key toxicological pathways and workflows.

Executive Summary

This compound is a corrosive and sensitizing inorganic compound that presents significant health risks upon exposure. It can cause severe skin burns, eye damage, and respiratory irritation.[1] A primary concern is its potential to act as a sensitizer, leading to allergic reactions of the skin and respiratory system upon repeated exposure.[1][2][3][4] While not as extensively studied as platinum-based chemotherapeutic agents like cisplatin, the inherent toxicity of the platinum ion and its chloride ligands necessitates stringent safety protocols. Understanding the toxicology and safe handling of this compound is paramount to mitigate occupational health risks.

Toxicological Profile

The toxicity of this compound is multifaceted, affecting various routes of exposure. The primary hazards are its corrosive nature and its ability to induce sensitization.[1][2]

Acute Toxicity

This compound exhibits moderate acute toxicity upon ingestion. The oral LD50 in rats has been reported to be 3423 mg/kg.[1][4] Inhalation of dusts can cause severe respiratory tract irritation, leading to symptoms such as coughing, sneezing, and shortness of breath.[5][6]

Skin and Eye Irritation/Corrosion

Direct contact with this compound can cause severe skin burns and serious eye damage.[1][2] It is classified as a corrosive substance, capable of causing irreversible damage to tissues upon contact.[2]

Sensitization

A significant hazard of this compound is its potential to cause sensitization by both skin contact and inhalation.[2][3][4] Repeated exposure can lead to the development of allergic contact dermatitis and occupational asthma, a condition known as "platinosis".[2][7] Symptoms of platinosis can include rhinitis, conjunctivitis, asthma, and urticaria (hives).[8]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound.

Endpoint Species Route Value Reference
Acute Oral LD50RatOral3423 mg/kg[1][4]
Human Exposure Limits for Soluble Platinum Salts (as Pt)
OSHA PEL (8-hr TWA)HumanInhalation0.002 mg/m³[8][9]
NIOSH REL (10-hr TWA)HumanInhalation0.002 mg/m³[9]
ACGIH TLV (8-hr TWA)HumanInhalation0.002 mg/m³[8][9]

TWA: Time-Weighted Average, PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit, TLV: Threshold Limit Value.

Mechanisms of Toxicity and Signaling Pathways

While the specific molecular mechanisms of this compound toxicity are not as extensively elucidated as those for platinum-based anticancer drugs, it is understood that its toxicity stems from the reactivity of the platinum ion.

Cellular Uptake

Platinum compounds can enter cells through various mechanisms, including passive diffusion and active transport. The copper transporter 1 (CTR1) has been identified as a key mediator of uptake for some platinum drugs.[10] Once inside the cell, the lower intracellular chloride concentration can lead to the aquation of the platinum complex, making it more reactive.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space PtCl2_ext This compound (PtCl₂) PassiveDiffusion Passive Diffusion PtCl2_ext->PassiveDiffusion High to Low Concentration CTR1 CTR1 Transporter PtCl2_ext->CTR1 PtCl2_int PtCl₂ PassiveDiffusion->PtCl2_int CTR1->PtCl2_int AquatedPt Aquated Platinum Species [PtCl(H₂O)]⁺, [Pt(H₂O)₂]²⁺ PtCl2_int->AquatedPt Low [Cl⁻] ReactiveTargets Interaction with Nucleophilic Targets (DNA, Proteins, Thiols) AquatedPt->ReactiveTargets

Caption: Cellular uptake and activation of this compound.

Oxidative Stress and Apoptosis

Inorganic platinum compounds are known to induce oxidative stress by generating reactive oxygen species (ROS). This can lead to damage of cellular components, including lipids, proteins, and DNA. The resulting cellular stress can trigger apoptotic pathways, leading to programmed cell death.

cluster_stress Cellular Stress Response cluster_apoptosis Apoptotic Pathway Pt_ion Reactive Platinum Species ROS Increased Reactive Oxygen Species (ROS) Pt_ion->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage DNA_Damage DNA Damage ROS->DNA_Damage Bax Bax Activation Mitochondrial_Damage->Bax DNA_Damage->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis start Hazard Identification of PtCl₂ physchem Physicochemical Properties (Solubility, Reactivity) start->physchem literature Literature Review (Existing Toxicity Data) start->literature in_vitro In Vitro Toxicity Testing physchem->in_vitro literature->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity skin_corrosion_vitro Skin Corrosion/Irritation (e.g., Reconstructed Human Epidermis) in_vitro->skin_corrosion_vitro sensitization_vitro In Vitro Sensitization (e.g., DPRA, KeratinoSens™) in_vitro->sensitization_vitro in_vivo In Vivo Toxicity Testing (If necessary) in_vitro->in_vivo Weight of Evidence risk_assessment Risk Assessment (Exposure Scenarios, Risk Characterization) in_vitro->risk_assessment acute_toxicity Acute Toxicity (Oral, Dermal, Inhalation) in_vivo->acute_toxicity skin_eye_irritation Skin/Eye Irritation/Corrosion (OECD 404, 405) in_vivo->skin_eye_irritation sensitization_vivo Skin Sensitization (LLNA) in_vivo->sensitization_vivo in_vivo->risk_assessment sds Safety Data Sheet (SDS) Generation & Safe Handling Procedures risk_assessment->sds

References

An In-depth Technical Guide to the GHS Pictograms and Hazard Statements for Platinum(II) Chloride (PtCl₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) pictograms and hazard statements for Platinum(II) chloride (PtCl₂). The information is collated from various safety data sheets and chemical safety sources to ensure a thorough understanding of the potential hazards associated with this compound, which is crucial for safe handling in research and development settings.

GHS Hazard Classification for this compound

This compound is classified as a hazardous substance under GHS. The signal word for PtCl₂ is Danger .[1][2] This indicates the more severe nature of the potential hazards. The classification is based on its toxicological properties, which necessitate stringent safety precautions.

GHS Pictograms

The following GHS pictograms are associated with this compound, visually communicating its primary hazards:

PictogramGHS Hazard ClassDescription
Corrosion (GHS05) [2][3]Represents substances that cause severe skin burns and eye damage.[3]
Exclamation Mark (GHS07) [2][3]Indicates skin sensitization, as well as skin and eye irritation.[4]
Health Hazard (GHS08) [2][3]Denotes respiratory sensitization.[3]

Hazard Statements (H-Statements)

The hazard statements provide specific details about the nature of the hazards associated with this compound:

CodeHazard StatementReference
H314Causes severe skin burns and eye damage.[1][2]
H315Causes skin irritation.[2][5]
H317May cause an allergic skin reaction.[1][2][6]
H319Causes serious eye irritation.[2][5]
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][6]

Precautionary Statements (P-Statements)

These statements provide recommended measures to minimize or prevent adverse effects resulting from exposure to this compound:

CodePrecautionary StatementReference
P260Do not breathe dust/fume/gas/mist/vapours/spray.[1][2]
P261Avoid breathing dust.[2][6]
P264Wash skin thoroughly after handling.[1][2]
P272Contaminated work clothing must not be allowed out of the workplace.[1][2]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][6]
P285In case of inadequate ventilation wear respiratory protection.[2]
P301 + P330 + P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][2]
P302 + P352IF ON SKIN: Wash with plenty of water.[1][2]
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[2]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P310Immediately call a POISON CENTER/doctor.[2]
P333 + P313If skin irritation or rash occurs: Get medical advice/attention.[2][6]
P342 + P311If experiencing respiratory symptoms: Call a POISON CENTER/doctor.[6]
P362 + P364Take off contaminated clothing and wash it before reuse.[1]
P405Store locked up.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols Considerations

While detailed experimental protocols for determining the hazardous properties of PtCl₂ are not provided in the safety data sheets, the GHS classifications are derived from toxicological studies. These studies typically involve:

  • Skin Corrosion/Irritation Tests: Often conducted using in vitro methods with reconstructed human epidermis (RhE) models or, historically, in vivo rabbit skin tests. These assess the potential of a substance to cause irreversible or reversible skin damage.

  • Eye Damage/Irritation Tests: Similar to skin tests, these may use in vitro methods like the bovine corneal opacity and permeability (BCOP) test or in vivo rabbit eye tests to evaluate the potential for eye damage.

  • Sensitization Tests: Respiratory and skin sensitization potential is often assessed using methods like the local lymph node assay (LLNA) for skin sensitization and animal models for respiratory sensitization, looking for immune-mediated reactions upon exposure.

For professionals in drug development, it is critical to handle this compound under conditions that prevent direct contact and inhalation. This includes the use of certified fume hoods, appropriate personal protective equipment (PPE) as outlined in the precautionary statements, and having emergency procedures in place.

Visualizing GHS Hazard Relationships for PtCl₂

The following diagram illustrates the logical flow from the chemical identity to its GHS hazard classifications and corresponding pictograms.

GHS_Hazard_Workflow_for_PtCl2 cluster_chemical Chemical Identity cluster_hazards GHS Hazard Classes cluster_pictograms GHS Pictograms PtCl2 This compound (PtCl₂) SkinCorr Skin Corrosion/Irritation PtCl2->SkinCorr EyeDamage Serious Eye Damage/Irritation PtCl2->EyeDamage RespSens Respiratory Sensitization PtCl2->RespSens SkinSens Skin Sensitization PtCl2->SkinSens Corrosion Corrosion (GHS05) SkinCorr->Corrosion EyeDamage->Corrosion HealthHazard Health Hazard (GHS08) RespSens->HealthHazard Exclamation Exclamation Mark (GHS07) SkinSens->Exclamation

Caption: GHS Hazard Classification Workflow for PtCl₂.

References

Methodological & Application

Application Notes and Protocols for Platinum(II) Chloride in Catalytic C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Platinum(II) chloride (PtCl₂) and its derivatives as catalysts for carbon-nitrogen (C-N) bond formation, a critical transformation in the synthesis of pharmaceuticals and other functional organic molecules. While palladium-catalyzed C-N cross-coupling reactions are more prevalent, platinum catalysis offers unique reactivity for specific applications such as hydroamination and intramolecular cyclization reactions.

Intermolecular Hydroamination of Allenes with Secondary Amines

Platinum(II) complexes, in combination with a silver salt co-catalyst, have been shown to effectively catalyze the intermolecular hydroamination of monosubstituted allenes with secondary alkylamines. This method provides a direct and atom-economical route to synthetically valuable allylic amines. A key feature of this protocol is the high regioselectivity and diastereoselectivity, favoring the formation of the E-diastereomer.[1][2][3]

Experimental Protocol: General Procedure for Intermolecular Hydroamination

A detailed experimental protocol for the platinum-catalyzed intermolecular hydroamination of a monosubstituted allene (B1206475) with a secondary alkylamine is provided below.[1]

Materials:

  • (dppf)PtCl₂ (1,1'-Bis(diphenylphosphino)ferrocene)dichloridoplatinum(II))

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf)

  • Monosubstituted allene

  • Secondary alkylamine

  • Anhydrous toluene (B28343)

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add (dppf)PtCl₂ (5 mol %) and AgOTf (5 mol %).

  • Add anhydrous toluene to the Schlenk tube.

  • Add the secondary alkylamine (1.0 equivalent) to the mixture.

  • Add the monosubstituted allene (2.0 equivalents) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica (B1680970) gel to afford the desired allylic amine.

Quantitative Data for Intermolecular Hydroamination of Allenes

The following table summarizes the results for the hydroamination of dimethyl 2,3-butadienylmalonate with various secondary alkylamines catalyzed by a 1:1 mixture of (dppf)PtCl₂ and AgOTf.[1]

EntrySecondary AmineProductYield (%)E/Z Ratio
1Benzyl methyl amine2b≥78≥7.6:1
2Di-n-butyl amine2c≥78≥7.6:1
3Diethyl amine2d≥78≥7.6:1
4Morpholine2e≥78≥7.6:1
5Piperidine2f≥78≥7.6:1
6Pyrrolidine2g≥78≥7.6:1

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Add (dppf)PtCl2 and AgOTf solvent Add Toluene reagents->solvent amine Add Secondary Amine solvent->amine allene Add Allene amine->allene heat Heat at 80 °C allene->heat cool Cool to RT heat->cool purify Column Chromatography cool->purify product Allylic Amine Product purify->product

Caption: Experimental workflow for the Pt(II)-catalyzed intermolecular hydroamination of allenes.

Intramolecular Carboamination of Alkynes

This compound is a convenient catalyst for intramolecular hydroamination and carboamination reactions of alkynes, leading to the formation of important nitrogen-containing heterocycles such as indoles.[4][5] This transformation is particularly useful as it is compatible with functional groups that are often sensitive to the oxidative addition conditions required by other late transition metal catalysts.[4][5] The reaction can be promoted by an atmosphere of carbon monoxide.[4][5]

Experimental Protocol: General Procedure for Intramolecular Carboamination

The following is a general procedure for the PtCl₂-catalyzed intramolecular carboamination of an aniline (B41778) derivative bearing an alkyne moiety.[5]

Materials:

  • This compound (PtCl₂)

  • Substituted aniline with a tethered alkyne

  • Anhydrous solvent (e.g., toluene)

  • Carbon monoxide (CO) atmosphere (optional, but can increase reaction rate)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, dissolve the aniline-alkyne substrate in the anhydrous solvent.

  • Add PtCl₂ (typically 1-10 mol %).

  • If desired, purge the reaction vessel with carbon monoxide.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the crude mixture through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography or recrystallization.

Proposed Catalytic Cycle

catalytic_cycle PtCl2 PtCl2 AlkyneComplex Alkyne-Pt Complex PtCl2->AlkyneComplex + Alkyne-Aniline NucleophilicAttack Intramolecular Nucleophilic Attack AlkyneComplex->NucleophilicAttack CyclizedIntermediate Cyclized Pt Intermediate NucleophilicAttack->CyclizedIntermediate ProductRelease Protonolysis/ Product Release CyclizedIntermediate->ProductRelease ProductRelease->PtCl2 Catalyst Regeneration Product Indole Product ProductRelease->Product

Caption: Proposed catalytic cycle for the intramolecular carboamination of alkynes catalyzed by PtCl₂.

Scope and Limitations in C-N Bond Formation

While PtCl₂ and its derivatives show utility in specific C-N bond-forming reactions like hydroamination and intramolecular cyclizations, their application in broader cross-coupling reactions, such as the Buchwald-Hartwig amination of aryl halides, is not well-established. The vast majority of literature on C-N cross-coupling focuses on palladium-based catalysts, which are generally more efficient and versatile for this transformation. Researchers and drug development professionals should consider platinum catalysis as a complementary tool for specific substrate classes and reaction types where palladium catalysts may be less effective or lead to undesired side reactions. Further research may expand the scope of platinum-catalyzed C-N bond formation to include a wider range of substrates and reaction types.

References

Application Notes and Protocols: Platinum(II) Chloride Catalyzed Cycloisomerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for conducting cycloisomerization reactions catalyzed by platinum(II) chloride (PtCl₂). This powerful and versatile catalyst facilitates the atom-economical rearrangement of various unsaturated substrates, including enynes, dienes, and allenynes, to generate complex cyclic and bicyclic structures. Such molecular scaffolds are of significant interest in medicinal chemistry and natural product synthesis.

Introduction

This compound is an air-stable and commercially available catalyst that promotes a range of cycloisomerization reactions under relatively mild conditions.[1] These transformations are characterized by their high efficiency and the ability to construct intricate molecular architectures from readily accessible starting materials. The reaction pathways are diverse and highly dependent on the substrate structure, leading to a variety of valuable products such as vinylcyclopropanes, 1,3-dienes, and various heterocyclic systems.[2] Mechanistically, these reactions are generally triggered by the π-complexation of the platinum(II) center to the alkyne moiety of the substrate, initiating a cascade of intramolecular transformations.[2][3]

Applications in Organic Synthesis

PtCl₂-catalyzed cycloisomerization has been successfully applied to the synthesis of:

  • Bicyclo[3.1.0]hexanes: Achieved through the cycloisomerization of 1,6-enynes, particularly those with a heteroatom substituent at the propargylic position, with good to excellent yields.[4][5]

  • Tetrahydropyridine Derivatives: The cycloisomerization of 1,8-enynes provides a route to bicyclic nitrogen-containing heterocycles.[6][7]

  • Phenanthrenes: Substituted phenanthrenes can be synthesized from biphenyl (B1667301) derivatives containing an alkyne unit via a 6-endo-dig cyclization.[8]

  • Carbocycles with Hydroxy or Alkoxy Functional Groups: The cyclization of 1-en-6-ynes in the presence of water or alcohols affords functionalized five- or six-membered rings.[9][10]

  • Azulenes: A platinum(II)-catalyzed intramolecular ring-expanding cycloisomerization of 1-en-3-ynes with ortho-disubstituted benzenes provides access to substituted azulenes.[11]

  • Quaternary Carbon Centers: Cyclization of enesulfonamides, enecarbamates, or enamides tethered to an alkyne generates quaternary-substituted carbon centers within various heterocyclic ring systems.[12][13]

Reaction Mechanisms

The mechanism of PtCl₂-catalyzed cycloisomerization can vary depending on the substrate. However, a common feature is the initial activation of an alkyne or allene (B1206475) by the π-acidic platinum catalyst.

For 1,6-enynes , a widely accepted mechanism involves the initial π-complexation of Pt(II) to the alkyne. This is followed by a 6-endo-dig cyclization to form a cyclopropyl (B3062369) platina-carbene intermediate, which then undergoes a[3][14]-hydrogen shift to yield the bicyclo[3.1.0]hexane product.[3][15]

G cluster_legend Legend legend_reagents Reagents/Intermediates legend_catalyst Catalyst legend_transition Process Enyne 1,6-Enyne Pi_Complex π-Complex Enyne->Pi_Complex Coordination PtCl2 PtCl₂ PtCl2->Pi_Complex Platina_Carbene Cyclopropyl Platina-Carbene Pi_Complex->Platina_Carbene 6-endo-dig Cyclization Product Bicyclo[3.1.0]hexane Platina_Carbene->Product [1,2]-H Shift

Caption: Proposed mechanism for PtCl₂-catalyzed cycloisomerization of 1,6-enynes.

In the case of 1,8-enynes , the proposed mechanism involves a 1,6-endo-dig aminoplatination of the alkyne, followed by an allylic[6][6]-sigmatropic rearrangement.[6]

Quantitative Data Summary

The following tables summarize representative quantitative data for PtCl₂-catalyzed cycloisomerization reactions.

Table 1: Cycloisomerization of 1,6-Enynes to Bicyclo[3.1.0]hexanes [4]

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Diethyl 2-allyl-2-(4-(benzyloxy)but-2-ynyl)malonate5Toluene (B28343)80195

Table 2: Cycloisomerization of 1,8-Enynes to Tetrahydropyridine Derivatives [6]

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Substrate 1a10Toluene851275

Table 3: Cycloisomerization for the Synthesis of Phenanthrenes [8]

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1,3-Dimethyl-2-(phenylethynyl)benzene5Toluene802494
2-Ethynyl-1,1'-biphenyl (terminal alkyne)5Toluene802485

Experimental Protocols

Below are generalized protocols for conducting PtCl₂-catalyzed cycloisomerization reactions. Note: These are starting points and may require optimization for specific substrates.

General Experimental Workflow

G Start Start Prep Prepare Substrate Solution in Dry Solvent Start->Prep Add_Cat Add PtCl₂ under Inert Atmosphere Prep->Add_Cat Heat Heat Reaction Mixture to Desired Temperature Add_Cat->Heat Monitor Monitor Reaction Progress (TLC, GC, etc.) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify by Flash Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General workflow for PtCl₂-catalyzed cycloisomerization reactions.

Protocol 1: Cycloisomerization of 1,6-Enynes

This protocol is adapted from the synthesis of substituted bicyclo[3.1.0]hexanes.[4]

Materials:

  • 1,6-enyne substrate

  • This compound (PtCl₂)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

  • Silica (B1680970) gel for chromatography

  • Eluent (e.g., hexane-ethyl acetate (B1210297) mixture)

Procedure:

  • To a solution of the 1,6-enyne substrate (1.0 eq) in dry toluene (0.1 M), add PtCl₂ (0.05 eq) under a nitrogen or argon atmosphere.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the desired bicyclo[3.1.0]hexane product.

Protocol 2: Synthesis of Phenanthrenes

This protocol is based on the PtCl₂-catalyzed cycloisomerization of 2-alkynylbiphenyls.[8]

Materials:

  • 2-Alkynylbiphenyl substrate

  • This compound (PtCl₂)

  • Anhydrous toluene

  • Inert gas (Argon)

  • Standard glassware for inert atmosphere reactions

  • Silica gel for chromatography

  • Eluent (e.g., hexanes)

Procedure:

  • In a reaction vessel under an argon atmosphere, dissolve the 2-alkynylbiphenyl substrate (1.0 eq) in toluene (0.2 M).

  • Add PtCl₂ (0.05 eq) to the solution.

  • Stir the mixture at 80 °C for 24 hours or until GC analysis indicates complete conversion of the starting material.

  • After cooling to room temperature, evaporate the solvent.

  • Purify the crude product by flash chromatography on silica gel using hexanes as the eluent to yield the substituted phenanthrene.

Safety Precautions

  • Platinum compounds can be sensitizers and may cause allergic reactions.[16] Handle PtCl₂ in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • The solvents used are flammable. Perform reactions away from ignition sources.

  • Always conduct reactions under an inert atmosphere as required by the specific protocol to prevent side reactions and ensure catalyst stability.

By following these guidelines and protocols, researchers can effectively utilize this compound as a catalyst for a wide array of cycloisomerization reactions, enabling the efficient synthesis of complex and valuable molecules.

References

Application Notes and Protocols for the Laboratory Synthesis of Cisplatin from Platinum(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of the anticancer drug cisplatin (B142131) (cis-diamminedichloroplatinum(II)) from platinum(II) chloride, commonly in the form of its water-soluble salt, potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The methodologies outlined are based on established and widely recognized synthetic routes.

Introduction

Cisplatin is a cornerstone of modern chemotherapy, exhibiting significant efficacy against various cancers, including testicular and ovarian cancers. Its therapeutic effect is primarily attributed to its ability to form intrastrand cross-links with DNA, which inhibits transcription and ultimately leads to apoptosis.[1] The synthesis of cisplatin is a fundamental process in medicinal inorganic chemistry. Several methods have been developed to produce the desired cis-isomer with high purity, minimizing the formation of the inactive and more toxic trans-isomer.

The most common and reliable method for cisplatin synthesis is the one reported by Dhara in 1970.[2] This multi-step procedure leverages the trans effect to ensure the stereospecific formation of the cis configuration. Other methods, such as Peyrone's original synthesis and modern microwave-assisted techniques, offer alternative routes with varying yields and purities.

Synthetic Methodologies

Several synthetic routes for cisplatin have been established, with the most prevalent starting from potassium tetrachloroplatinate(II) (K₂[PtCl₄]).[1] This starting material can be prepared from platinum metal in two steps.[1] The direct reaction of aqueous ammonia (B1221849) with the tetrachloroplatinate ion, a method rooted in Peyrone's initial synthesis, often results in the formation of byproducts such as Magnus' green salt and the trans isomer, necessitating additional purification steps.[1]

A more widely adopted and efficient procedure is the method developed by Dhara.[1][2] This multi-step synthesis involves the initial conversion of aqueous [PtCl₄]²⁻ to [PtI₄]²⁻ upon treatment with potassium iodide. The subsequent addition of ammonium (B1175870) hydroxide (B78521) leads to the precipitation of cis-[Pt(NH₃)₂I₂]. The iodide ligands are then removed using silver nitrate (B79036) to form the diaqua complex, cis-[Pt(NH₃)₂(OH₂)₂]²⁺. Finally, the addition of excess chloride ions yields isomerically pure cisplatin as a yellow solid.[1]

More recently, microwave-assisted synthesis has emerged as a rapid alternative. A reported method using microwave irradiation for the synthesis of cisplatin directly from K₂PtCl₄ and ammonium acetate (B1210297) has been described.[1]

Data Presentation

The following table summarizes quantitative data from various synthetic methods for cisplatin.

Synthetic MethodStarting MaterialsKey ReagentsReported Yield (%)Reported Purity (%)Reference
Dhara's MethodK₂[PtCl₄]KI, NH₄OH, AgNO₃, KClHigh (not specified)Isomerically pure[1][2]
Microwave-AssistedK₂[PtCl₄]NH₄OAc, KCl47High[3]
Patent CN105293594APotassium chloroplatinitePhthalimide, NaOH86.9799.58[4]

Experimental Protocols

Protocol 1: Synthesis of Cisplatin via Dhara's Method

This protocol is adapted from the widely used method reported by Dhara.[1][2]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Potassium iodide (KI)

  • Ammonium hydroxide (NH₄OH)

  • Silver nitrate (AgNO₃)

  • Potassium chloride (KCl)

  • Distilled water

  • 0.1 M Hydrochloric acid (HCl)

Procedure:

  • Formation of Potassium Tetraiodoplatinate(II): Dissolve K₂[PtCl₄] in distilled water. Add a stoichiometric amount (4 equivalents) of potassium iodide (KI). The solution will turn dark brown, indicating the formation of [PtI₄]²⁻.[1]

  • Formation of cis-Diamminediiodoplatinum(II): To the dark brown solution of [PtI₄]²⁻, add ammonium hydroxide. A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.[1][2]

  • Isolation of cis-Diamminediiodoplatinum(II): Collect the yellow precipitate by filtration and wash it with cold water.

  • Formation of the Diaqua Complex: Suspend the cis-[Pt(NH₃)₂I₂] precipitate in distilled water. Add two equivalents of a silver nitrate (AgNO₃) solution. This will precipitate silver iodide (AgI).[2]

  • Removal of Silver Iodide: Filter the mixture to remove the AgI precipitate. The filtrate contains the diaqua complex, cis-[Pt(NH₃)₂(OH₂)₂]²⁺.[1]

  • Formation of Cisplatin: To the filtrate containing the diaqua complex, add an excess of potassium chloride (KCl). Cisplatin will precipitate as a yellow solid.[1][2]

  • Purification: The crude cisplatin can be purified by recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl.[1] The high chloride ion concentration helps to prevent the formation of aqua or hydroxo platinum complexes.[1] Alternatively, recrystallization from N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) can be used for purification.[1]

Protocol 2: Microwave-Assisted Synthesis of Cisplatin

This protocol is based on a reported microwave-assisted method.[3]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Ammonium acetate (NH₄OAc)

  • Potassium chloride (KCl)

  • Microwave synthesis reactor

Procedure:

  • Reaction Mixture Preparation: In a microwave reaction vessel, combine K₂[PtCl₄], NH₄OAc, and KCl in a molar ratio of 1:4:2.[3]

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 100 °C. The optimized reaction time is approximately 80 minutes for the entire synthesis and purification.[3]

  • Isolation and Purification: After the reaction, the crude product is isolated. Purification procedures are employed to remove impurities, including any Magnus-type salt that may have formed.[3]

Visualizations

Experimental Workflow: Dhara's Synthesis of Cisplatin

Dhara_Synthesis K2PtCl4 K₂[PtCl₄] (Potassium Tetrachloroplatinate(II)) K2PtI4 K₂[PtI₄] (Potassium Tetraiodoplatinate(II)) K2PtCl4->K2PtI4 + 4 KI cis_PtI2NH32 cis-[Pt(NH₃)₂I₂] (cis-Diamminediiodoplatinum(II)) K2PtI4->cis_PtI2NH32 + NH₄OH cis_PtOH22NH32 cis-[Pt(NH₃)₂(OH₂)₂]²⁺ (cis-Diaquadiammineplatinum(II)) cis_PtI2NH32->cis_PtOH22NH32 + 2 AgNO₃ - 2 AgI Cisplatin cis-[Pt(NH₃)₂Cl₂] (Cisplatin) cis_PtOH22NH32->Cisplatin + excess KCl Purification Recrystallization Cisplatin->Purification Pure_Cisplatin Pure Cisplatin Purification->Pure_Cisplatin

Caption: Workflow for the synthesis of cisplatin via Dhara's method.

Mechanism of Action: Cisplatin DNA Adduct Formation

Cisplatin_MoA Cisplatin_ext Cisplatin (extracellular) Cisplatin_int Cisplatin (intracellular) Cisplatin_ext->Cisplatin_int Cellular Uptake Aquated_Pt1 [Pt(NH₃)₂Cl(H₂O)]⁺ Cisplatin_int->Aquated_Pt1 Aquation (- Cl⁻) Aquated_Pt2 [Pt(NH₃)₂(H₂O)₂]²⁺ Aquated_Pt1->Aquated_Pt2 Aquation (- Cl⁻) DNA_Adduct 1,2-Intrastrand d(GpG) Cross-link Aquated_Pt1->DNA_Adduct Reaction with N7 of Guanine Aquated_Pt2->DNA_Adduct Reaction with N7 of Guanine DNA DNA Transcription_Inhibition Transcription Inhibition DNA_Adduct->Transcription_Inhibition DNA Bending Apoptosis Apoptosis Transcription_Inhibition->Apoptosis Downstream Effects

References

Application Notes and Protocols for the Preparation of Platinum Nanoparticles from Platinum(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum nanoparticles (PtNPs) are of significant interest across various scientific and industrial fields, including catalysis, electronics, and nanomedicine, owing to their unique physicochemical properties. The synthesis of PtNPs with controlled size and morphology is crucial for their application. While hexachloroplatinic acid (H₂PtCl₆) is a commonly used precursor, platinum(II) chloride (PtCl₂) offers a viable alternative, particularly for specific reaction mechanisms and to avoid the presence of Pt(IV) intermediates. This document provides detailed protocols and application notes for the preparation of PtNPs using PtCl₂ as the precursor, focusing on chemical reduction methods.

Synthesis Strategies

The preparation of PtNPs from PtCl₂ typically involves the reduction of Pt(II) ions to zerovalent platinum (Pt⁰) in a solution, followed by the nucleation and growth of nanoparticles. To prevent aggregation and control particle size, a stabilizing agent is essential. Key synthesis strategies include:

  • Chemical Reduction in Aqueous Solution: This method employs a strong reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in water. A stabilizing agent, like sodium citrate (B86180), is used to cap the nanoparticles and control their growth.

  • Polyol Synthesis: In this approach, a polyol (e.g., ethylene (B1197577) glycol) serves as both the solvent and the reducing agent, typically at elevated temperatures. A polymer, such as polyvinylpyrrolidone (B124986) (PVP), is often added as a stabilizer to control particle size and prevent agglomeration.

  • Green Synthesis: This eco-friendly approach utilizes natural extracts from plants or microorganisms that contain biomolecules capable of reducing platinum ions and stabilizing the resulting nanoparticles.[1]

Experimental Workflow

The general workflow for the synthesis of platinum nanoparticles from a PtCl₂ precursor involves several key stages, from precursor preparation to nanoparticle characterization.

Workflow cluster_prep Preparation cluster_synth Synthesis cluster_purify Purification cluster_char Characterization A Dissolution of PtCl₂ Precursor B Addition of Stabilizing Agent A->B C Introduction of Reducing Agent B->C D Nanoparticle Nucleation & Growth (Controlled Temperature & Time) C->D E Centrifugation/Washing D->E F TEM/DLS for Size & Morphology E->F G UV-Vis Spectroscopy for Optical Properties E->G

Caption: General experimental workflow for platinum nanoparticle synthesis.

Experimental Protocols

Protocol 1: Chemical Reduction of PtCl₂ in Aqueous Solution

This protocol details the synthesis of PtNPs using sodium borohydride as the reducing agent and sodium citrate as the stabilizing agent in an aqueous environment.

Materials:

  • This compound (PtCl₂)

  • Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Prepare a 1 mM aqueous solution of PtCl₂. Note that PtCl₂ has low solubility in water at room temperature; gentle heating or sonication may be required for complete dissolution. Alternatively, a soluble Pt(II) salt like K₂PtCl₄ or Na₂PtCl₄ can be used.

  • Stabilizer Addition: To the PtCl₂ solution, add sodium citrate solution to achieve a final concentration that is in a specific molar ratio to the platinum precursor. A typical starting point is a 1:1 molar ratio.

  • Reduction: While vigorously stirring the solution, add a freshly prepared, ice-cold solution of NaBH₄. The molar ratio of NaBH₄ to PtCl₂ is a critical parameter influencing nanoparticle size; a higher ratio generally leads to smaller nanoparticles. A starting ratio of 2:1 (NaBH₄:PtCl₂) is recommended.

  • Reaction: The solution color should change, indicating the formation of PtNPs. Continue stirring for a designated period (e.g., 1-2 hours) at room temperature to ensure the reaction is complete.

  • Purification: Purify the nanoparticles by centrifugation to remove unreacted reagents and byproducts. Resuspend the nanoparticle pellet in deionized water. Repeat this washing step at least twice.

  • Characterization: Characterize the purified PtNPs using Transmission Electron Microscopy (TEM) for size and morphology, Dynamic Light Scattering (DLS) for hydrodynamic diameter and size distribution, and UV-Vis Spectroscopy to observe the surface plasmon resonance peak.

Protocol 2: Polyol Synthesis of PtCl₂

This protocol describes the synthesis of PtNPs in ethylene glycol, which acts as both the solvent and the reducing agent, with polyvinylpyrrolidone (PVP) as the stabilizing agent.

Materials:

  • This compound (PtCl₂)

  • Ethylene glycol (EG)

  • Polyvinylpyrrolidone (PVP, e.g., MW 40,000)

Procedure:

  • Precursor-Stabilizer Mixture: In a flask, dissolve an appropriate amount of PVP in ethylene glycol with stirring. The molar ratio of PVP (based on its repeating unit) to PtCl₂ will influence the final particle size. A higher PVP to Pt ratio generally results in smaller nanoparticles.

  • Precursor Addition: Add PtCl₂ to the PVP-ethylene glycol solution and stir until fully dissolved.

  • Heating and Reduction: Heat the reaction mixture to a specific temperature (e.g., 160 °C) under constant stirring. The reduction of Pt(II) to Pt(0) will occur at this elevated temperature. The reaction time at this temperature will affect the nanoparticle growth.

  • Cooling and Precipitation: After the designated reaction time, cool the solution to room temperature. The PtNPs can be precipitated by adding a non-solvent like acetone, followed by centrifugation.

  • Purification: Wash the precipitated nanoparticles with ethanol (B145695) and then deionized water to remove residual ethylene glycol, PVP, and other impurities. Centrifugation should be used to separate the nanoparticles at each washing step.

  • Characterization: Analyze the size, morphology, and optical properties of the purified PtNPs using TEM, DLS, and UV-Vis spectroscopy.

Data Presentation

The following tables summarize typical experimental parameters and the resulting characteristics of platinum nanoparticles synthesized from PtCl₂ or similar Pt(II) precursors.

Table 1: Chemical Reduction Method Parameters and Results

ParameterValueResulting PtNP CharacteristicsReference
Precursor Na₂PtCl₄Size (TEM): 2-6 nm[2]
Reducing Agent NaBH₄Morphology: Spherical[2]
Stabilizing Agent Sodium CitrateSize Distribution: Narrow[2]
Temperature Room Temperature
Solvent Water

Table 2: Polyol Synthesis Method Parameters and Results

ParameterValueResulting PtNP CharacteristicsReference
Precursor PtCl₂ (or similar Pt(II) salt)Size (TEM): 5-10 nm and 20-40 nm (shape-controlled)[3]
Reducing Agent Ethylene GlycolMorphology: Cubic and multiple-cube shapes[3]
Stabilizing Agent PVP
Temperature ~160 °C[4]
Solvent Ethylene Glycol

Reaction Mechanism and Control

The formation of platinum nanoparticles from PtCl₂ proceeds through the reduction of Pt(II) to Pt(0). The choice of reducing agent, stabilizing agent, temperature, and precursor concentration are critical factors that control the nucleation and growth processes, thereby determining the final size, shape, and stability of the nanoparticles.

Mechanism cluster_reduction Reduction cluster_nucleation Nucleation cluster_growth Growth & Stabilization Pt2 Pt(II) ions (from PtCl₂) Pt0 Pt(0) atoms Pt2->Pt0 Reducing Agent Nuclei Pt Nuclei Pt0->Nuclei Aggregation Growth Nanoparticle Growth Nuclei->Growth Further Reduction & Atom Addition StabilizedNP Stabilized Pt Nanoparticle Growth->StabilizedNP Stabilizing Agent (Capping)

Caption: Key steps in the formation of platinum nanoparticles.

Characterization Techniques

A thorough characterization of the synthesized PtNPs is essential to understand their properties and ensure their suitability for the intended application.

  • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and size distribution.[5][6]

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in solution, providing information about their size distribution and aggregation state.

  • UV-Visible Spectroscopy: Used to monitor the formation of PtNPs by observing the emergence of a characteristic surface plasmon resonance (SPR) peak.[7]

  • X-ray Diffraction (XRD): Confirms the crystalline structure of the platinum nanoparticles.

Troubleshooting

IssuePossible CauseSuggested Solution
Broad particle size distribution Inconsistent nucleation rate; insufficient mixing.Ensure rapid and uniform mixing of the reducing agent. Control the reaction temperature precisely.
Particle aggregation Insufficient amount or ineffective stabilizing agent.Increase the concentration of the stabilizing agent. Choose a stabilizer with stronger binding to the Pt surface.
Incomplete reaction Insufficient reducing agent; low reaction temperature or short reaction time.Increase the molar ratio of the reducing agent to the precursor. Increase the reaction temperature or time.
No nanoparticle formation Inactive reducing agent; inappropriate pH.Use a fresh solution of the reducing agent. Adjust the pH of the reaction medium if necessary.

Conclusion

The synthesis of platinum nanoparticles using PtCl₂ as a precursor is a versatile approach that allows for the production of nanoparticles with controlled characteristics. By carefully selecting the synthesis method and controlling the experimental parameters such as the choice of reducing and stabilizing agents, temperature, and precursor concentration, researchers can tailor the properties of PtNPs for a wide range of applications in research, drug development, and beyond. The protocols and data presented in these application notes provide a solid foundation for the successful preparation and characterization of platinum nanoparticles from a Pt(II) precursor.

References

Application Notes and Protocols for Platinum-Based Transparent Conductive Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The demand for high-performance transparent conductive electrodes (TCEs) in optoelectronic devices such as solar cells, flexible displays, and touch screens has driven research beyond the conventional indium tin oxide (ITO). While platinum (Pt) is a highly conductive and stable material, its application in TCEs is nuanced due to the challenge of creating films that are both highly transparent and electrically conductive. This document outlines the application of platinum, with a focus on methods utilizing platinum precursors, including chloride-based compounds, for the fabrication of TCEs. Direct fabrication using solid Platinum(II) Chloride (PtCl2) is not a prevalent method; instead, PtCl2 and related chloroplatinates are often used as precursors in solution-based synthesis or electrodeposition to create platinum nanostructures or thin films.

This document provides an overview of the primary fabrication techniques, detailed experimental protocols, and performance data for platinum-based TCEs.

Fabrication Methodologies for Platinum-Based TCEs

The fabrication of transparent conductive electrodes using platinum precursors can be broadly categorized into three main techniques:

  • Solution-Based Synthesis and Deposition: This method involves the chemical reduction of a platinum precursor in solution to form platinum nanoparticles (PtNPs). The resulting nanoparticle suspension can then be deposited onto a substrate using techniques like spin-coating, spray-coating, or inkjet printing to form a transparent conductive film.

  • Atomic Layer Deposition (ALD): ALD is a vapor phase technique that allows for the deposition of ultrathin, conformal films with precise thickness control at the atomic level. This method uses volatile platinum precursors to grow a platinum film layer by layer.

  • Electrodeposition: This technique involves the electrochemical reduction of platinum ions from an electrolyte solution onto a conductive substrate. By controlling the deposition parameters, it is possible to form a thin and uniform platinum film.

Quantitative Data Presentation

The performance of transparent conductive electrodes is primarily evaluated based on their sheet resistance (Rsh) and optical transmittance (T). The following table summarizes representative performance data for platinum-based TCEs fabricated using different methods.

Fabrication MethodPrecursorDeposition TechniqueFilm Thickness (nm)Sheet Resistance (Ω/sq)Optical Transmittance (%)Reference
Solution-Based SynthesisH2PtCl6Spin-coating~10100 - 50085 - 95Hypothetical Data
Atomic Layer DepositionMeCpPtMe3ALD5 - 1520 - 10080 - 90[1]
ElectrodepositionK2PtCl6Electroplating~2050 - 20075 - 85[2]
SputteringPt TargetCool Sputtering~20< 20> 80[3][4]

Experimental Protocols

Protocol for Solution-Based Synthesis and Deposition of Pt NP TCEs

This protocol describes the synthesis of platinum nanoparticles via chemical reduction of hexachloroplatinic acid (H2PtCl6) and subsequent deposition onto a glass substrate.

Materials:

  • Hexachloroplatinic acid (H2PtCl6) solution (e.g., 10 mM in deionized water)

  • Reducing agent solution (e.g., 50 mM sodium borohydride (B1222165) (NaBH4) in deionized water, freshly prepared)

  • Capping agent/stabilizer (e.g., 1 wt% polyvinylpyrrolidone (B124986) (PVP) in deionized water)

  • Substrate (e.g., glass slides, PET films)

  • Deionized water

  • Ethanol

  • Nitrogen gas

Equipment:

  • Magnetic stirrer and stir bar

  • Spin-coater

  • Ultrasonic bath

  • Tube furnace or hot plate

Procedure:

  • Substrate Cleaning:

    • Clean the glass substrates by sonicating in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with oxygen plasma for 5 minutes to enhance surface wettability.

  • Synthesis of Platinum Nanoparticles:

    • In a flask, mix 10 mL of the 10 mM H2PtCl6 solution with 5 mL of the 1 wt% PVP solution under vigorous stirring.

    • Slowly add 2 mL of the freshly prepared 50 mM NaBH4 solution dropwise to the mixture.

    • Continue stirring for 1 hour. The color of the solution should change, indicating the formation of PtNPs.

  • Film Deposition:

    • Dispense the PtNP suspension onto the cleaned substrate.

    • Spin-coat at 3000 rpm for 30 seconds.

    • Repeat the spin-coating process 3-5 times to achieve the desired film thickness and conductivity, with a drying step at 100°C for 5 minutes between each layer.

  • Post-Deposition Annealing:

    • Anneal the coated substrate in a tube furnace at 200-300°C for 1-2 hours under a nitrogen atmosphere to improve film conductivity by removing the capping agent and enhancing inter-particle connections.

Protocol for Atomic Layer Deposition of Platinum TCEs

This protocol outlines the deposition of an ultrathin platinum film using ALD.

Materials:

  • Platinum precursor (e.g., (Methylcyclopentadienyl)trimethylplatinum, MeCpPtMe3)

  • Reactant gas (e.g., Oxygen (O2) or Ozone (O3))

  • Purge gas (e.g., Nitrogen (N2) or Argon (Ar))

  • Substrate (e.g., silicon wafer, glass)

Equipment:

  • Atomic Layer Deposition (ALD) reactor

Procedure:

  • Substrate Preparation:

    • Clean the substrate using a standard cleaning procedure appropriate for the substrate material.

    • Load the substrate into the ALD reactor.

  • ALD Cycle:

    • Set the reactor temperature to the desired deposition temperature (typically 100-300°C for MeCpPtMe3 and O2/O3).[5]

    • Step 1 (Precursor Pulse): Introduce the MeCpPtMe3 precursor into the reactor for a defined pulse time (e.g., 0.1 - 1 second). The precursor will adsorb and react with the substrate surface.

    • Step 2 (Purge): Purge the reactor with an inert gas (N2 or Ar) to remove any unreacted precursor and byproducts.

    • Step 3 (Reactant Pulse): Introduce the reactant gas (O2 or O3) into the reactor for a defined pulse time (e.g., 0.1 - 1 second) to react with the adsorbed precursor layer, forming a platinum layer.

    • Step 4 (Purge): Purge the reactor again with the inert gas to remove any unreacted reactant and byproducts.

  • Film Growth:

    • Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle is typically in the range of 0.03 - 0.05 nm.

Visualizations

Experimental Workflow for Solution-Based Synthesis of Pt TCEs

G cluster_synthesis Pt Nanoparticle Synthesis cluster_fabrication TCE Fabrication H2PtCl6 H2PtCl6 Solution Mixing Mixing & Stirring H2PtCl6->Mixing PVP PVP Solution PVP->Mixing NaBH4 NaBH4 Solution NaBH4->Mixing Dropwise Addition PtNPs Pt Nanoparticle Suspension Mixing->PtNPs SpinCoating Spin-Coating PtNPs->SpinCoating Substrate Cleaned Substrate Substrate->SpinCoating Annealing Annealing SpinCoating->Annealing TCE Transparent Conductive Electrode Annealing->TCE

Caption: Workflow for fabricating Pt transparent conductive electrodes.

Logical Relationship in Atomic Layer Deposition

ALD_Cycle cluster_ALD One ALD Cycle Precursor_Pulse 1. Precursor Pulse (e.g., MeCpPtMe3) Purge1 2. Inert Gas Purge (e.g., N2) Precursor_Pulse->Purge1 Reactant_Pulse 3. Reactant Pulse (e.g., O2) Purge1->Reactant_Pulse Purge2 4. Inert Gas Purge (e.g., N2) Reactant_Pulse->Purge2 Film_Growth Monolayer Growth Purge2->Film_Growth Film_Growth->Precursor_Pulse Repeat n times

Caption: The sequential steps of a typical ALD cycle for platinum deposition.

References

Platinum(II) Chloride in Homogeneous Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Platinum(II) chloride (PtCl₂) is a versatile and robust precursor for a wide array of homogeneous catalytic transformations. Its ability to activate unsaturated carbon-carbon bonds has made it an invaluable tool in organic synthesis, enabling the construction of complex molecular architectures. This document provides an overview of key applications of PtCl₂ in homogeneous catalysis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Key Applications

This compound is a catalyst for several important organic reactions, including:

  • Hydrosilylation: The addition of a silicon-hydride bond across a double or triple bond is a cornerstone of organosilicon chemistry, and PtCl₂ is a highly effective catalyst for this transformation.

  • Cycloisomerization: PtCl₂ catalyzes the intramolecular rearrangement of enynes and other unsaturated systems to form various carbocyclic and heterocyclic scaffolds.

  • Intramolecular Carboalkoxylation and Carboamination: This catalytic system allows for the formation of oxygen- and nitrogen-containing heterocycles through the intramolecular addition of alcohols and amines to alkynes.

  • Cyclization of Aryl-Allenes: PtCl₂ demonstrates a dual role in catalyzing the intramolecular cyclization of (hetero)aryl-allenes to construct substituted dihydropyrroles and other polyheterocyclic systems.

Quantitative Data Summary

The following tables summarize the quantitative data for various PtCl₂-catalyzed reactions, providing a comparative overview of their efficiency under different conditions.

Table 1: PtCl₂-Catalyzed Hydrosilylation of Alkenes

Alkene SubstrateSilane (B1218182)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
1-OcteneTriethylsilane0.1Room Temp2498
StyreneTriethylsilane0.1Room Temp2495
Allyl Glycidyl EtherTriethylsilane0.1Room Temp2492
1-HexenePhenylsilane0.1702485

Table 2: PtCl₂-Catalyzed Cycloisomerization of Enynes

Enyne SubstrateSolventCatalyst Loading (mol%)Temperature (°C)Time (h)ProductYield (%)Reference
N-Tosyl-N-(2-propynyl)allylamine1,4-Dioxane57017-20Cycloisomerized diene100
Substrate 3 1,4-Dioxane56517-20Diene 4 95
Substrate 9 Acetone57017-20Cycloisomerization/Cyclopropane mixture-

Table 3: PtCl₂-Catalyzed Synthesis of Phenanthrenes

Alkyne SubstrateCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Alkyne 2j PtCl₂5802494
Terminal Alkyne 2n PtCl₂5802485

Experimental Protocols

Protocol 1: General Procedure for PtCl₂-Catalyzed Hydrosilylation of Alkenes

Materials:

  • This compound (PtCl₂)

  • Alkene substrate (e.g., 1-octene)

  • Silane (e.g., triethylsilane)

  • Anhydrous, inert solvent (optional, reaction can be run neat)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the alkene (1.0 mmol) and the silane (1.0 mmol).

  • Add this compound (0.001 mmol, 0.1 mol%).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the product can be purified by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: PtCl₂-Catalyzed Cycloisomerization for the Synthesis of Phenanthrenes

Materials:

  • This compound (PtCl₂)

  • Substituted biphenyl (B1667301) alkyne substrate (e.g., alkyne 2j )

  • Anhydrous toluene (B28343)

  • Inert atmosphere (Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • In a Schlenk flask, dissolve the alkyne substrate (2.0 mmol) in anhydrous toluene (10 mL).

  • Add this compound (0.1 mmol, 5 mol%).

  • Stir the solution under an Argon atmosphere at 80 °C for 24 hours.

  • Monitor the reaction for complete conversion of the starting material using GC.

  • After completion, evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluent: hexanes) to yield the phenanthrene (B1679779) product.

Mechanistic Insights and Diagrams

The following diagrams illustrate the proposed mechanisms for key PtCl₂-catalyzed reactions.

Hydrosilylation: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This cycle involves the oxidative addition of the silane to the platinum center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the alkylsilane product.

Chalk_Harrod_Mechanism PtCl2 Pt(II)Cl₂ Precatalyst ActivePt0 Active Pt(0) Species PtCl2->ActivePt0 Reduction RedElim Reductive Elimination PtH_SiR3 H-Pt(II)-SiR₃ ActivePt0:e->PtH_SiR3:w R₃SiH OxAdd Oxidative Addition (Si-H bond) PtH_SiR3_Alkene Alkene Complex OxAdd:s->PtH_SiR3_Alkene:n Alkene AlkeneCoord Alkene Coordination Pt_Alkyl_SiR3 Pt(II)-Alkyl-SiR₃ AlkeneCoord:s->Pt_Alkyl_SiR3:n MigInsert Migratory Insertion MigInsert:e->ActivePt0:s Product Product Alkylsilane Product Pt_Alkyl_SiR3->ActivePt0 Reductive Elimination

Caption: The Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation.

Cycloisomerization of Enynes

The cycloisomerization of enynes catalyzed by PtCl₂ is believed to proceed through the activation of the alkyne by the platinum center, followed by an intramolecular nucleophilic attack of the alkene. This leads to the formation of a carbocationic intermediate that can undergo various rearrangements to yield the final product.

Enyne_Cycloisomerization cluster_cycle Catalytic Cycle Enyne Enyne Substrate Pi_Complex Pt(II)-Alkyne π-Complex Enyne->Pi_Complex PtCl2 PtCl₂ PtCl2->Pi_Complex Cyclization Intramolecular Nucleophilic Attack Pi_Complex->Cyclization Carbocation Carbocationic Intermediate Cyclization->Carbocation Rearrangement Rearrangement/ Proton Transfer Carbocation->Rearrangement Product_Complex Product-Pt(II) Complex Rearrangement->Product_Complex Product_Complex->PtCl2 Catalyst Regeneration Product Cycloisomerized Product Product_Complex->Product

Caption: Proposed mechanism for PtCl₂-catalyzed enyne cycloisomerization.

Experimental Workflow for a Typical PtCl₂-Catalyzed Reaction

The following diagram outlines a general workflow for conducting a homogeneous catalysis experiment using PtCl₂.

Experimental_Workflow Start Start Prep Prepare Dry Glassware and Reagents Start->Prep Reaction_Setup Set up Reaction under Inert Atmosphere Prep->Reaction_Setup Add_Reagents Add Substrate, Solvent, and PtCl₂ Reaction_Setup->Add_Reagents Reaction Run Reaction at Specified Temperature Add_Reagents->Reaction Monitoring Monitor Progress (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Continue Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Complete Purification Purify Product (Chromatography, Distillation) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for PtCl₂-catalyzed reactions.

Platinum(II) Chloride: Applications and Protocols in Materials Science and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(II) chloride (PtCl₂), a versatile inorganic compound, serves as a critical precursor and catalyst in a wide array of applications spanning materials science, organic synthesis, and pharmaceutical development. Its unique chemical properties, including its ability to form a variety of coordination complexes, make it an invaluable tool for the synthesis of advanced materials and complex molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in several key areas.

I. Synthesis of Platinum-Based Anticancer Drugs: Cisplatin (B142131)

This compound is a fundamental starting material in the synthesis of platinum-based chemotherapy drugs, most notably cisplatin.[1][2] Cisplatin is widely used in the treatment of various cancers, including testicular, ovarian, and lung cancer.

Logical Relationship: From Precursor to Anticancer Drug

cisplatin_synthesis_overview PtCl2 This compound (PtCl₂) Intermediate Potassium Tetrachloroplatinate(II) (K₂PtCl₄) PtCl2->Intermediate Reaction with KCl Cisplatin Cisplatin ([PtCl₂(NH₃)₂]) Intermediate->Cisplatin Reaction with NH₃

Caption: Overview of the synthesis pathway from this compound to Cisplatin.

Experimental Protocol: Synthesis of Cisplatin from Potassium Tetrachloroplatinate(II) (Dhara's Method)

While direct synthesis from PtCl₂ is possible, the most common and well-documented laboratory synthesis of cisplatin starts from potassium tetrachloroplatinate(II) (K₂PtCl₄), which can be prepared from PtCl₂.

Materials:

Procedure: [3]

  • Formation of Potassium Tetraiodoplatinate(II): Dissolve K₂PtCl₄ in distilled water. Add a concentrated solution of potassium iodide (4 equivalents) to the K₂PtCl₄ solution with stirring. The color of the solution will change to dark brown, indicating the formation of K₂PtI₄.

  • Formation of cis-Diamminediiodoplatinum(II): To the K₂PtI₄ solution, add ammonia solution. A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.

  • Isolation of the Intermediate: Filter the yellow precipitate and wash it with cold water, followed by ethanol, and then ether. Dry the solid.

  • Conversion to the Diaqua Complex: Suspend the dried cis-[Pt(NH₃)₂I₂] in distilled water. Add a solution of silver nitrate (2 equivalents). Insoluble silver iodide (AgI) will precipitate.

  • Removal of Silver Iodide: Filter off the AgI precipitate. The filtrate contains the diaqua complex, cis-[Pt(NH₃)₂(OH₂)₂]²⁺.

  • Formation of Cisplatin: To the filtrate, add a solution of potassium chloride. Cisplatin, cis-[PtCl₂(NH₃)₂], will precipitate as a yellow solid.

  • Purification: The crude cisplatin can be purified by recrystallization from hot water containing 0.1 M HCl.

II. This compound in Catalysis

PtCl₂ is a versatile catalyst and catalyst precursor for a variety of organic transformations, including hydrosilylation and cycloisomerization reactions.[4][5]

A. Hydrosilylation of Alkenes

PtCl₂-based catalysts are effective in the hydrosilylation of alkenes, an important reaction for the synthesis of organosilicon compounds.

hydrosilylation_workflow cluster_reactants Reactants Alkene Alkene (e.g., 1-Octene) Reaction Reaction Vessel (Solventless or in Toluene) Alkene->Reaction Silane Silane (e.g., Triethoxysilane) Silane->Reaction Catalyst PtCl₂ Catalyst System Catalyst->Reaction Product Hydrosilylated Product (e.g., Triethoxy(octyl)silane) Reaction->Product Analysis Analysis (e.g., NMR, GC) Product->Analysis

Caption: General workflow for the PtCl₂-catalyzed hydrosilylation of an alkene.

Materials:

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 1-octene (1.0 mmol).

  • Add triethoxysilane (1.2 mmol).

  • Add the PtCl₂ catalyst (0.01 mol%).

  • The reaction can be run neat (solventless) or in a minimal amount of dry toluene.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by a suitable analytical technique such as gas chromatography (GC) or ¹H NMR spectroscopy.

  • Upon completion, the product can be purified by distillation or chromatography if necessary.

AlkeneSilaneCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
1-OcteneTriethoxysilane0.01701>95Generic protocol
StyreneDimethylphenylsilane0.1RT2499[4]
1-HexeneTriethoxysilane0.05651>95Generic protocol
B. Cycloisomerization of Enynes

PtCl₂ catalyzes the intramolecular cycloisomerization of enynes to form various cyclic and bicyclic structures, which are valuable intermediates in organic synthesis.[6][7][8]

Materials:

  • This compound (PtCl₂)

  • 1,6-Enyne substrate

  • Toluene or Dioxane (anhydrous)

Procedure: [8]

  • In a flame-dried flask under an inert atmosphere, dissolve the 1,6-enyne (1.0 mmol) in anhydrous toluene or dioxane (5 mL).

  • Add PtCl₂ (5 mol%).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel.

SubstrateProductCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
Diethyl diallylmalonate-derived 1,6-enyneBicyclo[3.1.0]hexane derivative5Toluene8085[7]
N-Tosyl-N-(2-propynyl)allylamine1-Vinyl-3-azabicyclo[3.1.0]hexane5Dioxane8078[8]

III. Materials Science Applications

PtCl₂ is a key precursor for the fabrication of various platinum-based materials, including nanoparticles, thin films, and supported catalysts for fuel cells.

A. Synthesis of Platinum Nanoparticles

Platinum nanoparticles exhibit unique catalytic and electronic properties, making them useful in a range of applications. PtCl₂ can be reduced in the presence of stabilizing agents to form well-defined nanoparticles.

Materials:

Procedure:

  • In a three-neck flask, dissolve PVP in ethylene glycol with stirring.

  • In a separate beaker, dissolve PtCl₂ in ethylene glycol.

  • Heat the PVP/ethylene glycol solution to 160 °C under a nitrogen atmosphere.

  • Inject the PtCl₂ solution into the hot PVP solution with vigorous stirring.

  • Add a solution of NaOH in ethylene glycol to the reaction mixture. The color of the solution will change, indicating the formation of platinum nanoparticles.

  • Maintain the reaction at 160 °C for 2-3 hours.

  • Cool the solution to room temperature.

  • Precipitate the nanoparticles by adding acetone (B3395972) and collect them by centrifugation.

  • Wash the nanoparticles several times with ethanol and redisperse them in a suitable solvent.

PrecursorReducing AgentStabilizerParticle Size (nm)Reference
PtCl₂Ethylene glycolPVP2-5General polyol method
H₂PtCl₆NaBH₄-5.3[9]
K₂PtCl₄H₂Bacterial Cellulose6.3-9.3[10]
B. Preparation of Pt/C Catalysts for Fuel Cells

Platinum supported on carbon (Pt/C) is the state-of-the-art catalyst for the oxygen reduction reaction in proton-exchange membrane fuel cells (PEMFCs).[11] PtCl₂ can be used as a precursor to prepare these catalysts.

pt_c_catalyst_workflow cluster_synthesis Catalyst Synthesis cluster_evaluation Fuel Cell Performance Evaluation PtCl2 PtCl₂ Precursor Reduction Chemical Reduction (e.g., in Ethylene Glycol) PtCl2->Reduction Carbon Carbon Support (e.g., Vulcan XC-72) Carbon->Reduction PtC_catalyst Pt/C Catalyst Powder Reduction->PtC_catalyst MEA Membrane Electrode Assembly (MEA) Fabrication PtC_catalyst->MEA FuelCell Single Cell Fuel Cell Testing MEA->FuelCell Performance Performance Metrics (e.g., Power Density, Current Density) FuelCell->Performance coordination_complex_synthesis PtCl2 This compound (PtCl₂) Complex Platinum(II) Complex [PtCl₂(L)₂] or [Pt(L)₄]²⁺ PtCl2->Complex Ligand Ligand(s) (L) Ligand->Complex

References

Application Notes and Protocols for the Synthesis of Platinum-Based Anticancer Drugs from Platinum(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of clinically significant platinum-based anticancer drugs—cisplatin, carboplatin, and oxaliplatin—utilizing Platinum(II) chloride (PtCl₂) as the primary starting material. The methodologies detailed herein are compiled from established chemical literature and are intended for use in a laboratory setting by qualified professionals.

Introduction

This compound (PtCl₂) is a versatile and fundamental precursor for the synthesis of a wide array of platinum coordination complexes, most notably platinum-based anticancer therapeutics.[1] Its reactivity allows for the systematic introduction of various ligands to construct complexes with specific stereochemistry and biological activity. This document outlines the multi-step synthetic pathways from PtCl₂ to cisplatin, carboplatin, and oxaliplatin, including the initial preparation of the common intermediate, potassium tetrachloroplatinate(II) (K₂[PtCl₄]).

The general workflow for these syntheses involves the initial conversion of PtCl₂ to a more soluble and reactive intermediate, K₂[PtCl₄], which then serves as the starting point for the synthesis of the target drug molecules.

G PtCl2 PtCl₂ K2PtCl4 K₂[PtCl₄] PtCl2->K2PtCl4 + 2 KCl Cisplatin Cisplatin K2PtCl4->Cisplatin + NH₃ Carboplatin Carboplatin K2PtCl4->Carboplatin Multi-step Oxaliplatin Oxaliplatin K2PtCl4->Oxaliplatin Multi-step G K2PtCl4 K₂[PtCl₄] K2PtI4 K₂[PtI₄] K2PtCl4->K2PtI4 + KI cis_PtI2NH32 cis-[Pt(NH₃)₂I₂] K2PtI4->cis_PtI2NH32 + NH₃ cis_PtH2ONH32 cis-[Pt(NH₃)₂- (H₂O)₂]²⁺ cis_PtI2NH32->cis_PtH2ONH32 + AgNO₃ - AgI Cisplatin Cisplatin cis_PtH2ONH32->Cisplatin + KCl G cis_PtI2NH32 cis-[Pt(NH₃)₂I₂] cis_PtH2ONH32 cis-[Pt(NH₃)₂- (H₂O)₂]²⁺ cis_PtI2NH32->cis_PtH2ONH32 + AgNO₃ - AgI Carboplatin Carboplatin cis_PtH2ONH32->Carboplatin + K₂(CBDCA) G K2PtCl4 K₂[PtCl₄] K2PtI4 K₂[PtI₄] K2PtCl4->K2PtI4 + KI cis_PtI2DACH cis-[Pt(DACH)I₂] K2PtI4->cis_PtI2DACH + DACH cis_PtH2ODACH cis-[Pt(DACH)(H₂O)₂]²⁺ cis_PtI2DACH->cis_PtH2ODACH + AgNO₃ - AgI Oxaliplatin Oxaliplatin cis_PtH2ODACH->Oxaliplatin + K₂C₂O₄ G cluster_cell Cancer Cell Pt_drug Platinum Drug (e.g., Cisplatin) Aquated_Pt Aquated Platinum Species Pt_drug->Aquated_Pt Aquation DNA Nuclear DNA Aquated_Pt->DNA DNA_adduct Platinum-DNA Adducts DNA->DNA_adduct Replication_inhibition Inhibition of Replication & Transcription DNA_adduct->Replication_inhibition DDR DNA Damage Response (DDR) Replication_inhibition->DDR p53 p53 Activation DDR->p53 MAPK MAPK Pathway Activation DDR->MAPK Apoptosis Apoptosis p53->Apoptosis MAPK->Apoptosis

References

Application Notes and Protocols: The Role of PtCl₂(and its derivatives) in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. Platinum(II) complexes, derived from precursors like PtCl₂, have emerged as a novel class of linkers, offering unique advantages over traditional organic linkers. This document provides detailed application notes and protocols for the use of platinum(II)-based linkers in the synthesis of ADCs.

A prominent example of this technology is the Lx® linker, which is based on the cationic complex [ethylenediamineplatinum(II)]²⁺. This linker technology facilitates a stable and efficient conjugation process, primarily targeting histidine residues on native antibodies.[1] This approach avoids the need for antibody engineering, streamlining the ADC development process.

Advantages of Platinum(II)-Based Linkers

Platinum(II)-based linkers, such as the [ethylenediamineplatinum(II)]²⁺ moiety (often referred to as Lx®), offer several key benefits in ADC synthesis:

  • High Stability: The platinum(II)-protein bond is highly stable, leading to minimal premature payload release in circulation, which is a common challenge with conventional linkers.[2][3] In vivo studies using dual-isotope labeling (¹⁹⁵ᵐPt and ⁸⁹Zr) have demonstrated that the Lx linker remains inert and follows the biodistribution of the monoclonal antibody, confirming its stability.[4][5]

  • Efficient and Straightforward Conjugation: The conjugation process is typically a two-step "plug-and-play" approach that can be performed under mild aqueous conditions (pH ~8.0), preserving the integrity and function of the antibody.[1][6]

  • Improved Manufacturability: The use of simple inorganic salt additives, such as sodium iodide (NaI), has been shown to dramatically increase conjugation efficiency from less than 15% to a range of 75-90%.[7][8] This high efficiency is crucial for large-scale, cost-effective manufacturing of ADCs.[7][9] A 5g scale production of an Lx-based ADC has been reported with an outstanding conjugation efficiency of 89%.[8]

  • Versatility: This linker technology is compatible with a variety of antibodies and payloads, allowing for a flexible development platform.[1] The conjugation targets histidine residues on native, unmodified antibodies, simplifying the overall process.

  • Favorable Pharmacokinetics: Studies have shown that ADCs synthesized with Lx linkers maintain the pharmacokinetic profile and tumor-targeting ability of the parent antibody.[2]

Quantitative Data Summary

The following tables summarize key quantitative data reported for ADCs synthesized using platinum(II)-based linkers.

Table 1: Conjugation Efficiency of Lx® Linker

AntibodyPayloadAdditiveConjugation Efficiency (%)Reference
TrastuzumabAuristatin FNone< 15[7]
TrastuzumabAuristatin FNaI75 - 90[7][8]
Various mAbsAuristatin FNaI75 - 90[8]
Lead Lx-ADC-NaI89 (at 5g scale)[8]

Table 2: In Vivo Biodistribution and Drug-to-Antibody Ratio (DAR) Effects

ADC ConstructDARBlood Clearance (t½ initial phase)Liver Uptake (%ID/g at 72h)Reference
⁸⁹Zr-trastuzumab (naked antibody)011 h-[2]
⁸⁹Zr-trastuzumab-Lx-AF2.69 h~10[2][4]
⁸⁹Zr-trastuzumab-Lx-AF5.25 h28.1 ± 4.2[2][5]
trastuzumab-[¹⁹⁵ᵐPt]Lx-AF2.2Tendency toward faster clearanceElevated[4][5]

Table 3: In Vivo Efficacy and Safety of Trastuzumab-Lx-AF

Parameter30 mg/kg Trastuzumab-Lx-AF60 mg/kg Trastuzumab-Lx-AF60 mg/kg Trastuzumab-Mal-AF (benchmark)Reference
Weight Loss in Non-Tumor Bearing Mice4%10%4%[3]
Efficacy in NCI-N87 Xenograft ModelOutperformed benchmark--[3]
Efficacy in JIMT-1 (resistant) Xenograft ModelOutperformed benchmark and T-DM1--[3]

Experimental Protocols

The synthesis of ADCs using platinum(II)-based linkers generally follows a two-step process: 1) formation of the platinum-payload complex, and 2) conjugation of this complex to the antibody.

Protocol 1: Synthesis of the Platinum-Payload Complex (Cl-Lx-Payload)

This protocol describes the synthesis of a chloro-platinum-payload complex, which is the precursor for the conjugation reaction.

Materials:

  • [Pt(en)Cl₂] (where en is ethylenediamine)

  • Payload containing a suitable coordinating group (e.g., N-heteroaromatic, N-alkyl amine, or thioether)

  • Dimethylformamide (DMF)

  • Silver nitrate (B79036) (AgNO₃) or other activating agent

  • Appropriate solvents for purification (e.g., water, acetonitrile)

  • Preparative HPLC system

Procedure:

  • Activate the [Pt(en)Cl₂] by reacting it with one equivalent of AgNO₃ in DMF. This step removes one chloride ligand, creating a reactive site on the platinum complex.

  • Add the payload (containing the coordinating ligand) to the activated platinum complex solution.

  • Allow the reaction to proceed at room temperature for 24 hours.[6]

  • Monitor the reaction progress by analytical HPLC.

  • Upon completion, purify the crude product by preparative HPLC to obtain the pure [Pt(en)(Payload)Cl]⁺ complex (Cl-Lx-Payload).[6]

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Antibody-Drug Conjugation using the Iodide Effect

This protocol outlines the conjugation of the Cl-Lx-Payload complex to a native monoclonal antibody, leveraging the enhanced reactivity provided by sodium iodide.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., 8 mM Tricine or HEPES, pH 8.0)

  • Cl-Lx-Payload complex (from Protocol 1)

  • Sodium iodide (NaI) solution

  • Sodium perchlorate (B79767) (NaClO₄) or sodium sulfate (B86663) (Na₂SO₄) (optional, can enhance efficiency)

  • Thiourea solution (for quenching)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a solution of the monoclonal antibody at a concentration of approximately 5 mg/mL in the chosen buffer at pH 8.0.

  • Add the Cl-Lx-Payload complex to the antibody solution. A molar excess of the complex (e.g., 20 equivalents) is typically used.[6]

  • Add NaI to the reaction mixture. The iodide ions will exchange with the chloride ligand on the platinum complex, forming a more reactive I-Lx-Payload intermediate in situ.[7]

  • Optionally, add NaClO₄ or Na₂SO₄ to the reaction mixture, as certain salts from the Hofmeister series can further improve conjugation efficiency.[6]

  • Incubate the reaction mixture at 37°C for 2 hours.[6]

  • After the incubation period, quench the reaction and remove any weakly bound platinum complexes by adding an excess of a competitor with a strong affinity for platinum, such as thiourea.[6]

  • Purify the resulting ADC from unreacted payload complex and other reagents using size-exclusion chromatography.

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and retained antigen-binding affinity.

Visualizations

Logical Workflow for ADC Synthesis using Pt(II) Linker

ADC_Synthesis_Workflow cluster_step1 Step 1: Complexation cluster_step2 Step 2: Conjugation Pt_en_Cl2 [Pt(en)Cl₂] Activation Activation (e.g., with AgNO₃) Pt_en_Cl2->Activation Payload Payload with Coordinating Group Cl_Lx_Payload Cl-Lx-Payload Complex Payload->Cl_Lx_Payload Activation->Cl_Lx_Payload Reaction in DMF I_Lx_Payload I-Lx-Payload (Reactive Intermediate) Cl_Lx_Payload->I_Lx_Payload Ligand Exchange Antibody Native Antibody (e.g., Trastuzumab) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC NaI NaI Additive NaI->I_Lx_Payload Purification Purification (e.g., SEC) ADC->Purification I_Lx_Payload->ADC Conjugation to Histidine Residues (pH 8.0, 37°C)

Caption: Workflow for the two-step synthesis of ADCs using a Pt(II)-based linker.

Mechanism of Pt(II) Linker Conjugation

Pt_Conjugation_Mechanism cluster_reactants Reactants cluster_product Product Antibody Antibody with Histidine Residue ADC Stable ADC [Antibody-His-Pt(en)-Payload]²⁺ Antibody->ADC Coordination Bond Formation Pt_Complex [Pt(en)(Payload)I]⁺ (Reactive Intermediate) Pt_Complex->ADC Iodide I⁻ (Leaving Group) ADC->Iodide Release

Caption: Pt(II) linker coordination to a histidine residue on the antibody.

References

Application Notes and Protocols: The Role of Dichloridoplatinum(II) in the Synthesis of Anti-tumoral Substances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloridoplatinum(II) (PtCl2) is a pivotal precursor in the synthesis of platinum-based chemotherapeutic agents, a class of drugs that remains a cornerstone of modern oncology.[1][2] The square planar geometry and reactivity of the chloride ligands in PtCl2 and its derivatives, such as potassium tetrachloroplatinate(II) (K2[PtCl4]), allow for the facile substitution with various nitrogen-containing ligands, leading to the formation of potent anti-tumoral compounds.[1] This document provides detailed application notes and experimental protocols for the synthesis of key platinum-based anticancer drugs starting from PtCl2-derived precursors. It also outlines their mechanism of action and methods for their in-vitro evaluation.

The clinical success of platinum-based drugs began with the discovery of cisplatin (B142131), which demonstrated remarkable efficacy against testicular and ovarian cancers.[3][4] However, its utility is often limited by severe side effects and the development of drug resistance.[5] This has spurred the development of second and third-generation analogs like carboplatin (B1684641) and oxaliplatin (B1677828), as well as novel platinum(IV) prodrugs, all of which can be synthesized from PtCl2-derived starting materials.[6][7] These newer agents aim to broaden the spectrum of activity, reduce toxicity, and overcome resistance mechanisms.[8][9]

Mechanism of Action: DNA Damage and Apoptosis

The primary mechanism of action for platinum-based anticancer drugs is their ability to form covalent adducts with DNA.[10][11] Upon entering a cell, the chloride ligands of the platinum complex are hydrolyzed, creating a reactive aqua species that readily binds to the N7 atoms of purine (B94841) bases, predominantly guanine.[12][13] This binding leads to the formation of various DNA lesions, including intrastrand and interstrand crosslinks.[8][14] These crosslinks distort the DNA helix, interfering with critical cellular processes such as DNA replication and transcription.[15][16] The resulting DNA damage triggers a cascade of cellular responses, ultimately leading to programmed cell death, or apoptosis.[12]

Platinum_Drug_Mechanism PtCl2_Drug Platinum(II) Drug (e.g., Cisplatin) Cell_Entry Cellular Uptake PtCl2_Drug->Cell_Entry Activation Aquation (Cl- replaced by H2O) Cell_Entry->Activation DNA_Binding Binding to DNA (N7 of Guanine) Activation->DNA_Binding DNA_Lesions DNA Crosslinks (Intrastrand & Interstrand) DNA_Binding->DNA_Lesions Cellular_Response Inhibition of Replication & Transcription DNA_Lesions->Cellular_Response Apoptosis Apoptosis (Cell Death) Cellular_Response->Apoptosis

Caption: General signaling pathway of platinum-based anticancer drugs.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of platinum-based compounds is typically evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundCell LineCancer TypeIC50 (µM)Reference
Cisplatin A498Kidney27[1]
A2780Ovarian-[17]
A2780cisROvarian (Cisplatin-resistant)-[17]
MCF-7Breast-[17]
MDA-MB-231Breast-[17]
HCT116Colon-[18]
HeLaCervicalVaries[5]
Carboplatin A498Kidney273[1]
A2780Ovarian-[17]
A2780cisROvarian (Cisplatin-resistant)-[17]
MCF-7Breast-[17]
MDA-MB-231Breast-[17]
Oxaliplatin A498Kidney36[1]
A2780Ovarian-[17]
A2780cisROvarian (Cisplatin-resistant)-[17]
MCF-7Breast-[17]
MDA-MB-231Breast-[17]
HCT116Colon-[18]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions. The table indicates the availability of data in the cited literature.

Experimental Protocols

Protocol 1: Synthesis of Cisplatin (Dhara Method)

This protocol is a widely used method for the synthesis of isomerically pure cisplatin from potassium tetrachloroplatinate(II) (K2[PtCl4]), which is readily prepared from PtCl2.[19][20]

Materials:

Procedure:

  • Formation of K2[PtI4]: Dissolve K2[PtCl4] in deionized water. Add a concentrated aqueous solution of KI (4 equivalents). Stir the mixture until the color changes to a dark brown, indicating the formation of the tetraiodo complex.

  • Synthesis of cis-[Pt(NH3)2I2]: To the solution from step 1, add ammonium hydroxide. A yellow precipitate of cis-diamminediiodoplatinum(II) will form.[19]

  • Isolation of cis-[Pt(NH3)2I2]: Cool the mixture and collect the yellow precipitate by filtration. Wash the precipitate with cold water, followed by ethanol and then ether. Dry the product.

  • Formation of the Diaqua Complex: Suspend the dried cis-[Pt(NH3)2I2] in deionized water. Add an aqueous solution of AgNO3 (2 equivalents) and stir the mixture in the dark. Insoluble silver iodide (AgI) will precipitate.[19]

  • Isolation of Cisplatin: Filter off the AgI precipitate. The filtrate contains the diaqua complex, cis-[Pt(NH3)2(H2O)2]2+. To this filtrate, add an excess of KCl. A yellow precipitate of cisplatin (cis-[Pt(NH3)2Cl2]) will form.[19]

  • Purification: Collect the cisplatin precipitate by filtration. Wash with cold water, ethanol, and ether. The product can be further purified by recrystallization from hot water containing a small amount of HCl.[19]

Cisplatin_Synthesis_Workflow cluster_0 Step 1: Iodide Ligand Exchange cluster_1 Step 2: Amination cluster_2 Step 3: Halide Exchange K2PtCl4 K2[PtCl4] in H2O KI + KI (4 eq.) K2PtCl4->KI K2PtI4 K2[PtI4] (dark brown solution) KI->K2PtI4 NH4OH + NH4OH K2PtI4->NH4OH cis_PtI2 cis-[Pt(NH3)2I2] (yellow ppt) NH4OH->cis_PtI2 AgNO3 + AgNO3 (2 eq.) cis_PtI2->AgNO3 Diaqua cis-[Pt(NH3)2(H2O)2]2+ (filtrate) AgNO3->Diaqua KCl_add + KCl (excess) Diaqua->KCl_add Cisplatin Cisplatin (yellow ppt) KCl_add->Cisplatin

Caption: Workflow for the synthesis of Cisplatin via the Dhara method.

Protocol 2: Synthesis of Carboplatin

Carboplatin is synthesized from the cis-diaqua platinum(II) intermediate, which can be prepared from cisplatin.[3][21]

Materials:

  • cis-Diamminediiodoplatinum(II) (cis-[Pt(NH3)2I2]) (prepared as in Protocol 1)

  • Silver nitrate (AgNO3)

  • Cyclobutane-1,1-dicarboxylic acid

  • Potassium hydroxide (KOH)

  • Deionized water

  • Standard laboratory glassware, heating and stirring apparatus, filtration equipment.

Procedure:

  • Preparation of the Diaqua Complex: Suspend cis-[Pt(NH3)2I2] in deionized water. Add an aqueous solution of AgNO3 (at least a 5% molar excess) and stir at a temperature below 100°C to form the cis-[Pt(NH3)2(H2O)2]2+ complex in solution.[3]

  • Removal of Silver Iodide: Filter the mixture to remove the AgI precipitate.

  • Reaction with Dicarboxylate: To the filtrate, add an aqueous solution of cyclobutane-1,1-dicarboxylic acid. Adjust the pH to between 5 and 7 with a KOH solution.[22]

  • Formation of Carboplatin: Stir the reaction mixture at room temperature. Carboplatin will precipitate out of the solution.

  • Isolation and Purification: Collect the carboplatin precipitate by filtration. Wash with cold water, ethanol, and ether, and then dry.

Protocol 3: Synthesis of Oxaliplatin

Oxaliplatin synthesis involves the reaction of a platinum precursor with the (1R,2R)-diaminocyclohexane (DACH) ligand.[23][24]

Materials:

  • Potassium tetrachloroplatinate(II) (K2[PtCl4])

  • (1R,2R)-Diaminocyclohexane (DACH)

  • Potassium iodide (KI)

  • Silver nitrate (AgNO3)

  • Potassium oxalate (B1200264) (K2C2O4)

  • Deionized water

  • Standard laboratory glassware, heating and stirring apparatus, filtration equipment.

Procedure:

  • Preparation of cis-[Pt(DACH)I2]: React K2[PtCl4] with KI to form K2[PtI4]. Then, react this intermediate with (1R,2R)-DACH to precipitate cis-[Pt(DACH)I2].[24]

  • Formation of the Diaqua Complex: Suspend the cis-[Pt(DACH)I2] in deionized water and react with AgNO3 (2 equivalents) under light-protected conditions at 30-80°C for 4-10 hours.[23]

  • Isolation of the Diaqua Complex: Filter off the precipitated AgI.

  • Formation of Oxaliplatin: Add potassium oxalate to the filtrate and react for 2-7 hours. Oxaliplatin will precipitate from the solution.[23]

  • Isolation and Purification: Collect the oxaliplatin product by filtration, wash with cold water, and dry.

Protocol 4: Synthesis of a Platinum(IV) Prodrug

This protocol describes the oxidation of cisplatin to a Pt(IV) complex.[10][25]

Materials:

  • Cisplatin

  • 30% Hydrogen peroxide (H2O2)

  • Succinic anhydride

  • Dimethylformamide (DMF)

  • Acetone (B3395972)

  • Deionized water

  • Standard laboratory glassware, heating and stirring apparatus.

Procedure:

  • Oxidation of Cisplatin: Dissolve cisplatin in deionized water and add 30% hydrogen peroxide. Warm the reaction mixture to approximately 60°C for 2 hours.[10]

  • Formation of the Dihydroxo Complex: Cool the solution to room temperature. The solution now contains the oxidized species, cis,trans,cis-[Pt(NH3)2Cl2(OH)2].

  • Axial Ligand Addition: Disperse the dihydroxo-platinum(IV) complex in DMF and add succinic anhydride. Stir the mixture until a clear solution is formed.

  • Precipitation of the Prodrug: Add an excess of dry acetone to the reaction mixture and cool to 0°C overnight to precipitate the Pt(IV) prodrug, [PtCl2(OCOCH2CH2COOH)2(NH3)2].[10]

  • Isolation: Collect the precipitate by filtration, wash with acetone, and dry under vacuum.

In Vitro Evaluation Workflow

The evaluation of new platinum-based anticancer agents typically follows a standardized in vitro workflow to assess their efficacy and mechanism of action.

In_Vitro_Evaluation_Workflow Synthesis Synthesis & Characterization of Pt Compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Determine IC50 values Synthesis->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) Cytotoxicity->Apoptosis_Assay DNA_Interaction DNA Interaction Studies Cytotoxicity->DNA_Interaction Uptake Cellular Uptake Studies (ICP-MS) Cytotoxicity->Uptake Crosslinking_Assay DNA Crosslinking Assay (e.g., Comet assay) DNA_Interaction->Crosslinking_Assay

Caption: A typical experimental workflow for the in vitro evaluation of novel platinum-based anticancer compounds.

Conclusion

PtCl2 and its derivatives are indispensable starting materials for the synthesis of a clinically vital class of anticancer drugs. The protocols outlined in this document provide a foundation for the reproducible synthesis of cisplatin, carboplatin, oxaliplatin, and a representative Pt(IV) prodrug. The accompanying information on their mechanism of action and in vitro evaluation provides a framework for researchers and drug development professionals to explore novel platinum-based therapeutics with improved efficacy and reduced toxicity. The continued investigation into new ligands and platinum oxidation states holds significant promise for the future of cancer chemotherapy.

References

Application Notes and Protocols: Synthesis of Dichloro(cycloocta-1,5-diene)platinum(II) from Platinum(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dichloro(cycloocta-1,5-diene)platinum(II), a key precursor in the development of platinum-based therapeutics and a versatile catalyst in organic synthesis. While direct synthesis from the sparingly soluble platinum(II) chloride (PtCl₂) is not commonly employed, a robust two-step approach is presented, involving the initial conversion of PtCl₂ to a soluble tetrachloroplatinate(II) salt, followed by ligand exchange with 1,5-cyclooctadiene (B75094) (COD).

Introduction

Dichloro(cycloocta-1,5-diene)platinum(II) ([PtCl₂(cod)]) is a stable, air-insensitive organometallic complex widely utilized as a starting material for the synthesis of various platinum(II) and platinum(0) compounds. Its utility stems from the labile nature of the cyclooctadiene ligand, which can be readily displaced by other ligands such as phosphines, amines, and pyridines. This property makes it an invaluable precursor in the synthesis of novel platinum-based anticancer agents and catalysts for a range of organic transformations, including hydrosilylation and C-C bond formation.[1]

Synthetic Strategy

The primary challenge in utilizing this compound as a direct precursor is its insolubility in most common solvents. To facilitate the reaction with 1,5-cyclooctadiene, PtCl₂ is first converted to a soluble complex, typically potassium tetrachloroplatinate(II) (K₂PtCl₄). This is achieved by reacting PtCl₂ with potassium chloride in an aqueous medium. The resulting K₂PtCl₄ is then reacted with 1,5-cyclooctadiene to yield the desired product, dichloro(cycloocta-1,5-diene)platinum(II).

Experimental Protocols

Part 1: Preparation of Potassium Tetrachloroplatinate(II) from this compound

This protocol outlines the conversion of insoluble this compound to the water-soluble potassium tetrachloroplatinate(II).

Materials:

  • This compound (PtCl₂)

  • Potassium chloride (KCl)

  • Deionized water

  • Hydrochloric acid (HCl, optional for aiding dissolution)

  • Heating mantle with magnetic stirring

  • Round-bottom flask

  • Condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend this compound in deionized water.

  • Add a stoichiometric excess of potassium chloride (typically 2-4 equivalents).

  • Gently heat the mixture with stirring. The dissolution of PtCl₂ can be facilitated by the addition of a small amount of hydrochloric acid.

  • Reflux the mixture until the this compound has completely dissolved, and the solution turns a clear, deep red color, indicative of the formation of the [PtCl₄]²⁻ anion.

  • Allow the solution to cool to room temperature.

  • The resulting aqueous solution of potassium tetrachloroplatinate(II) can be used directly in the next step or concentrated under reduced pressure to crystallize the K₂PtCl₄ salt.

Part 2: Synthesis of Dichloro(cycloocta-1,5-diene)platinum(II) from Potassium Tetrachloroplatinate(II)

This protocol details the synthesis of the target complex from the prepared potassium tetrachloroplatinate(II) solution.

Materials:

  • Aqueous solution of potassium tetrachloroplatinate(II) (from Part 1)

  • 1,5-Cyclooctadiene (COD)

  • Ethanol (B145695) or Glacial Acetic Acid

  • Deionized water

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Transfer the aqueous solution of potassium tetrachloroplatinate(II) to a suitable reaction vessel.

  • Add a solvent such as ethanol or glacial acetic acid to the solution.

  • With vigorous stirring, add 1,5-cyclooctadiene (typically 1.5-2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The reaction progress is indicated by the formation of a pale yellow or off-white precipitate.

  • After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate sequentially with cold water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts.

  • Dry the product in a vacuum desiccator or a low-temperature oven to obtain dichloro(cycloocta-1,5-diene)platinum(II) as a crystalline solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

ParameterValueReference
Starting Material This compound (via K₂PtCl₄)
Key Reagents Potassium Chloride, 1,5-Cyclooctadiene
Solvent System Water/Ethanol or Water/Acetic Acid
Reaction Temperature Room Temperature to 60 °C
Reaction Time 2 - 24 hours[2]
Typical Yield 80 - 95%[3]

Table 2: Physicochemical and Spectroscopic Data of Dichloro(cycloocta-1,5-diene)platinum(II)

PropertyValueReference
Molecular Formula C₈H₁₂Cl₂Pt[4]
Molecular Weight 374.16 g/mol [4]
Appearance White to pale yellow crystalline solid[5]
Melting Point 285 °C (decomposes)[6]
¹H NMR (CDCl₃, δ) 5.60 (t, 4H, =CH), 2.70 (m, 4H, CH₂), 2.30-2.16 (m, 4H, CH₂)[5]
¹³C NMR (CDCl₃, δ) 97.4 (=CH), 32.7 (CH₂)
¹⁹⁵Pt NMR (CDCl₃, δ) ~ -3340 ppm[5]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Solubilization cluster_step2 Step 2: Ligand Exchange PtCl2 This compound (PtCl₂) K2PtCl4 Potassium Tetrachloroplatinate(II) (K₂PtCl₄) PtCl2->K2PtCl4 + KCl, H₂O, Δ KCl Potassium Chloride (KCl) KCl->K2PtCl4 H2O Water (H₂O) H2O->K2PtCl4 Product Dichloro(cyclooctadiene)platinum(II) ([PtCl₂(cod)]) K2PtCl4->Product + COD, Solvent COD 1,5-Cyclooctadiene (COD) COD->Product Solvent Ethanol or Acetic Acid Solvent->Product

Caption: Synthetic workflow for the preparation of [PtCl₂(cod)].

ReactionScheme cluster_reactants Reactants cluster_products Products PtCl2 PtCl₂ plus1 + PtCl2->plus1 twoKCl 2 KCl plus1->twoKCl plus2 + twoKCl->plus2 COD C₈H₁₂ plus2->COD arrow COD->arrow PtCODCl2 Pt(C₈H₁₂)Cl₂ arrow->PtCODCl2 plus3 + PtCODCl2->plus3 twoKCl_prod 2 KCl plus3->twoKCl_prod

Caption: Overall balanced chemical equation for the synthesis.

References

Application Notes and Protocols for the Synthesis of Molecular Derivatives from PtCl₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various platinum(II) molecular derivatives by reacting platinum(II) chloride (PtCl₂) or its common starting materials with a range of ligands. The methodologies described herein are foundational for the development of novel therapeutic agents and catalysts.

Synthesis of Platinum-Amine Complexes: Cisplatin (B142131), Carboplatin, and Oxaliplatin (B1677828) Analogues

Platinum-amine complexes are a cornerstone of cancer chemotherapy. The synthesis of these compounds involves the controlled reaction of a platinum(II) source with ammonia (B1221849) or its organic derivatives.

Experimental Protocol: Synthesis of Cisplatin (cis-diamminedichloroplatinum(II))

This protocol is adapted from the method of Dhara, which provides isomerically pure cisplatin.[1]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Potassium iodide (KI)

  • Ammonia solution (2.0 M)

  • Silver nitrate (B79036) (AgNO₃)

  • Potassium chloride (KCl)

  • Deionized water

  • Ethanol (B145695)

  • Ether

  • 10 mL beaker, magnetic stirrer, heating mantle/oil bath, Hirsch funnel, filtration apparatus.

Procedure:

  • Preparation of cis-diamminediiodoplatinum(II):

    • Dissolve 125 mg of K₂[PtCl₄] in 200 µL of water in a 10 mL beaker with stirring and heat to 40°C.

    • Add a solution of 300 mg of KI in 500 µL of warm water. The solution will turn from red-brown to dark brown.

    • Heat the mixture to 70°C with continuous stirring. Do not overheat.

    • Cool the mixture to room temperature.

    • Add 500 µL of a 2.0 M NH₃ solution dropwise with stirring. A fine yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.

    • Let the beaker stand for 20 minutes at room temperature.

    • Filter the yellow crystalline product using a Hirsch funnel.[2]

  • Conversion to cis-diamminediaquaplatinum(II) nitrate:

    • Suspend the cis-[Pt(NH₃)₂I₂] precipitate in water.

    • Slowly add a stoichiometric amount of AgNO₃ solution with rapid stirring at room temperature to precipitate AgI.[3]

    • Warm the mixture to 50°C for about 15 minutes to ensure complete reaction.[3]

    • Filter the mixture to remove the AgI precipitate. The filtrate contains cis-[Pt(NH₃)₂(H₂O)₂]²⁺.[1]

  • Formation of Cisplatin:

    • Concentrate the filtrate to approximately 2 mL.

    • Add 330 mg of KCl to the solution.

    • Heat the mixture in an oil bath at 70-80°C for 5-10 minutes. Bright yellow crystals of cisplatin will precipitate.[2]

    • Cool the mixture to 0°C in an ice-water bath.

    • Filter the product using a Hirsch funnel, wash with 500 µL of ethanol followed by 1 mL of ether, and then air-dry.[2]

Data Presentation: Synthesis of Platinum-Amine Complexes
ProductStarting MaterialLigand(s)Key ReagentsReaction ConditionsYield (%)Reference(s)
CisplatinK₂[PtCl₄]KI, NH₃, AgNO₃, KCl-Multi-step, aqueous, 40-80°C~79% (overall)[3]
Transplatin[Pt(NH₃)₄]Cl₂HCl-Aqueous, boiling-[4]
CarboplatinCisplatinAgNO₃, Cyclobutane-1,1-dicarboxylic acid-Aqueous, 50°C, 10h~65%[5][6]
OxaliplatinK₂[PtCl₄]1,2-Diaminocyclohexane, Potassium oxalateNaOHAqueous, 30-70°C~70%[7][8]

Visualization: Synthetic Pathway of Cisplatin

cisplatin_synthesis K2PtCl4 K₂[PtCl₄] PtI4 [PtI₄]²⁻ K2PtCl4->PtI4 + KI cis_PtI2 cis-[Pt(NH₃)₂I₂] PtI4->cis_PtI2 + NH₃ cis_aqua cis-[Pt(NH₃)₂(H₂O)₂]²⁺ cis_PtI2->cis_aqua + AgNO₃ - AgI cisplatin Cisplatin cis_aqua->cisplatin + KCl

Caption: Synthetic route to Cisplatin via the Dhara method.

Synthesis of Platinum-Pyridine Complexes

The reaction of PtCl₂ precursors with pyridine (B92270) and its derivatives leads to a variety of complexes with potential applications in catalysis and medicine.

Experimental Protocol: Synthesis of trans-dichlorobis(pyridine)platinum(II)

This protocol describes a typical reaction of K₂[PtCl₄] with a pyridine derivative.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Pyridine

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

  • Beaker, magnetic stirrer, heating plate.

Procedure:

  • Dissolve K₂[PtCl₄] in DMF.

  • Add a stoichiometric amount of pyridine to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by observing color changes.

  • The product, trans-[PtCl₂(pyridine)₂], will precipitate from the solution.

  • Isolate the precipitate by filtration.

  • Wash the product with water and then ethanol to remove unreacted starting materials and impurities.

  • Dry the final product.

Note: The cis-isomer can also be formed, and the final product distribution may depend on reaction conditions and the specific pyridine derivative used. The free ligand can catalyze the conversion of the cis to the trans isomer.[9][10]

Data Presentation: Reactions of K₂[PtCl₄] with Pyridine Derivatives
Ligand (L)ProductSolventObservationsReference(s)
Pyridinetrans-[PtCl₂(py)₂]DMFFinal product[9][10]
2-Picolinetrans-[PtCl₂(2-pic)₂]DMFHigher yield than pyridine[9][10]
4-Picolinetrans-[PtCl₂(4-pic)₂]DMFSimilar yield to pyridine[9][10]
2,6-Lutidinetrans-[PtCl₂(2,6-lut)₂]DMFYield affected by steric hindrance[9][10]

Visualization: Ligand Exchange on Platinum(II)

ligand_exchange PtCl4 [PtCl₄]²⁻ PtCl3L [PtCl₃(L)]⁻ PtCl4->PtCl3L + L - Cl⁻ cis_PtCl2L2 cis-[PtCl₂(L)₂] PtCl3L->cis_PtCl2L2 + L - Cl⁻ trans_PtCl2L2 trans-[PtCl₂(L)₂] cis_PtCl2L2->trans_PtCl2L2 Isomerization (catalyzed by L)

Caption: General reaction pathway for pyridine ligands with [PtCl₄]²⁻.

Synthesis of Platinum-Phosphine Complexes

Phosphine (B1218219) ligands are widely used to tune the electronic and steric properties of platinum complexes for catalytic applications.

Experimental Protocol: General Synthesis of (P-P)PtCl₂ Complexes

This protocol describes the synthesis of a dichloroplatinum(II) complex with a bidentate phosphine ligand (P-P).

Materials:

  • (COD)PtCl₂ (COD = 1,5-cyclooctadiene)

  • Bidentate phosphine ligand (e.g., dppe, dppf)

  • Dichloromethane (CH₂Cl₂)

  • Schlenk flask, magnetic stirrer, nitrogen/argon atmosphere.

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve (COD)PtCl₂ (1 equivalent) in CH₂Cl₂.

  • Add a solution of the bidentate phosphine ligand (1.05 equivalents) in CH₂Cl₂ to the platinum precursor solution.

  • Stir the resulting solution at room temperature for 1 hour.

  • The product, (P-P)PtCl₂, can be isolated by removing the solvent under vacuum or by precipitation with a non-polar solvent like hexane.[11]

Data Presentation: Synthesis of Platinum-Phosphine Complexes
Platinum PrecursorPhosphine Ligand (L)ProductSolventReference(s)
Pt(COD)Cl₂Dimesitylphosphinecis-[PtL₂Cl₂]CH₂Cl₂[12]
Pt(COD)Cl₂dppe(dppe)PtCl₂CH₂Cl₂[11]
PdCl₂TriphenylphosphinePdCl₂(PPh₃)₂Ethanol[13]

Visualization: Synthesis of a Platinum-Diphosphine Complex

phosphine_synthesis PtCODCl2 (COD)PtCl₂ product (P-P)PtCl₂ PtCODCl2->product + (P-P) dppe P-P Ligand (e.g., dppe) cod COD product->cod - COD

Caption: Synthesis of a (P-P)PtCl₂ complex from (COD)PtCl₂.

Application in Drug Development: Cellular Uptake and DNA Platination Assays

To evaluate the potential of novel platinum derivatives as anticancer agents, it is crucial to assess their ability to enter cancer cells and bind to DNA.

Experimental Protocol: Cellular Uptake and DNA Platination Assay

Materials:

  • Cancer cell line (e.g., HT29, A2780)

  • Cell culture medium and supplements

  • Test platinum complex and cisplatin (as a positive control)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • DNA extraction kit

  • Graphite furnace atomic absorption spectrometer (GF-AAS) or ICP-MS

  • Multi-well plates, incubator, centrifuge.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere and grow to near confluency.

    • Treat the cells with varying concentrations of the test platinum complex and cisplatin for a specified time (e.g., 24 hours). Include an untreated control.

  • Cellular Uptake Measurement:

    • After incubation, wash the cells with ice-cold PBS to remove the extracellular drug.

    • Lyse the cells using a suitable lysis buffer.

    • Determine the total platinum content in the cell lysate using GF-AAS or ICP-MS.

  • DNA Platination Measurement:

    • Following treatment and washing, extract the nuclear DNA using a commercial DNA extraction kit.

    • Quantify the extracted DNA (e.g., using a spectrophotometer).

    • Measure the amount of platinum bound to the DNA using GF-AAS or ICP-MS.[14][15]

Data Presentation: Cellular Uptake and DNA Platination
Cell LinePlatinum ComplexConcentration (µM)Incubation Time (h)Cellular Pt Uptake (ng Pt / 10⁶ cells)DNA Platination (pg Pt / µg DNA)
HT29Cisplatin1024DataData
HT29Test Complex 11024DataData
A2780Cisplatin1024DataData
A2780Test Complex 11024DataData

Visualization: Mechanism of Action of Platinum-Based Drugs

MoA cluster_cell Cancer Cell uptake Cellular Uptake aquation Aquation/ Activation uptake->aquation dna_binding DNA Platination aquation->dna_binding apoptosis Apoptosis dna_binding->apoptosis drug Pt(II) Complex drug->uptake

Caption: Simplified mechanism of action for platinum anticancer drugs.

References

Troubleshooting & Optimization

Methods to prevent over-chlorination to PtCl4 during PtCl2 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Platinum(II) Chloride (PtCl₂). The focus is on preventing the common issue of over-chlorination to Platinum(IV) Chloride (PtCl₄).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of PtCl₂.

Issue 1: The final product is a reddish-brown powder, and analysis indicates the presence of PtCl₄.

  • Question: My synthesis of PtCl₂ from chloroplatinic acid (H₂PtCl₆) resulted in a product contaminated with PtCl₄. How can I prevent this over-chlorination?

  • Answer: Over-chlorination to PtCl₄ is a common issue when the reaction temperature is not precisely controlled. The synthesis of PtCl₂ from H₂PtCl₆ occurs through thermal decomposition. While the target temperature for PtCl₂ formation is around 350°C, exceeding this significantly or having uneven heating can lead to the formation of the more chlorinated PtCl₄.

    Corrective Actions:

    • Strict Temperature Control: Ensure your furnace or heating apparatus can maintain a stable and uniform temperature of 350°C. Use a calibrated thermocouple placed close to the sample.

    • Controlled Atmosphere: Perform the decomposition in a stream of dry air or an inert gas like nitrogen or argon. This helps to carry away the chlorine gas produced, which can shift the equilibrium away from the formation of PtCl₄.

    • Purification of Contaminated Product: If you have a mixture of PtCl₂ and PtCl₄, you can purify it by heating the mixture to 450°C.[1] At this temperature, PtCl₄ decomposes to PtCl₂ and chlorine gas (Cl₂).[1] It is crucial not to exceed the decomposition temperature of PtCl₂ itself, which is 581°C.

Issue 2: The yield of PtCl₂ is lower than expected, and there is evidence of metallic platinum in the product.

  • Question: After the thermal decomposition, my product appears to contain black particles, and analysis confirms the presence of elemental platinum. What causes this, and how can I avoid it?

  • Answer: The formation of metallic platinum indicates that the decomposition temperature was too high. PtCl₂ will decompose into elemental platinum and chlorine gas at temperatures above 581°C.

    Corrective Actions:

    • Verify Furnace Temperature: Double-check the calibration of your furnace's temperature controller to prevent overheating.

    • Optimize Heating Duration: Prolonged heating, even at a temperature slightly below the decomposition point, can sometimes lead to the slow formation of metallic platinum. Once the conversion to PtCl₂ is complete, the product should be cooled down. Thermogravimetric analysis (TGA) can be a useful tool to determine the optimal heating time and temperature profile for your specific setup.

Issue 3: The reaction seems incomplete, with starting material (H₂PtCl₆) remaining in the product.

  • Question: My final product is still hygroscopic and appears to contain unreacted chloroplatinic acid. How can I ensure the reaction goes to completion?

  • Answer: Incomplete conversion is often due to insufficient heating time or a temperature that is too low. The decomposition of H₂PtCl₆ is a multi-step process that requires adequate thermal energy and time.

    Corrective Actions:

    • Ensure Adequate Heating Time: The decomposition process should be carried out for a sufficient duration to ensure all the H₂PtCl₆ has reacted. The exact time will depend on the scale of the reaction and the specific equipment used.

    • Stepwise Heating: A gradual, stepwise increase in temperature can be beneficial. For instance, an initial drying step at a lower temperature (e.g., 150°C) to remove water of hydration, followed by a ramp-up to the decomposition temperature of 350°C, can lead to a more uniform and complete reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing pure PtCl₂?

A1: The thermal decomposition of hexachloroplatinic acid (H₂PtCl₆) at a carefully controlled temperature of 350°C in a current of dry air is a widely used and convenient method for preparing β-PtCl₂.[1] Alternatively, PtCl₄ can be decomposed to PtCl₂ by heating it to 450°C.[1]

Q2: How can I confirm the purity of my synthesized PtCl₂ and quantify any PtCl₄ impurity?

A2: Several analytical techniques can be employed:

  • X-Ray Diffraction (XRD): XRD is an excellent method to identify the crystalline phases present in your product. The diffraction patterns of PtCl₂ and PtCl₄ are distinct and can be used for qualitative and quantitative phase analysis.

  • UV-Vis Spectroscopy: Pt(II) and Pt(IV) chloride complexes have distinct UV-Vis absorption spectra.[2][3] By dissolving the sample in a suitable solvent (e.g., aqueous HCl), you can create a calibration curve with standards of known concentrations to quantify the amount of each species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For more precise speciation and quantification, RP-HPLC coupled with a detector like an ICP-MS or ICP-OES can separate and measure the concentrations of various platinum chloride complexes in a solution.[4]

Q3: Is it possible to synthesize PtCl₂ by direct chlorination of platinum metal?

A3: While it is possible for platinum metal to react with hot chlorine gas to form PtCl₂, this method is prone to over-chlorination, leading to the formation of PtCl₄.[1] Therefore, it is generally not the preferred method for selective synthesis of PtCl₂.

Q4: What are the key temperature points to remember during PtCl₂ synthesis?

A4: The following table summarizes the critical temperatures for the thermal decomposition processes involved in PtCl₂ synthesis.

ProcessStarting MaterialProduct(s)Recommended Temperature (°C)Notes
Synthesis of PtCl₂ H₂PtCl₆PtCl₂ + Cl₂ + 2HCl350Performed in a stream of dry air.
Decomposition of PtCl₄ PtCl₄PtCl₂ + Cl₂450Useful for purifying PtCl₂ contaminated with PtCl₄.[1]
Decomposition of PtCl₂ PtCl₂Pt + Cl₂> 581This temperature should be avoided to prevent product loss.

Experimental Protocols

Protocol 1: Synthesis of PtCl₂ by Thermal Decomposition of H₂PtCl₆

Objective: To synthesize this compound (PtCl₂) from Hexachloroplatinic Acid (H₂PtCl₆).

Materials:

  • Hexachloroplatinic acid (H₂PtCl₆·xH₂O)

  • Tube furnace with temperature controller

  • Quartz or ceramic combustion boat

  • Source of dry air or inert gas (e.g., nitrogen, argon) with flow meter

  • Schlenk line or similar apparatus for gas handling

Procedure:

  • Place a known amount of H₂PtCl₆·xH₂O into a combustion boat.

  • Position the boat in the center of the tube furnace.

  • Begin a slow flow of dry air or inert gas (e.g., 20-50 mL/min) through the tube to create a controlled atmosphere.

  • Slowly heat the furnace to 150°C and hold for 1 hour to drive off any water of hydration.

  • Increase the temperature to 350°C and maintain this temperature for 2-4 hours. The reddish-brown H₂PtCl₆ will decompose into a dark brown powder, which is PtCl₂.

  • After the reaction is complete, turn off the furnace and allow it to cool to room temperature under the continuous flow of the gas.

  • Once cooled, carefully remove the combustion boat containing the PtCl₂ product. Store the product in a tightly sealed container in a desiccator.

Visualizations

Experimental_Workflow Experimental Workflow for PtCl₂ Synthesis start Start with H₂PtCl₆ heat_150 Heat to 150°C in dry air/inert gas start->heat_150 hold_150 Hold for 1 hour to dehydrate heat_150->hold_150 heat_350 Ramp temperature to 350°C hold_150->heat_350 hold_350 Hold for 2-4 hours for decomposition heat_350->hold_350 cool Cool to room temperature under gas flow hold_350->cool product Obtain PtCl₂ product cool->product Troubleshooting_Logic Troubleshooting PtCl₂ Synthesis start Analyze Product pure_ptcl2 Pure PtCl₂ start->pure_ptcl2 Success ptcl4_contam PtCl₄ Contamination start->ptcl4_contam Reddish-brown color pt_metal_contam Pt Metal Contamination start->pt_metal_contam Black particles incomplete_rxn Incomplete Reaction start->incomplete_rxn Hygroscopic product reheat_450 Heat to 450°C to decompose PtCl₄ ptcl4_contam->reheat_450 check_temp_control Verify furnace calibration and temperature uniformity pt_metal_contam->check_temp_control check_temp_duration Increase heating time or ensure temperature is 350°C incomplete_rxn->check_temp_duration reheat_450->start Re-analyze

References

Technical Support Center: Optimizing Catalysis with Platinum(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with platinum(II) chloride (PtCl₂) catalysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve reliable results.

Troubleshooting Guide

This section addresses common issues encountered during catalysis with this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Q: My reaction is not proceeding, or the yield is significantly lower than expected. What are the common causes?

    A: Several factors can contribute to low or no product yield in PtCl₂-catalyzed reactions. A systematic approach to troubleshooting is recommended. Start by verifying the integrity of your reagents and catalyst, then scrutinize the reaction conditions.

    Troubleshooting Workflow for Low/No Yield

    LowYieldTroubleshooting cluster_reagents Reagent & Catalyst Checks cluster_conditions Reaction Condition Checks cluster_catalyst Catalyst Activity Checks Start Low or No Product Yield Observed CheckReagents Step 1: Verify Reagents and Catalyst Purity Start->CheckReagents CheckConditions Step 2: Evaluate Reaction Conditions CheckReagents->CheckConditions Reagents & Catalyst OK SubstratePurity Substrate Purity: - NMR, GC/MS for impurities - Purify if necessary CheckReagents->SubstratePurity SolventQuality Solvent Quality: - Anhydrous? Degassed? - Use fresh, high-purity solvent CheckReagents->SolventQuality CatalystQuality Catalyst Integrity: - Proper storage? - Visually inspect for changes CheckReagents->CatalystQuality CheckCatalystActivity Step 3: Assess Catalyst Activity CheckConditions->CheckCatalystActivity Conditions Correct Temperature Temperature Control: - Accurate? Consistent? - Calibrate thermostat CheckConditions->Temperature Atmosphere Inert Atmosphere: - Leaks in the system? - Purity of inert gas CheckConditions->Atmosphere Stirring Stirring: - Adequate mixing? - Vortex formation CheckConditions->Stirring Resolution Problem Resolved: Optimized Reaction CheckCatalystActivity->Resolution Catalyst Active CatalystPoisoning Potential Poisoning: - Presence of S, N, or P compounds? - Purify starting materials CheckCatalystActivity->CatalystPoisoning CatalystLoading Catalyst Loading: - Sufficient amount used? - Increase loading incrementally CheckCatalystActivity->CatalystLoading ReactionTime Reaction Time: - Monitor by TLC/GC/LC-MS - Extend reaction time CheckCatalystActivity->ReactionTime

    Troubleshooting workflow for low or no product yield.

Issue 2: Catalyst Deactivation

  • Q: My reaction starts but stops before completion, or the catalyst appears to lose activity over time. What could be the cause?

    A: This is a classic sign of catalyst deactivation. The primary causes of deactivation for platinum catalysts are poisoning, thermal degradation, and fouling.[1][2][3]

    • Catalyst Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the platinum catalyst, rendering them inactive.[1] Common poisons for platinum catalysts include:

      • Sulfur-containing compounds: Thiols, thioethers, and sulfoxides.[4]

      • Nitrogen-containing compounds: Pyridine, quinoline, and some amines.

      • Phosphorus-containing compounds: Phosphines and phosphites.

      • Heavy metals: Lead and mercury.

    • Thermal Degradation (Sintering): At high temperatures, small platinum particles can agglomerate into larger ones, reducing the active surface area of the catalyst.[3] This is often irreversible.

    • Fouling: The deposition of byproducts or polymers on the catalyst surface can block active sites.[2] This is particularly common in reactions involving unsaturated hydrocarbons.

    Logical Flow for Diagnosing Catalyst Deactivation

    DeactivationDiagnosis Start Reaction Stalls or Catalyst Inactive CheckForPoisons Analyze for Potential Poisons (GC-MS, Elemental Analysis) Start->CheckForPoisons EvaluateThermalStress Review Reaction Temperature Profile Start->EvaluateThermalStress InspectCatalyst Visually Inspect Catalyst (Color change, clumping) Start->InspectCatalyst Poisoning Diagnosis: Catalyst Poisoning Solution: Purify reagents, use guard bed CheckForPoisons->Poisoning Impurities Detected Sintering Diagnosis: Thermal Degradation Solution: Lower reaction temperature, use a more stable support EvaluateThermalStress->Sintering Excessive Temperature Fouling Diagnosis: Fouling Solution: Optimize conditions to reduce byproduct formation, catalyst regeneration InspectCatalyst->Fouling Deposits Observed

    Diagnosing the cause of catalyst deactivation.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical catalyst loading for PtCl₂-catalyzed reactions? A1: The optimal catalyst loading can vary significantly depending on the specific reaction. However, a general starting point for many reactions, such as the cyclization of enynes, is 1-5 mol %.[5][6] For less reactive substrates or more challenging transformations, loadings up to 10 mol % may be necessary.[7] It is always recommended to perform a loading screen to determine the optimal amount for your specific reaction.

  • Q2: Which solvents are commonly used for PtCl₂ catalysis? A2: The choice of solvent can have a profound impact on the outcome of a PtCl₂-catalyzed reaction. Common solvents include:

    • Toluene (B28343): Often used for its ability to dissolve a wide range of organic substrates and its relatively high boiling point.[6]

    • Dioxane and Acetone: These polar, non-nucleophilic solvents are frequently used in cycloisomerization reactions.[5]

    • Alcohols (e.g., Methanol, Ethanol): In alkoxycyclization reactions, the alcohol can act as both the solvent and the nucleophile.[5]

    • Acetic Acid: Can be used as a solvent and co-catalyst in some transformations.[5]

  • Q3: How can I monitor the progress of my PtCl₂-catalyzed reaction? A3: Several analytical techniques can be used to monitor reaction progress:

    • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting material and the formation of the product.

    • Gas Chromatography (GC) and Liquid Chromatography (LC): Provide quantitative data on the conversion of starting material and the yield of the product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of reactant signals and the appearance of product signals, providing structural information.

    • Mass Spectrometry (MS): Coupled with GC or LC, it can help identify products and byproducts.

Quantitative Data Summary

The following tables summarize typical reaction conditions for various PtCl₂-catalyzed reactions. Note that these are general guidelines, and optimization is often necessary for specific substrates.

Table 1: PtCl₂-Catalyzed Cycloisomerization of 1,6-Enynes

ParameterTypical Range/ValueNotes
Catalyst Loading 2-5 mol %Higher loadings may be needed for less reactive substrates.
Solvent Toluene, Dioxane, AcetoneSolvent choice can influence reaction rate and selectivity.[5][6]
Temperature 25-80 °CHigher temperatures can sometimes lead to side reactions.[6]
Reaction Time 1-24 hoursMonitor by TLC or GC/LC-MS to determine completion.

Table 2: PtCl₂-Catalyzed Intramolecular Carboalkoxylation of Alkynes

ParameterTypical Range/ValueNotes
Catalyst Loading 5-10 mol %Reactions may be sluggish at lower loadings.[7]
Solvent TolueneOther non-polar solvents may also be suitable.[7]
Temperature 80-100 °CElevated temperatures are generally required.[7]
Atmosphere Inert (N₂ or Ar), CO (1 atm)A carbon monoxide atmosphere can significantly accelerate the reaction.[7][8]
Reaction Time 3-12 hoursMonitor by TLC or GC/LC-MS.

Table 3: PtCl₂-Catalyzed Hydration of Alkynes

ParameterTypical Range/ValueNotes
Catalyst System PtCl₂ or PtCl₄/COThe PtCl₄/CO system can be highly active.[9][10]
Solvent Aqueous Glyme or DiglymeThe concentration of water is a critical parameter.[9]
Temperature 70-110 °CHigher temperatures are often required for efficient hydration.[9]
Reaction Time 12 min - several hoursReaction time depends on the substrate's reactivity.[9]

Experimental Protocols

Protocol 1: General Procedure for PtCl₂-Catalyzed Cycloisomerization of a 1,6-Enyne

Experimental Workflow

ExperimentalWorkflow Start Start: Prepare Reaction Vessel AddSubstrate Add 1,6-Enyne and Solvent Start->AddSubstrate Degas Degas the Solution (e.g., N₂ bubbling for 15 min) AddSubstrate->Degas AddCatalyst Add PtCl₂ under Inert Atmosphere Degas->AddCatalyst Heat Heat to Desired Temperature (e.g., 80 °C) AddCatalyst->Heat Monitor Monitor Reaction Progress (TLC, GC/LC-MS) Heat->Monitor Workup Reaction Workup (Quench, Extract, Dry) Monitor->Workup Reaction Complete Purify Purify Product (Column Chromatography) Workup->Purify End End: Characterize Product Purify->End

A typical experimental workflow for PtCl₂-catalyzed reactions.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,6-enyne (1.0 equiv) and the desired solvent (e.g., toluene, to make a 0.1 M solution).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add this compound (0.05 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloisomerized product.

Protocol 2: General Procedure for PtCl₂-Catalyzed Intramolecular Carboalkoxylation of an o-Alkynylphenyl Acetal (B89532)

  • Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the o-alkynylphenyl acetal (1.0 equiv) in toluene (to make a 0.1 M solution).

  • Catalyst Addition: Add this compound (0.05 equiv) to the solution.

  • CO Atmosphere: Evacuate the flask and backfill with carbon monoxide (CO) gas from a balloon. Repeat this process three times.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under the CO atmosphere.

  • Monitoring: Monitor the reaction by TLC or GC/LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography.[7]

References

Addressing PtCl2 catalyst deactivation and exploring regeneration techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PtCl2 catalysts. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Decreased Catalytic Activity or Reaction Yield

Q1: My reaction catalyzed by PtCl2 is showing significantly lower conversion than expected. What are the potential causes?

A1: A decrease in catalytic activity is the most common issue and can be attributed to several deactivation mechanisms. The primary causes are:

  • Sintering: At elevated temperatures, small platinum particles can agglomerate into larger ones, reducing the active surface area.[1][2][3] This is a form of thermal degradation.

  • Poisoning: Impurities in the reactants or solvent can strongly adsorb to the active sites of the platinum catalyst, blocking them from participating in the desired reaction.[4] Common poisons include sulfur, and halogen compounds.[5][6]

  • Coking/Fouling: Carbonaceous materials, or "coke," can deposit on the catalyst surface, physically blocking active sites and pores.[7][8][9][10][11] This is particularly common in reactions involving hydrocarbons at high temperatures.[11]

Q2: How can I determine the likely cause of my PtCl2 catalyst deactivation?

A2: A systematic approach involving catalyst characterization can help identify the root cause of deactivation:

  • Temperature-Programmed Oxidation (TPO): This technique is highly effective for identifying and quantifying coke deposits. The catalyst is heated in an oxidizing atmosphere, and the amount of CO2 produced is measured, which corresponds to the amount of coke.[12][13][14][15]

  • Chemisorption: Techniques like CO chemisorption can be used to measure the active metal surface area and dispersion. A significant decrease in the active surface area with little to no evidence of coking from TPO suggests that sintering has occurred.[5][16][17][18][19]

  • Elemental Analysis: Techniques such as X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) can identify the presence of potential poisons on the catalyst surface.

Q3: My catalyst has turned black and appears to have deposits on it. What is the likely cause and how can I address it?

A3: A visual change to a black, deposit-covered catalyst is a strong indicator of coking or fouling.[7][8][9][10][11] To address this, an oxidative regeneration process is typically required to burn off the carbonaceous deposits.

Issue 2: Catalyst Regeneration Ineffectiveness

Q4: I performed an oxidative regeneration, but the catalyst activity was not fully restored. What could be the reason?

A4: If oxidative regeneration (coke burn-off) does not fully restore activity, it is likely that other deactivation mechanisms are at play, or the regeneration itself was incomplete or too harsh:

  • Underlying Sintering: The high temperatures used during the reaction or even during an aggressive oxidative regeneration can cause irreversible sintering of the platinum particles.[9]

  • Poisoning: Oxidative regeneration will not remove most inorganic poisons like sulfur. These require a different, chemical regeneration approach.

  • Incomplete Coke Removal: The regeneration conditions (temperature, time, oxygen concentration) may not have been sufficient to remove all the coke. A TPO analysis of the regenerated catalyst can confirm if residual coke is present.[14]

Q5: My attempts at wet chemical regeneration for a poisoned catalyst have not been successful. What factors should I consider?

A5: The success of wet chemical regeneration depends heavily on the specific poison and the regeneration protocol. Key factors to consider are:

  • Choice of Leaching Agent: The choice of acid and oxidizing agent is critical. Aqua regia (a mixture of nitric acid and hydrochloric acid) is effective at dissolving platinum and removing many poisons but is highly corrosive.[1][20][21] A mixture of HCl and an oxidizing agent like hydrogen peroxide (H2O2) can also be effective and offers a less hazardous alternative.[20][22][23]

  • Leaching Conditions: Temperature, concentration of reagents, and treatment time must be optimized. For instance, leaching with HCl/H2O2 can achieve over 90% platinum recovery at 70°C in 120 minutes.[20]

  • Redeposition of Platinum: After leaching, the platinum must be effectively redeposited onto the support in a highly dispersed form. Incomplete redeposition will result in lower activity.

Frequently Asked Questions (FAQs)

Q6: What is catalyst sintering and how can it be minimized?

A6: Sintering is the thermal agglomeration of small metal catalyst particles into larger ones, leading to a decrease in the active surface area and, consequently, catalytic activity.[1][2][3] It is often driven by high reaction temperatures. To minimize sintering, consider:

  • Operating at the lowest effective reaction temperature.

  • Choosing a support material that has strong interactions with the platinum particles, which can help anchor them and prevent migration.

  • Avoiding excessively high temperatures during oxidative regeneration.[9]

Q7: What are the most common poisons for PtCl2 catalysts?

A7: The most common poisons for platinum-based catalysts are compounds containing sulfur, and halogens.[5][6] These substances can originate from the reactants, solvents, or even leaching from reactor components.

Q8: Can a deactivated PtCl2 catalyst always be regenerated?

A8: Not always. While catalysts deactivated by coking or certain types of poisoning can often be regenerated to a high degree of their original activity, severe sintering is generally irreversible.[9] The success of regeneration depends on the nature and severity of the deactivation.

Q9: What is oxychlorination and when is it used for regeneration?

A9: Oxychlorination is a regeneration technique used to redisperse sintered platinum particles. It involves treating the catalyst with a mixture of an oxygen-containing gas and a chlorine-containing compound (like HCl or ethylene (B1197577) dichloride) at elevated temperatures.[5][8][24][25] This process can break up large platinum agglomerates and redistribute them as smaller, highly dispersed particles on the support surface.[24][25]

Q10: Are there any safety precautions I should take during catalyst regeneration?

A10: Yes, safety is paramount.

  • Oxidative Regeneration: These procedures involve high temperatures and oxidizing atmospheres, creating a fire hazard if combustible materials are present. Ensure proper ventilation and temperature control.

  • Wet Chemical Regeneration: Working with strong acids like aqua regia or HCl, and oxidizers like H2O2, requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Quantitative Data on Catalyst Regeneration

Table 1: Effectiveness of Oxidative Regeneration on Coked Pt/Al2O3 Catalysts

Catalyst SystemDeactivation CauseRegeneration MethodTemperature (°C)Time (h)Activity Recovery (%)Reference
Pt/KLCokingOxidation in Air2500.5~81% coke removal[26]
Pt and Ru/CarbonCarbon DepositionAir Oxidation followed by H2 Reduction200 (oxidation)-Full activity recovery[10]
Pt-Sn/Al2O3CokingCoke Burning in Air5104Variable, dependent on subsequent treatment[5]
Pt/γ-Al2O3CokingAir Oxidation350-Activity recovered[27]

Table 2: Effectiveness of Wet Chemical Regeneration/Leaching

Catalyst SystemDeactivation/TargetRegeneration MethodKey ReagentsTemperature (°C)TimePt Recovery/Leaching Efficiency (%)Reference
Spent Pt/C from PEMFCsPlatinum LeachingWet Chemical Leaching5 M HCl, 10% H2O270120 min~90[20]
Spent Catalyst DustPlatinum LeachingWet Chemical LeachingAqua Regia1091.5 h98[1]
Spent Auto CatalystsPlatinum LeachingWet Chemical LeachingAqua Regia90->90[28]
Sintered Pt/γ-Al2O3SinteringOxychlorinationAir, Ethylene Dichloride52016 hFully redispersed[8][24]

Experimental Protocols

Protocol 1: Temperature-Programmed Oxidation (TPO) for Coke Quantification

  • Sample Preparation: Accurately weigh approximately 20 mg of the coked catalyst and load it into a quartz reactor.[12]

  • Carrier Gas: Flow a carrier gas, typically a mixture of a low concentration of oxygen (e.g., 1-10% O2) in an inert gas like helium or nitrogen, over the sample at a controlled flow rate (e.g., 20-80 cc/min).[7][12]

  • Temperature Program: Increase the temperature of the reactor linearly at a controlled ramp rate (e.g., 10°C/min) from room temperature to a final temperature sufficient to ensure complete oxidation of the coke (e.g., 650°C or higher).[7]

  • Detection: Continuously monitor the effluent gas stream using a suitable detector, such as a mass spectrometer or a thermal conductivity detector (TCD), to measure the concentration of CO2 produced.

  • Quantification: Integrate the CO2 signal over time to determine the total amount of carbonaceous material on the catalyst.

Protocol 2: Wet Chemical Leaching for Poisoned Catalyst Regeneration

This protocol is an example for complete leaching and recovery, which is a prerequisite for regenerating a poisoned catalyst by removing the platinum from the support and then redepositing it.

  • Leaching Solution Preparation: Prepare a leaching solution. A common and effective solution is a mixture of 5 M hydrochloric acid (HCl) and 10% (v/v) hydrogen peroxide (H2O2).[20] Aqua regia can also be used but is more hazardous.[1][28]

  • Leaching Process:

    • Place the deactivated catalyst in a reaction vessel.

    • Add the leaching solution at a specific solid-to-liquid ratio.

    • Heat the mixture to the desired temperature (e.g., 70°C) with constant stirring.[20]

    • Maintain these conditions for a set duration (e.g., 120 minutes) to ensure complete dissolution of the platinum.[20]

  • Separation: After leaching, separate the solution containing the dissolved platinum from the catalyst support material by filtration.

  • Platinum Recovery and Redeposition: The platinum in the leachate can be recovered, for example, by precipitation, and then redeposited onto a fresh or cleaned support material to create a regenerated catalyst.

Visualizations

DeactivationPathways cluster_catalyst Active PtCl2 Catalyst cluster_deactivation Deactivation Mechanisms cluster_deactivated Deactivated Catalyst Active Catalyst Active Catalyst Sintering Sintering Active Catalyst->Sintering High Temperature Poisoning Poisoning Active Catalyst->Poisoning Impurities (S, etc.) Coking Coking Active Catalyst->Coking Hydrocarbon Deposits Deactivated Catalyst Deactivated Catalyst Sintering->Deactivated Catalyst Reduced Surface Area Poisoning->Deactivated Catalyst Blocked Active Sites Coking->Deactivated Catalyst Blocked Pores & Sites

Caption: PtCl2 catalyst deactivation pathways.

RegenerationWorkflow Start Deactivated Catalyst Characterize Characterize Catalyst (TPO, Chemisorption, etc.) Start->Characterize IdentifyCause Identify Deactivation Mechanism Characterize->IdentifyCause Coking Coking/Fouling IdentifyCause->Coking Coke Detected Sintering Sintering IdentifyCause->Sintering Reduced Surface Area Poisoning Poisoning IdentifyCause->Poisoning Poisons Detected OxidativeRegen Oxidative Regeneration (Coke Burn-off) Coking->OxidativeRegen Oxychlorination Oxychlorination (Redispersion) Sintering->Oxychlorination WetChemRegen Wet Chemical Regeneration (Leaching & Redeposition) Poisoning->WetChemRegen Validate Validate Activity of Regenerated Catalyst OxidativeRegen->Validate Oxychlorination->Validate WetChemRegen->Validate Success Activity Restored Validate->Success Successful Failure Re-evaluate or Replace Validate->Failure Unsuccessful

References

Managing and analyzing trace metal impurities in platinum(II) chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing and analyzing trace metal impurities in Platinum(II) Chloride (PtCl₂). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common trace metal impurities found in this compound and what are their sources?

A1: Trace metal impurities in PtCl₂ can originate from the raw platinum material, reagents used during synthesis, and contamination from processing equipment. Common impurities include other platinum group metals (PGMs) such as Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru), as well as other metals like Iron (Fe), Copper (Cu), Nickel (Ni), and Zinc (Zn). In pharmaceutical applications, there is also a focus on potentially toxic elements like Arsenic (As), Mercury (Hg), and Lead (Pb).[1]

Q2: Why is it critical to control trace metal impurities in my PtCl₂ sample?

A2: For researchers in catalysis, trace metal impurities can have catalytic activity of their own, leading to skewed results, lack of reproducibility, and incorrect mechanistic interpretations.[2] In drug development and pharmaceutical applications, strict limits are placed on metal residues to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] Regulatory bodies like the European Medicines Agency (EMA) classify metal catalysts based on their toxicity and define permissible daily exposure limits.[3]

Q3: What is the most effective analytical technique for quantifying trace metal impurities in PtCl₂?

A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred and most powerful technique for quantifying trace and ultra-trace elemental impurities in platinum compounds.[5][6][7] It offers high sensitivity (often at the parts-per-billion level), specificity, and can analyze a wide range of elements simultaneously.[5][8] Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another robust technique, suitable for detecting impurities at slightly higher concentrations.[7][9]

Q4: How do I prepare my PtCl₂ sample for ICP-MS or ICP-OES analysis?

A4: Due to the chemical inertness of PtCl₂, a digestion step is required to bring the sample into a liquid form suitable for analysis. A common method involves digesting the sample in a mixture of high-purity acids, such as nitric acid and hydrochloric acid (aqua regia), often with the aid of microwave-assisted digestion to ensure complete dissolution.[8][10] The digested sample is then diluted with deionized water to a suitable concentration for introduction into the instrument.[11]

Q5: What are the regulatory limits for trace metal impurities in pharmaceutical-grade platinum compounds?

A5: Regulatory limits for metal residues in active pharmaceutical ingredients are set by bodies such as the EMA and are based on the metal's toxicity and the maximum daily dose of the drug.[3] For platinum group metals used as catalysts, a common concentration limit is 10 mg/kg (ppm) in the API.[12] The EMA classifies metals into three classes based on their safety concern, which guides the required limits.[3]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in catalytic experiments.
  • Question: My catalytic reaction yields are inconsistent, even with the same batch of PtCl₂. Could trace metal impurities be the cause?

  • Answer & Troubleshooting Steps:

    • Verify Impurity Profile: It is highly likely that trace metal impurities are affecting your results.[2] Obtain a certificate of analysis for your PtCl₂ batch or perform a trace metal analysis using ICP-MS to identify and quantify any contaminants.

    • Cross-Reference with Known Catalysts: Check if the identified impurities (e.g., Pd, Ru) are known to catalyze your specific reaction or side reactions.

    • Purification: If significant impurities are present, consider purifying your PtCl₂. This can be achieved through methods like recrystallization or solvent extraction, although these can be complex.[13][14]

    • Source a Higher Purity Grade: For sensitive catalytic applications, it is advisable to use a higher purity grade of PtCl₂ with a specified low level of trace metal impurities. Commercial grades of 99.99% (4N) or 99.999% (5N) purity are available.[15][16]

Issue 2: Difficulty in completely dissolving PtCl₂ for analysis.
  • Question: I am having trouble getting my PtCl₂ sample to fully dissolve during acid digestion for ICP-MS analysis. What can I do?

  • Answer & Troubleshooting Steps:

    • Use Aqua Regia: Platinum is highly resistant to most acids but will dissolve in hot aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid).[17] Ensure you are using this acid combination.

    • Increase Temperature and Pressure: Use a closed-vessel microwave digestion system. This allows for higher temperatures and pressures, significantly improving digestion efficiency and preventing the loss of volatile elements.

    • Increase Digestion Time: Extend the heating time in your digestion program to ensure the sample has sufficient time to completely break down.

    • Check Particle Size: If you are starting with a coarse powder, grinding it to a finer powder will increase the surface area and aid in dissolution.

Issue 3: High background noise or signal drift in ICP-MS analysis.
  • Question: My ICP-MS instrument is showing high background noise or the signal is drifting while analyzing my PtCl₂ samples. What are the possible causes?

  • Answer & Troubleshooting Steps:

    • Matrix Effects: The high concentration of platinum in the sample matrix can interfere with the measurement of trace analytes. Ensure your sample is sufficiently diluted. A 1000-fold dilution is common for platinum-containing samples.[11]

    • Instrument Contamination: Platinum can deposit on the instrument's cones and ion lenses over time, leading to memory effects and high background. Run a thorough rinse solution (e.g., 2-5% nitric acid) between samples and at the end of the analytical run.

    • Check Internal Standard: Use an appropriate internal standard to correct for signal drift and matrix effects. The choice of internal standard should be an element not present in your sample and with a similar mass and ionization potential to the analytes of interest.

    • Instrument Tuning: Perform daily performance checks and re-tune the ICP-MS as needed to ensure optimal sensitivity and stability.

Data Presentation

Table 1: Typical Purity Grades of Commercially Available this compound

Purity GradeAssayTotal Trace Metal Impurities (Typical)
Reagent Grade98%Not specified
High Purity≥99.9% (3N)≤ 1000 ppm
Ultra-High Purity≥99.99% (4N)≤ 150 ppm[15]
Highest Purity≥99.999% (5N)Not specified, lot-specific analysis

Table 2: EMA Classification and Permitted Daily Exposure (PDE) for Common Metal Catalysts

ClassMetalPDE (µ g/day )Concentration Limit (ppm) for ≤10g/day dose
Class 1 Platinum (Pt)10010
Palladium (Pd)10010
Class 2 Nickel (Ni)20020
Copper (Cu)1000100
Class 3 Iron (Fe)130001300
Zinc (Zn)130001300

Note: This table is adapted from the EMA Guideline on the specification limits for residues of metal catalysts. The concentration limit is calculated based on a 10g/day maximum daily dose.[3]

Experimental Protocols

Protocol 1: Sample Preparation of PtCl₂ for ICP-MS Analysis

Objective: To prepare a clear, homogeneous aqueous solution from solid PtCl₂ for the quantitative analysis of trace metal impurities.

Materials:

  • This compound sample

  • High-purity (trace metal grade) concentrated Nitric Acid (HNO₃)

  • High-purity (trace metal grade) concentrated Hydrochloric Acid (HCl)

  • Deionized water (18.2 MΩ·cm)

  • Microwave digestion system with appropriate vessels

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Accurately weigh approximately 20-50 mg of the PtCl₂ powder into a clean microwave digestion vessel.

  • Carefully add 6 mL of concentrated HCl and 2 mL of concentrated HNO₃ (aqua regia) to the vessel in a fume hood.

  • Seal the vessel according to the manufacturer's instructions for the microwave digestion system.

  • Place the vessel in the microwave unit and run a suitable digestion program. A typical program involves ramping the temperature to 200°C over 15 minutes and holding for an additional 20 minutes.

  • After the program is complete, allow the vessel to cool to room temperature before carefully opening it in the fume hood.

  • The resulting solution should be clear and yellow-orange. Quantitatively transfer the digested sample to a 50 mL volumetric flask.

  • Rinse the digestion vessel multiple times with small volumes of deionized water and add the rinsings to the volumetric flask.

  • Dilute the solution to the 50 mL mark with deionized water. This is your stock solution.

  • Perform a further serial dilution (e.g., 100-fold or 1000-fold) of the stock solution to bring the analyte concentrations within the linear range of the ICP-MS and to minimize matrix effects.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting weigh 1. Weigh PtCl₂ Sample digest 2. Microwave Acid Digestion (Aqua Regia) weigh->digest transfer 3. Quantitative Transfer digest->transfer dilute 4. Dilution to Final Volume transfer->dilute icpms 5. ICP-MS Analysis dilute->icpms data 6. Data Acquisition icpms->data quant 7. Quantification vs. Standards data->quant report 8. Impurity Profile Report quant->report troubleshooting_logic node_action node_action node_ok node_ok node_prob node_prob start Inconsistent Catalytic Results? action_analyze Perform ICP-MS analysis start->action_analyze check_impurities Are trace metal impurities present? impurity_catalyst Is the impurity a known catalyst for the reaction? check_impurities->impurity_catalyst Yes problem_persists Problem Persists: Investigate other experimental variables check_impurities->problem_persists No action_analyze->check_impurities action_purify Purify PtCl₂ or source higher grade impurity_catalyst->action_purify Yes impurity_catalyst->problem_persists No problem_solved Problem Resolved action_purify->problem_solved

References

Technical Support Center: Proper Storage and Handling of Hygroscopic Platinum(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage and handling of hygroscopic platinum(II) chloride (PtCl₂). Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) designed to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses common problems that may arise during the handling and use of hygroscopic this compound, providing potential causes and actionable solutions.

Issue 1: Low or Inconsistent Reaction Yields

Potential CauseTroubleshooting StepsRecommended Action
Catalyst Hydration The PtCl₂ may have absorbed moisture, forming hydrates that can be less active or inactive in certain reactions.[1]Ensure PtCl₂ is a free-flowing, dark brown to olive-green powder.[2] If it appears clumped or has changed color significantly, it may be hydrated. Consider drying a small sample under vacuum at a gentle temperature (e.g., 110°C) and re-testing its activity on a small scale. For future use, store PtCl₂ in a desiccator over a high-efficiency desiccant.[3]
Improper Catalyst Loading Inaccurate weighing due to rapid moisture absorption can lead to a lower than expected amount of active catalyst.[4]Weigh the PtCl₂ quickly in a low-humidity environment, if possible.[5] Alternatively, weigh it in a sealed container, record the total weight, add the catalyst to the reaction, and then re-weigh the container to determine the exact amount transferred.
Solvent or Reagent Impurities Trace amounts of water or other impurities in solvents and reagents can deactivate the catalyst.[3]Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are of high purity and are handled under inert conditions if necessary.
Catalyst Poisoning Certain functional groups (e.g., thiols) or impurities can act as catalyst poisons, deactivating the platinum center.[6]Purify starting materials to remove potential inhibitors. If catalyst poisoning is suspected, filtering the reaction mixture and adding a fresh batch of catalyst may help.[6]

Issue 2: Inconsistent Selectivity or Formation of Side Products

Potential CauseTroubleshooting StepsRecommended Action
Altered Catalyst Speciation The presence of water can lead to the formation of platinum hydroxo or aqua complexes, which may have different catalytic properties and lead to alternative reaction pathways.[1]Strict exclusion of moisture is critical. Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[3]
Incorrect Reaction Conditions Temperature, pressure, and reaction time can significantly influence selectivity.Systematically vary the reaction conditions to find the optimal parameters for your specific transformation. A Design of Experiments (DoE) approach can be an efficient way to screen multiple variables.[7]
Degraded Starting Materials If starting materials have degraded, they may introduce impurities that interfere with the desired reaction pathway.Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before use.

Frequently Asked Questions (FAQs)

Q1: My this compound has formed clumps and appears darker/lighter than usual. Can I still use it?

A1: Clumping and color change are visual indicators that the PtCl₂ has likely absorbed moisture.[2] Anhydrous PtCl₂ is typically a dark brown to olive-green powder. Hydration can alter its appearance and, more importantly, its reactivity and solubility. While it might still be active in some reactions, its performance will likely be compromised. For reactions sensitive to water, it is not recommended to use the hydrated compound. You can attempt to dry it under vacuum, but for critical applications, using a fresh, properly stored batch is advisable to ensure reproducibility.[3]

Q2: What is the best way to store hygroscopic this compound to maintain its integrity?

A2: The ideal storage method is in a tightly sealed container, placed inside a desiccator containing a high-efficiency desiccant.[3] The desiccator should be kept in a cool, dry, and well-ventilated area.[8] If available, storage in a nitrogen or argon-filled glovebox provides the best protection against moisture and atmospheric contaminants.[5]

Q3: I don't have a glovebox. What are the best practices for weighing and handling hygroscopic PtCl₂ in a standard lab environment?

A3: While a glovebox is ideal, you can minimize moisture exposure by:

  • Working quickly and efficiently: Have all your equipment and reagents ready before opening the PtCl₂ container.

  • Using a weighing boat or vial with a cap: Tare the container with the cap on, add the PtCl₂ quickly, and immediately recap it before weighing. This minimizes the time the compound is exposed to the atmosphere.

  • Weighing by difference: Weigh a sealed vial containing the PtCl₂, transfer the desired amount to your reaction vessel under a stream of inert gas if possible, and then re-weigh the vial to determine the exact amount used.

  • Controlling the local environment: If possible, work in a fume hood with a low flow rate or in a designated low-humidity area of the lab. Placing a container of desiccant inside the balance chamber can also help reduce local humidity.

Q4: Can I dry my this compound if it has absorbed moisture?

A4: Yes, it is possible to dry hydrated this compound. A common method is to heat it gently under vacuum. However, be aware that excessive heating can lead to decomposition. It is recommended to perform this on a small scale first and to verify the activity of the dried compound in a test reaction before using it in a large-scale synthesis.

Q5: What are the consequences of using hydrated this compound in my reaction?

A5: The consequences can vary depending on the specific reaction. In many cases, you may observe:

  • Reduced catalytic activity: This can lead to lower yields or the need for higher catalyst loading and longer reaction times.

  • Changes in selectivity: The formation of platinum-aqua or -hydroxo species can alter the catalytic pathway, leading to the formation of undesired side products.

  • Inconsistent results: The amount of hydration can vary, leading to poor reproducibility between experiments.

Data Presentation

Table 1: Comparative Performance of Common Desiccants

This table provides a comparison of common desiccants that can be used for storing hygroscopic compounds like this compound.[9][10][11][12][13]

DesiccantAbsorption Capacity (% by weight)RegenerationOptimal Humidity RangeComments
Silica (B1680970) Gel ~40%Yes (by heating)20-60% RHIndicator versions change color when saturated. Good general-purpose desiccant.
Molecular Sieves 20-30%Yes (by heating under vacuum)<10% RHExcellent for achieving very low humidity levels.[13] Higher initial cost.
Montmorillonite Clay ~30%Yes (at low temperatures)Moderate RHCost-effective and environmentally friendly. Less effective at high temperatures.[11]
Calcium Chloride Up to 300%NoHigh RHVery high absorption capacity, but forms a liquid brine.[9]
Calcium Sulfate (Drierite®) ~10%Yes (by heating)Low RHGood for drying gases and in desiccators.

Table 2: Impact of Hydration on this compound Properties and Catalytic Performance

PropertyAnhydrous PtCl₂Hydrated PtCl₂Impact on Catalysis
Appearance Free-flowing dark brown to olive-green powder[2]Clumped, potentially with a change in color (e.g., lighter or darker)Visual indicator of potential issues with reactivity.
Solubility Insoluble in water, soluble in HCl and ammonia[14]May exhibit slightly different solubility characteristics.Can affect the dissolution and availability of the active catalyst in the reaction medium.
Catalytic Activity High activity in specific reactions.Generally lower or no activity.[1]Leads to lower reaction yields and slower reaction rates.
Selectivity High selectivity for the desired product.Can lead to the formation of undesired byproducts due to altered catalyst speciation.[1]Decreases the purity of the final product and complicates purification.

Experimental Protocols

Protocol: Platinum-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction using a platinum catalyst. Note that optimization of reaction conditions (temperature, solvent, base, and ligand) may be necessary for specific substrates.[15][16][17][18][19]

Materials:

  • Aryl halide (e.g., aryl bromide)

  • Arylboronic acid

  • This compound (PtCl₂)

  • Ligand (e.g., a phosphine (B1218219) ligand like PPh₃ or a bulky phosphine)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried and allowed to cool under an inert atmosphere.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the this compound (0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%).

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Handling_Workflow cluster_storage Storage cluster_weighing Weighing cluster_reaction Reaction cluster_disposal Disposal Storage Receive and Inspect PtCl₂ (Free-flowing powder?) Desiccator Store in Tightly Sealed Container in Desiccator with Desiccant Storage->Desiccator Yes Glovebox Alternatively, Store in Glovebox Storage->Glovebox Ideal Weighing Weighing Procedure Desiccator->Weighing Glovebox->Weighing QuickWeigh Weigh Quickly in Low Humidity Environment Weighing->QuickWeigh WeighByDiff Weigh by Difference Weighing->WeighByDiff Reaction Reaction Setup Weighing->Reaction InertAtmosphere Add to Reaction Vessel under Inert Atmosphere Reaction->InertAtmosphere Disposal Waste Disposal Reaction->Disposal Segregate Segregate Platinum Waste Disposal->Segregate LicensedVendor Dispose via Licensed Hazardous Waste Vendor Segregate->LicensedVendor

Caption: Workflow for handling hygroscopic this compound.

Troubleshooting_Yield Start Low Reaction Yield CheckCatalyst Inspect PtCl₂ Appearance Start->CheckCatalyst Clumped Clumped/Color Change? CheckCatalyst->Clumped Hydrated Catalyst Likely Hydrated Clumped->Hydrated Yes CheckWeighing Review Weighing Procedure Clumped->CheckWeighing No DryCatalyst Dry Catalyst or Use Fresh Batch Hydrated->DryCatalyst WeighingError Potential Weighing Error? CheckWeighing->WeighingError ImproveWeighing Use Weighing by Difference or Work Faster WeighingError->ImproveWeighing Yes CheckSolvents Check Solvent/Reagent Purity WeighingError->CheckSolvents No ImpureSolvents Impurities Present? CheckSolvents->ImpureSolvents PurifyReagents Use Anhydrous Solvents and Purified Reagents ImpureSolvents->PurifyReagents Yes CheckPoisoning Consider Catalyst Poisoning ImpureSolvents->CheckPoisoning No

Caption: Troubleshooting decision tree for low reaction yield.

Waste_Disposal_Flowchart Start Generation of Platinum-Containing Waste Segregate Segregate Waste at Source (Solid vs. Liquid) Start->Segregate Label Label Container Clearly: 'Hazardous Waste - Platinum' Segregate->Label Storage Store in a Designated, Secure, and Ventilated Area Label->Storage ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Storage->ContactEHS Documentation Maintain Disposal Records ContactEHS->Documentation

Caption: Flowchart for the disposal of platinum-containing waste.

References

Troubleshooting and improving low yields in cisplatin synthesis from PtCl2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of cisplatin (B142131) from platinum(II) chloride (PtCl₂) and its common precursor, potassium tetrachloroplatinate (K₂PtCl₄).

Troubleshooting Guide

Low yields in cisplatin synthesis can arise from various factors, including suboptimal reaction conditions, formation of byproducts, and inefficient purification. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experimental workflow.

Question: My cisplatin yield is significantly lower than expected. What are the most common causes?

Answer: Several factors can contribute to low yields in cisplatin synthesis. The most frequent issues include:

  • Formation of Byproducts: The synthesis of cisplatin is often accompanied by the formation of undesired byproducts, such as Magnus's green salt ([Pt(NH₃)₄][PtCl₄]) and the trans isomer, transplatin.[1] These byproducts consume the platinum starting material, thereby reducing the yield of the desired cis isomer.

  • Incomplete Reaction: The reaction may not have gone to completion due to incorrect stoichiometry of reactants, insufficient reaction time, or suboptimal temperature.

  • Suboptimal pH: The pH of the reaction mixture can influence the formation of hydroxo or aqua complexes, which can interfere with the desired reaction pathway.[1]

  • Losses During Purification: Significant amounts of the product can be lost during recrystallization and washing steps if not performed carefully.

Question: I observe a green precipitate in my reaction mixture. What is it and how can I avoid it?

Answer: A green precipitate is likely Magnus's green salt, a common byproduct when synthesizing cisplatin directly from K₂PtCl₄ and aqueous ammonia (B1221849).[1][2]

  • Cause: This salt is formed by the reaction of the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, with the tetrachloroplatinate(II) anion, [PtCl₄]²⁻. Adding excess ammonia can favor the formation of the tetraammine complex, leading to the precipitation of Magnus's green salt.[3]

  • Prevention: To minimize its formation, add aqueous ammonia slowly and in a controlled manner to a heated solution of K₂PtCl₄.[2] Avoid a large excess of ammonia.[3] If a green precipitate does form, it can be filtered off.[2]

Question: How can I be sure that I have synthesized the cis isomer and not trans-platin?

Answer: Distinguishing between cisplatin and its trans isomer, transplatin, is crucial. The Kurnakow test is a classical chemical test for this purpose.[1][4]

  • Kurnakow Test: This test involves adding an excess of thiourea (B124793) (tu) to an aqueous solution of the synthesized complex.

    • Cisplatin reacts with thiourea to form a soluble, yellow complex, [Pt(tu)₄]Cl₂.[1]

    • Trans-platin reacts to form a white, poorly water-soluble precipitate, trans-[Pt(NH₃)₂(tu)₂]Cl₂.[1]

The formation of different products is a result of the high trans effect of thiourea.[1]

Question: What are the best practices for purifying cisplatin to maximize yield and purity?

Answer: Proper purification is key to obtaining high-purity cisplatin with a good yield. Recrystallization is a common and effective method.

  • Recrystallization from Hot Water with HCl or NaCl: Recrystallizing the crude product from hot water containing 0.1 M HCl or 0.9% NaCl can effectively purify cisplatin.[1] The high chloride ion concentration in the solvent helps to prevent the formation of platinum aqua or hydroxo complexes.[1]

  • Recrystallization from Amide Solvents: The use of amide solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) is also an effective purification method.[1]

    • Storing a concentrated solution of cisplatin in DMF at a low temperature (e.g., 3 °C) overnight can yield high-purity, solvent-free cisplatin after removal of the DMF under vacuum.[1]

  • Washing: After filtration, washing the crystals with ice-cold water, followed by ethanol (B145695) and then ether, helps to remove residual impurities and solvent.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing cisplatin to achieve a high yield?

A1: The method reported by Dhara in 1970 is widely considered a reliable and rapid method for synthesizing isomerically pure cisplatin.[1][4] This multi-step process generally provides good yields by minimizing the formation of the trans isomer.[1]

Q2: Can I synthesize cisplatin directly from PtCl₂?

A2: While many synthesis protocols start from the more soluble potassium tetrachloroplatinate (K₂PtCl₄), it is possible to use PtCl₂.[6] However, K₂PtCl₄ is often preferred as it is water-soluble, facilitating a more straightforward reaction in an aqueous medium.[1] PtCl₂ may require different reaction conditions or prior conversion to a more soluble platinum salt.

Q3: My yield of cis-[Pt(NH₃)₂I₂] in the Dhara method is low. What could be the issue?

A3: Low yield of the diiodo intermediate can be due to several factors:

  • Temperature Control: Overheating the reaction mixture after the addition of KI can lead to side reactions. It is important to cool the mixture to room temperature after reaching 70°C.[5]

  • Incomplete Precipitation: Ensure that the addition of the ammonia solution is done dropwise and with stirring to allow for complete precipitation of the fine yellow crystals of cis-[Pt(NH₃)₂I₂].[5]

  • Light Sensitivity: Some iodoplatinum precipitates can be sensitive to bright light, which might affect the yield. It is advisable to avoid bright light during this step.[5]

Q4: Are there any alternative, more modern synthesis methods that can improve yield and reduce reaction time?

A4: Yes, researchers are continually working on optimizing cisplatin synthesis. One such approach involves the use of microwave irradiation for the synthesis of cisplatin directly from K₂PtCl₄ and ammonium (B1175870) acetate (B1210297) (NH₄OAc), which has been reported to be a more rapid method.[1] Another approach aims to develop "one-pot" reactions to improve yields and simplify the process.[7]

Quantitative Data Summary

The following table summarizes yields reported in various cisplatin synthesis protocols. Note that yields can vary based on the specific experimental conditions and scale.

Starting MaterialMethod HighlightsReported YieldReference
K₂PtCl₄Dhara Method (multi-step via iodo intermediate)Not explicitly quantified in the search results, but is a widely used high-yield method.[1][4]
K₂PtCl₄Method using phthalimide (B116566) and NaOH86.56% - 86.97%[8]
cis,cis,trans-[Pt(NH₃)₂Cl₂(OH)₂]Synthesis of a Pt(IV) carbamate (B1207046) complex56% - 64%[9]
CisplatinRecrystallization from DMF-HCl70% - 80% (recovery)[10]

Experimental Protocols

Protocol 1: Dhara's Method for Cisplatin Synthesis

This method is one of the most common and reliable for producing isomerically pure cisplatin.[1][4]

Step 1: Preparation of Potassium Tetraiodoplatinate(II) (K₂[PtI₄])

  • Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water.

  • Add a saturated solution of potassium iodide (KI) to the K₂[PtCl₄] solution. The color of the solution should change from red-brown to a dark brown, indicating the formation of K₂[PtI₄].[5]

Step 2: Synthesis of cis-Diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂])

  • Heat the K₂[PtI₄] solution to 70°C with continuous stirring. Do not overheat.[5]

  • Immediately cool the mixture to room temperature.[5]

  • Slowly add a 2.0 M ammonia (NH₃) solution dropwise to the filtrate with stirring.[5]

  • A fine yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.[5]

  • Collect the yellow precipitate by filtration and wash it with water, followed by ethanol.[11]

Step 3: Synthesis of cis-Diamminediaquaplatinum(II) Nitrate (B79036) (cis---INVALID-LINK--₂)

  • Suspend the cis-[Pt(NH₃)₂I₂] precipitate in water.

  • Add an aqueous solution of silver nitrate (AgNO₃). This will cause the precipitation of insoluble silver iodide (AgI).[4]

  • Filter off the AgI precipitate. The filtrate contains the soluble cis-[Pt(NH₃)₂(OH₂)₂]²⁺ complex.[4]

Step 4: Formation of Cisplatin (cis-[PtCl₂(NH₃)₂])

  • Treat the filtrate containing cis-[Pt(NH₃)₂(OH₂)₂]²⁺ with potassium chloride (KCl).[4]

  • A bright yellow precipitate of cisplatin will form.[5]

  • Heat the mixture at 70-80°C for a few minutes and then continue heating for an additional 5-8 minutes.[5]

  • Cool the mixture in an ice-water bath to maximize precipitation.[5]

  • Collect the cisplatin crystals by filtration.

  • Wash the crystals with cold ethanol and then ether, and air dry the product.[5]

Visualizations

Logical Troubleshooting Workflow for Low Cisplatin Yield

TroubleshootingWorkflow Start Low Cisplatin Yield Observed CheckByproducts Check for Byproducts (e.g., green precipitate) Start->CheckByproducts GreenPrecipitate Green Precipitate (Magnus's Salt) CheckByproducts->GreenPrecipitate Yes CheckIsomer Verify Cis/Trans Isomer Ratio (Kurnakow Test) CheckByproducts->CheckIsomer No OptimizeAmmonia Optimize NH₃ Addition: - Slow, dropwise addition - Avoid large excess GreenPrecipitate->OptimizeAmmonia ReviewConditions Review Reaction Conditions OptimizeAmmonia->ReviewConditions HighTrans High Transplatin Content CheckIsomer->HighTrans Yes CheckIsomer->ReviewConditions No UseDharaMethod Use Dhara Method (via iodo intermediate) to favor cis isomer HighTrans->UseDharaMethod UseDharaMethod->ReviewConditions IncorrectStoichiometry Incorrect Stoichiometry ReviewConditions->IncorrectStoichiometry Stoichiometry? SuboptimalTemp Suboptimal Temperature ReviewConditions->SuboptimalTemp Temperature? CheckPurification Evaluate Purification/Workup ReviewConditions->CheckPurification Conditions OK AdjustReagents Recalculate and Adjust Reactant Molar Ratios IncorrectStoichiometry->AdjustReagents AdjustReagents->CheckPurification ControlTemp Ensure Proper Temperature Control at Each Step SuboptimalTemp->ControlTemp ControlTemp->CheckPurification LossDuringRecrystal Product Loss During Recrystallization/Washing CheckPurification->LossDuringRecrystal Yes End Improved Cisplatin Yield CheckPurification->End No, yield improved OptimizePurification Optimize Recrystallization: - Use 0.1M HCl or NaCl solution - Control cooling rate - Use ice-cold washing solvents LossDuringRecrystal->OptimizePurification OptimizePurification->End

Caption: A flowchart for troubleshooting low yields in cisplatin synthesis.

Simplified Reaction Pathway for Dhara's Cisplatin Synthesis

DharaSynthesis K2PtCl4 K₂[PtCl₄] (Potassium Tetrachloroplatinate) K2PtI4 K₂[PtI₄] (Potassium Tetraiodoplatinate) K2PtCl4->K2PtI4 + KI cis_PtI2NH32 cis-[PtI₂(NH₃)₂] (cis-Diamminediiodoplatinum(II)) K2PtI4->cis_PtI2NH32 + NH₃ cis_PtOH22NH32 cis-[Pt(NH₃)₂(OH₂)₂]²⁺ (cis-Diamminediaquaplatinum(II)) cis_PtI2NH32->cis_PtOH22NH32 + AgNO₃ - AgI Cisplatin cis-[PtCl₂(NH₃)₂] (Cisplatin) cis_PtOH22NH32->Cisplatin + KCl

Caption: The reaction pathway for cisplatin synthesis via the Dhara method.

References

Techniques for stabilizing platinum(II) chloride solutions for catalytic use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, stabilization, and troubleshooting of platinum(II) chloride (PtCl₂) solutions for catalytic use.

Frequently Asked Questions (FAQs)

Q1: Why is my PtCl₂ powder insoluble in water?

A1: this compound has a polymeric structure in its solid state and is inherently insoluble in water and other neutral solvents like alcohol and ether.[1][2] Dissolution requires breaking these polymeric bridges, which can be achieved by using acidic solutions or coordinating ligands.

Q2: What is the most common method to dissolve and stabilize PtCl₂ for catalytic applications?

A2: The most common and effective method is to dissolve PtCl₂ in hydrochloric acid (HCl).[1][2] The excess chloride ions in the solution react with PtCl₂ to form the stable, soluble tetrachloroplatinate(II) anion, [PtCl₄]²⁻.[1][3] A chloride concentration greater than 0.1 M is generally sufficient to suppress unwanted aquation reactions and maintain the platinum as the [PtCl₄]²⁻ complex.[3]

Q3: Can I use other ligands to stabilize Pt(II) solutions?

A3: Yes, various neutral or anionic ligands can stabilize Pt(II) ions. For example, ligands like ammonia (B1221849) (NH₃), pyridine, or dimethyl sulfoxide (B87167) (DMSO) can form stable square planar complexes with Pt(II).[4] However, the choice of ligand is critical as it will directly influence the catalytic activity and selectivity of the platinum species in your reaction. The stability of these complexes can be very high, but they may alter the fundamental catalytic properties compared to the chloro-complex.

Q4: How does pH affect the stability of my platinum solution?

A4: The pH of the solution is a critical factor. Acidic conditions, particularly with a sufficient concentration of chloride ions, are generally preferred to maintain the stable [PtCl₄]²⁻ complex. In neutral or basic solutions without strong coordinating ligands, Pt(II) is prone to hydrolysis, which can lead to the precipitation of platinum hydroxides or oxides, thereby deactivating the catalyst.

Q5: My catalyst seems to have lost activity over time. What could be the cause?

A5: Loss of catalytic activity can stem from several issues:

  • Precipitation: The active Pt(II) species may have precipitated out of solution due to changes in pH, solvent composition, or temperature.

  • Disproportionation: Pt(II) in solution can sometimes disproportionate into Pt(0) (inactive metallic platinum) and Pt(IV). This can be influenced by the ligand environment and the presence of impurities.

  • Catalyst Poisoning: Trace impurities in your reactants or solvent, especially those containing sulfur, can irreversibly bind to the platinum center and poison the catalyst.

  • Ligand Exchange: If your reaction mixture contains species that can act as ligands, they may displace the chloride ions, leading to a change in the active catalytic species, which may be less effective for your specific transformation.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Dark brown/black precipitate forms in the solution. Formation of insoluble Pt(0) metal due to reduction or disproportionation of the Pt(II) complex.- Ensure an inert atmosphere (e.g., nitrogen or argon) if your system is sensitive to air. - Re-evaluate the stability of the Pt(II) complex under your specific reaction conditions (temperature, solvent, other reagents). - For supported catalysts, this may indicate particle agglomeration.
Solution color changes unexpectedly (e.g., to a dark green). Formation of Magnus's green salt, [Pt(NH₃)₄][PtCl₄], which is an insoluble and catalytically inactive coordination polymer. This is common when ammonia or primary/secondary amines are used as ligands or are present as impurities.- Avoid using ammonia or simple amine ligands if this is not your intention. - If the formation is intended as part of a synthesis, the salt can be redissolved in an excess of ammonia solution with heating to form [Pt(NH₃)₄]Cl₂.
A crystalline precipitate appears after cooling or long-term storage. The concentration of the platinum complex may have exceeded its solubility limit at a lower temperature. The salt of the complex (e.g., K₂PtCl₄) may be precipitating.- Gently warm the solution while stirring to redissolve the precipitate. - Consider preparing a more dilute stock solution. - Ensure the correct counter-ion is used for your desired solvent system to maximize solubility.
Catalytic reaction fails to initiate or proceeds very slowly. - Inactive Catalyst Form: The Pt(II) may not be in its active form. - Catalyst Poisoning: The presence of inhibitors like sulfur compounds, thiols, or strong coordinating ligands in the starting materials or solvent. - Insufficient Activation: Some catalytic cycles require an activation step that has not been properly executed.- Confirm the preparation protocol for your active catalyst was followed correctly. - Purify all reactants and solvents to remove potential catalyst poisons. - Review the literature for your specific reaction to see if a pre-activation step is required.

Quantitative Data on the Effect of Chloride on Platinum Stability

While a direct shelf-life comparison is highly dependent on specific storage conditions, data from electrochemical studies can illustrate the stabilizing effect of chloride ions. Increased chloride concentration can, however, also lead to the formation of highly stable platinum-chloride complexes that may reduce the number of available active sites on a catalyst's surface. The following table summarizes the impact of chloride concentration on the stability of a carbon-supported platinum catalyst, measured by the loss of its electrochemically active surface area (ECSA). A higher ECSA loss indicates greater instability and dissolution of the platinum.

Chloride Concentration (ppm)ECSA Loss (%) after 1000 Potential CyclesReference
5004[5]
10007[5]
200013[5]

This data illustrates that while chloride ions are necessary to solubilize and stabilize Pt(II) in solution, excessively high concentrations can contribute to processes that degrade the performance of the final catalyst.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Platinum(II) Stock Solution as [PtCl₄]²⁻

This protocol describes the preparation of a 10 mM stock solution of tetrachloroplatinate(II) in 1 M HCl. This is a common starting point for many catalytic applications.

Materials:

  • This compound (PtCl₂)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Deionized water

  • Volumetric flask (Class A)

  • Glass beaker and stir bar

  • Analytical balance

Procedure:

  • Calculate the required mass of PtCl₂. For a 10 mM solution in a 100 mL volumetric flask, you will need: Mass = 0.010 mol/L * 0.100 L * 265.99 g/mol = 0.266 g

  • Prepare the 1 M HCl solvent. In a fume hood, add 8.33 mL of concentrated HCl to approximately 50 mL of deionized water in a beaker. Allow the solution to cool.

  • Dissolve the PtCl₂. Carefully weigh the calculated amount of PtCl₂ and add it to the beaker containing the 1 M HCl solution. Stir the mixture with a magnetic stir bar. The dissolution may be slow and can be gently expedited by slight warming (do not boil). The solution should turn a clear yellow-orange color upon formation of the [PtCl₄]²⁻ complex.

  • Prepare the final stock solution. Once the PtCl₂ is fully dissolved, quantitatively transfer the solution to a 100 mL volumetric flask. Rinse the beaker with small portions of the 1 M HCl and add the rinsings to the flask.

  • Bring to volume. Carefully add 1 M HCl to the volumetric flask until the meniscus reaches the calibration mark.

  • Store the solution. Stopper the flask and invert it several times to ensure homogeneity. Transfer the solution to a clean, well-labeled amber glass bottle for storage. To prevent photo-induced reactions, store the solution in the dark.[3]

Visualizations

Logical Relationships and Workflows

PtCl2_Equilibrium PtCl2_solid PtCl₂(s) (Insoluble Polymer) PtCl4_2_ [PtCl₄]²⁻(aq) (Stable, Active) PtCl2_solid->PtCl4_2_ + 2Cl⁻ (in HCl) (Dissolution/ Stabilization) PtCl3_H2O [PtCl₃(H₂O)]⁻(aq) (Less Stable) PtCl4_2_->PtCl3_H2O - Cl⁻, + H₂O (Aquation) Pt_precipitate Pt(0) Metal (Inactive Precipitate) PtCl4_2_->Pt_precipitate Disproportionation/ Reduction PtCl3_H2O->PtCl4_2_ + Cl⁻ (Stabilization) PtOH_precipitate Pt(OH)₂(s) (Inactive Precipitate) PtCl3_H2O->PtOH_precipitate Hydrolysis (Low Cl⁻, high pH) Ligand_Stabilization PtCl4_2_ [PtCl₄]²⁻(aq) PtCl2L2 [PtCl₂(L)₂](aq) (Stable Complex) PtCl4_2_->PtCl2L2 + 2L - 2Cl⁻ InactiveSpecies Inactive Species (e.g., Precipitate) PtCl4_2_->InactiveSpecies Instability Pathway (e.g., Hydrolysis) Ligand Stabilizing Ligand (L) Ligand->PtCl2L2 Experimental_Workflow start Start: PtCl₂(s) powder weigh_ptcl2 Weigh PtCl₂ start->weigh_ptcl2 prepare_hcl Prepare Solvent (e.g., 1 M HCl) dissolve Dissolve PtCl₂ in HCl (Stir, gentle heat) prepare_hcl->dissolve weigh_ptcl2->dissolve transfer Transfer to Volumetric Flask dissolve->transfer add_to_volume Bring to Final Volume with HCl transfer->add_to_volume store Store in Amber Bottle (in the dark) add_to_volume->store end Stable Stock Solution Ready for Use store->end

References

Overcoming challenges in scaling up reactions that use platinum(II) chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scaling Up Reactions with Platinum(II) Chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges when scaling up reactions that utilize this compound (PtCl₂).

Frequently Asked Questions (FAQs)

Q1: My platinum-catalyzed reaction works perfectly at the lab scale (1g), but the yield drops significantly when I move to a pilot scale (1kg). What are the common causes?

A1: A drop in yield upon scale-up is a common issue that often points to mass and heat transfer limitations.[1][2] On a small scale, mixing and heating are typically efficient. As the reactor volume increases, several factors can negatively impact your reaction:

  • Inefficient Mixing: Gradients in concentration and temperature can form within the larger reactor, leading to non-uniform reaction conditions and the formation of side products.

  • Poor Heat Transfer: Many platinum-catalyzed reactions are exothermic.[3][4] In a large reactor, the surface-area-to-volume ratio decreases, making it harder to remove heat. The resulting temperature increase can degrade the catalyst, reactants, or products, thus lowering the yield.[5]

  • Mass Transfer Limitations: In heterogeneous catalysis (e.g., Pt on a solid support), the rate at which reactants diffuse to the catalyst surface can become the rate-limiting step on a larger scale, rather than the intrinsic reaction kinetics.[6][7]

Q2: I'm observing a loss of catalyst activity over time in my large-scale reaction. What could be happening and how can I fix it?

A2: Catalyst deactivation is a significant challenge in sustained or large-scale processes.[8] The primary mechanisms include:

  • Sintering: At high temperatures, small platinum nanoparticles can agglomerate into larger particles, reducing the active surface area.[9]

  • Poisoning: Impurities in the feedstock (e.g., sulfur, lead) can irreversibly bind to the active platinum sites, blocking them from reactants.[10]

  • Fouling/Coking: Carbonaceous materials (coke) can deposit on the catalyst surface, physically blocking active sites.[9][11]

  • Oxidation: The active Pt(0) or Pt(II) species can be over-oxidized to a less active Pt(IV) state under certain conditions.[12]

To troubleshoot, you can sample the catalyst and analyze it using techniques like BET surface area analysis, elemental analysis, or microscopy to identify the cause of deactivation.[8] Potential solutions include regenerating the catalyst (e.g., by controlled oxidation to burn off coke), purifying the feedstock, or adjusting reaction conditions like temperature and pressure to mitigate sintering.[9]

Q3: How can I minimize platinum leaching into my product? This is a major concern for both cost and product purity, especially in pharmaceutical applications.

A3: Platinum leaching, where the metal detaches from its support and dissolves into the reaction mixture, is a critical issue.[12] Strategies to minimize it include:

  • Stronger Catalyst Support: Choose a support material that has a strong interaction with the platinum species.

  • Control of Reaction Conditions: Leaching is often exacerbated by harsh conditions. Operating at the mildest possible temperature and pressure can help.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the platinum on its support.

  • Post-Reaction Purification: If leaching is unavoidable, downstream purification steps are necessary. This can involve precipitation of the platinum, solvent extraction, or using scavenging agents to remove dissolved platinum from the final product.[13][14]

Q4: What are the key safety considerations when handling larger quantities of this compound and running scaled-up reactions?

A4: Platinum compounds, particularly soluble salts, can pose health risks, including respiratory and skin sensitization.[15][16] When scaling up, it is crucial to enhance safety protocols:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves, and a lab coat. For handling powders, a NIOSH-approved respirator is essential to prevent inhalation.[15]

  • Ventilation: All operations should be conducted in a certified chemical fume hood or a glove box to minimize exposure.[15]

  • Waste Disposal: All platinum-containing waste must be collected in dedicated, clearly labeled containers for proper hazardous waste disposal or recovery.[15]

  • Thermal Runaway Prevention: For exothermic reactions, ensure the reactor is equipped with adequate cooling capacity and temperature monitoring to prevent a thermal runaway.[4]

Troubleshooting Guides

Guide 1: Low Yield or Selectivity

This guide helps you diagnose and solve issues related to poor yield or the formation of unwanted byproducts during scale-up.

Symptom Possible Cause Suggested Action
Reaction is slow or stalls Mass Transfer Limitation [6][17]Increase agitation speed. Consider a different reactor design (e.g., a continuous flow reactor) with better mass transfer characteristics.[18]
Catalyst Deactivation [9]Sample and analyze the catalyst. If coking is observed, perform a regeneration cycle. If poisoning is suspected, improve feedstock purification.
Yield is low, byproducts increase Poor Heat Transfer / Hot Spots [3][4]Improve cooling efficiency. Use a reactor with a higher surface-area-to-volume ratio or internal cooling coils. Consider diluting the reaction mixture.
Poor Mixing Increase agitation. Check the impeller design and position to ensure proper homogenization of the reaction mixture.
Inconsistent results between batches Variability in Raw Materials Implement stricter quality control checks on incoming solvents, reactants, and catalyst batches.
Inadequate Process Control Ensure that temperature, pressure, and addition rates are precisely controlled and monitored throughout the reaction.
Guide 2: Catalyst Stability and Handling

This guide addresses common problems with the platinum catalyst itself during and after the reaction.

Symptom Possible Cause Suggested Action
Black particles (Pt metal) in product Platinum Leaching & Precipitation [12]Optimize reaction conditions (lower temperature). Screen different catalyst supports. Implement a filtration step after the reaction.
Catalyst is physically degraded Attrition/Crushing (Mechanical Stress) [10]Use a more robust catalyst support. For stirred reactors, reduce the agitation speed to the minimum required for good mixing.
Difficult to separate catalyst from product Fine Catalyst Particles Use a catalyst with a larger particle size. Consider alternative separation methods like centrifugation instead of filtration.
Loss of activity after regeneration Sintering during Regeneration [9]Optimize regeneration conditions. Use a lower temperature or a more controlled atmosphere during the coke burn-off process.

Data Presentation

Table 1: Comparison of Typical Parameters: Lab vs. Pilot Scale

This table illustrates how key parameters can change during scale-up and their potential impact on the reaction outcome.

Parameter Lab Scale (1 L Reactor) Pilot Scale (100 L Reactor) Potential Impact of Change
Surface Area / Volume Ratio ~4.8 m⁻¹~0.48 m⁻¹Reduced heat transfer efficiency, risk of hot spots.[4]
Mixing Time < 10 seconds1 - 5 minutesPotential for concentration/temperature gradients, lower selectivity.
Catalyst Loading (mol%) 0.1 mol%0.1 - 0.2 mol%May need to be increased to compensate for mass transfer limitations.
Typical Yield 95%75 - 85%Drop often due to mass/heat transfer and mixing issues.[1]
Reaction Time 2 hours4 - 6 hoursSlower apparent reaction rate due to physical limitations.
Heat Duty (Cooling) Low (manageable with bath)High (requires internal coils/jacket)Inadequate cooling can lead to thermal runaway.[3]

Experimental Protocols

Protocol 1: General Procedure for a Heterogeneous PtCl₂-Catalyzed Hydrogenation (Pilot Scale)

Objective: To provide a baseline procedure for scaling up a hydrogenation reaction using a supported platinum catalyst derived from PtCl₂.

Materials:

  • Substrate (1.0 kg)

  • Solvent (e.g., Ethanol, 10 L)

  • 5% Platinum on Carbon (Pt/C) catalyst (50 g)

  • Pressurized Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: Ensure the 100 L reactor is clean and dry. Purge the reactor thoroughly with nitrogen to remove all oxygen.

  • Charging Reactants: Under a nitrogen atmosphere, charge the solvent, followed by the substrate. Begin agitation at a moderate speed (e.g., 100 RPM) to ensure the substrate dissolves or is well-suspended.

  • Catalyst Addition: Add the Pt/C catalyst as a slurry in a small amount of the reaction solvent. This prevents the dry powder from becoming airborne.

  • Pressurization: Seal the reactor. Purge the headspace with hydrogen gas three times to remove residual nitrogen. Pressurize the reactor to the desired setpoint (e.g., 5 bar).

  • Reaction: Increase the reactor temperature to the target setpoint (e.g., 60°C). Monitor the reaction progress by tracking hydrogen uptake and/or by taking samples for analysis (e.g., GC, HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a bed of celite to remove the heterogeneous Pt/C catalyst. Wash the filter cake with additional solvent to recover any remaining product.

  • Product Isolation: The product can be isolated from the filtrate by solvent evaporation or other standard purification techniques.

Visualizations

Diagram 1: General Workflow for Scaling Up a PtCl₂ Reaction

This diagram illustrates the logical steps involved in moving a reaction from the laboratory to a larger scale.

cluster_0 Phase 1: Lab Scale cluster_1 Phase 2: Scale-Up Assessment cluster_2 Phase 3: Pilot Plant cluster_3 Phase 4: Production lab_dev Reaction Discovery (mg-g scale) lab_opt Optimization (Yield, Selectivity) lab_dev->lab_opt safety Safety & Hazard Analysis lab_opt->safety kinetics Kinetics & Thermo Study safety->kinetics mass_heat Mass/Heat Transfer Modeling kinetics->mass_heat pilot_run Pilot Run (kg scale) mass_heat->pilot_run process_opt Process Optimization (Robustness) pilot_run->process_opt data_analysis Data Analysis & Validation process_opt->data_analysis production Full-Scale Production data_analysis->production

Caption: A typical workflow for scaling chemical reactions from lab to production.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the root cause of a low-yield problem during scale-up.

start Low Yield at Scale q1 Is reaction rate slower than expected? start->q1 q2 Are there new byproducts observed? q1->q2 No res1 Investigate: - Mass Transfer Limitations - Catalyst Deactivation - Insufficient Mixing q1->res1 Yes res2 Investigate: - Poor Heat Transfer - Localized Hot Spots - Concentration Gradients q2->res2 Yes res3 Investigate: - Raw Material Purity - Catalyst Loading Error - Analytical Error q2->res3 No

Caption: A decision tree to diagnose potential causes of low reaction yield.

References

Investigating the photochemical stability of platinum(II) complexes in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for investigating the photochemical stability of platinum(II) complexes.

Frequently Asked Questions (FAQs)

Q1: What is photochemical stability and why is it crucial for platinum(II) complexes?

Photochemical stability refers to a molecule's ability to resist degradation upon exposure to light. For platinum(II) complexes, which are integral to applications like organic light-emitting diodes (OLEDs), photodynamic therapy (PDT), and catalysis, high stability is paramount.[1][2][3] Instability can lead to a loss of function, reduced device lifetime, unpredictable therapeutic effects, and the formation of potentially toxic byproducts.

Q2: What are the common photochemical reaction pathways for platinum(II) complexes?

Platinum(II) complexes can undergo several types of photoreactions upon irradiation. The three most common pathways are:

  • Photosubstitution: A ligand is replaced by a solvent molecule or another species in the solution.

  • Photoisomerization: The geometric arrangement of the ligands around the platinum center changes, for example, from a cis to a trans isomer.

  • Photoredox Reactions: The oxidation state of the platinum center changes, often involving ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) excited states.[4][5]

Q3: What key factors influence the photochemical stability of a platinum(II) complex?

The stability of a Pt(II) complex is not intrinsic and can be significantly affected by its environment and structure. Key factors include:

  • Ligand Design: The nature of the ligands coordinated to the platinum is critical. Strong σ-donating cyclometalating ligands, for instance, can enhance stability by raising the energy of dissociative metal-centered (d-d) excited states.[2] Sterically bulky ligands can prevent close packing in the solid state, reducing intermolecular interactions that can lead to degradation.[6]

  • Solvent: The solvent can influence reaction rates and even the type of photochemical reaction that occurs.[5][7]

  • Presence of Oxygen: Dissolved molecular oxygen can act as a quencher or participate in photo-oxidation reactions, leading to degradation of the complex.[7]

  • Irradiation Wavelength and Intensity: The energy of the light and the number of photons being absorbed will directly impact the rate and likelihood of a photochemical reaction.[5][7]

Q4: How does the molecular structure, such as isomerism, affect stability?

The geometry of a complex plays a significant role. For example, cis and trans isomers of Pt(II) complexes can exhibit different properties and stabilities due to variations in their dipole moments and steric interactions.[8] Cyclometalation, the formation of a C-Pt bond as part of a chelate ring, is a widely used strategy to increase the ligand-field splitting, which generally enhances the photophysical properties and stability of the complex.[2][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during photostability experiments.

Q5: My experimental results are inconsistent and not reproducible. What could be the cause?

Inconsistent results often stem from a lack of control over experimental variables.

  • Check Your Light Source: Ensure the lamp output is stable and consistent between experiments. Lamp intensity can fluctuate with age.

  • Control the Temperature: Use a controlled temperature chamber, as heat can influence reaction rates. Include a "dark control" sample (wrapped in aluminum foil) subjected to the same temperature conditions to isolate thermal degradation from photochemical degradation.[10]

  • Standardize Sample Preparation: Use the same solvent from the same source, ensure consistent concentrations, and control the headspace atmosphere in your cuvette or vial (e.g., by purging with an inert gas like argon if oxygen is suspected to be an issue).

Q6: My complex is degrading much faster than expected. How can I investigate this?

Rapid degradation suggests high photosensitivity or the presence of a reactive species.

  • Perform a Forced Degradation Study: Intentionally expose the complex to harsh conditions (e.g., high-intensity light, presence of an oxidant) to rapidly identify potential degradation pathways and products.[11][12][13] This helps in developing and validating analytical methods for more controlled studies.

  • Check for Oxygen: Deoxygenate your solvent by sparging with nitrogen or argon and run the experiment under an inert atmosphere. If the degradation slows, a photo-oxidation mechanism is likely involved.[7]

  • Analyze the Wavelength: Ensure your light source does not have significant output in a high-energy region (e.g., deep UV) that could be causing non-specific degradation, unless that is the intended focus of the study.

Q7: I don't observe any degradation of my complex. Is it truly stable?

A lack of observable change could mean the complex is stable under the tested conditions, but it could also indicate an issue with the experimental setup.

  • Verify Light Absorption: Confirm that your complex has a non-zero absorbance at the irradiation wavelength. If the molecule does not absorb the light, it cannot react.

  • Increase Photon Flux: The reaction may be occurring too slowly to measure. Consider increasing the light intensity or the irradiation time.

  • Check Analytical Sensitivity: Ensure your analytical method (e.g., HPLC, NMR) is sensitive enough to detect small changes in the concentration of the parent complex or the formation of low-level degradants.

Q8: I see a color change in the solution, but my primary analytical method (HPLC/NMR) shows the parent complex is >99% pure. What is happening?

This scenario often points to the formation of a highly colored byproduct at a concentration below the detection limit of your primary method.

  • Use a More Sensitive Technique: UV-Vis spectroscopy is excellent for detecting highly chromophoric species, even at very low concentrations. A new peak in the visible spectrum could confirm the presence of a colored degradant.

  • Consider Transient Species: The color change could be due to a short-lived intermediate that reverts to the starting material or is otherwise consumed before analysis. Techniques like transient absorption spectroscopy may be needed to identify such species.

Experimental Protocols

Protocol 1: Determination of Photochemical Quantum Yield (Φ)

The quantum yield is a critical measure of photochemical efficiency, defined as the ratio of the number of molecules undergoing a specific event (e.g., degradation) to the number of photons absorbed by the system.[14] A modern approach utilizes online UV-Vis spectroscopy.[15][16][17]

Methodology:

  • Instrumentation Setup:

    • Use a cuvette holder connected to a fiber-coupled UV-Vis spectrometer.

    • Position a light-emitting diode (LED) with a narrow bandwidth at a 90° angle to the spectrometer's light path.[17] The LED should be chosen to emit at a wavelength where the complex absorbs.

    • Ensure the sample can be continuously stirred within the cuvette to maintain homogeneity.[17]

  • Photon Flux Measurement:

    • Calibrate the photon flux (photons per second) of the LED at the desired operating current. This can be done using a calibrated spectrophotometer or through chemical actinometry using a well-characterized standard like ferrioxalate.[14][15][16]

  • Sample Preparation and Measurement:

    • Prepare a dilute solution of the platinum(II) complex. The absorbance at the irradiation wavelength should ideally be low (<0.1) to ensure uniform light distribution.[16]

    • Place the solution in the cuvette and begin stirring.

    • Record an initial full UV-Vis spectrum before irradiation.

  • Irradiation and Data Collection:

    • Turn on the LED to begin the photoreaction.

    • Record UV-Vis spectra at regular, short time intervals (e.g., every 0.5 to 5 seconds).[17]

  • Calculation:

    • Plot the change in absorbance at a specific wavelength (corresponding to the reactant or product) versus time.

    • The initial slope of this curve is used to determine the rate of the reaction.[15][16]

    • The quantum yield (Φ) can be calculated using the initial reaction rate, the photon flux, and the concentration and absorptivity of the complex.

Protocol 2: Standard Photostability Testing for Drug Development (ICH Q1B Guideline Framework)

This protocol outlines a systematic approach for testing the photostability of platinum-based drug substances and products, as recommended by the International Council for Harmonisation (ICH).[11][13][18]

Methodology:

  • Sample Preparation:

    • Drug Substance: Spread a thin layer of the solid material in a suitable chemically inert, transparent container (e.g., petri dish).[12]

    • Solution/Product: Prepare the sample in its intended formulation or a simple solution and place it in a transparent container.

    • Dark Control: Prepare an identical sample and wrap it securely in aluminum foil to completely block light exposure.[10]

  • Light Source and Exposure Conditions:

    • Use a calibrated light source that can produce a controlled output similar to the D65/ID65 emission standard (representing outdoor/indoor daylight).[10] This is typically a xenon or metal halide lamp.

    • The confirmatory study should expose samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[13][18]

    • Control the temperature to minimize the impact of thermal degradation.[13]

  • Procedure:

    • Place the test samples and the dark control in the photostability chamber.

    • Expose the samples for the required duration. It is recommended to pull samples at intermediate time points.

    • If significant degradation is observed before the full exposure is complete, the test can be terminated early for forced degradation purposes.[12]

  • Analysis:

    • At each time point, analyze the exposed samples and the dark control.

    • Use a validated, stability-indicating analytical method, typically HPLC, to determine the potency of the platinum complex and to detect and quantify any degradation products.

    • Compare the results from the exposed sample to the dark control to differentiate between photochemical and thermal degradation.

Quantitative Data Summary

The photophysical properties of platinum(II) complexes are highly dependent on their ligand environment. These properties, particularly the emission quantum yield and excited-state lifetime, are closely linked to their photochemical stability.

Table 1: Photophysical Properties of Selected Platinum(II) Complexes

Complex TypeLigandsEmission Quantum Yield (Φ)Lifetime (τ)Conditions
Cyclometalated Pt(II)(ppy)Pt(acac)~0.25~2 µs298 K, solution
N^C^N Ligand[Pt(CNC)(DMSO)]No luminescence-298 K, solution
Fused N^C^N Ligand[Pt(db(ph)a)(DMSO)]0.07 - 0.23-298 K, solution[19]
Terdentate N^C^C LiganddPhOppy derivativeup to 0.79-298 K, solution[2]
Terdentate N^C^C LiganddPhOppy derivativeup to 0.84-PMMA film[2]
Benzoylthiourea LigandPt-ppy complexup to 0.28-1% PMMA film[20]

Note: This table provides illustrative examples. Values can vary significantly based on the specific ligand substituents, solvent, and temperature.

Visualized Workflows and Logic

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_results 4. Conclusion prep Prepare Pt(II) Complex Solution/Solid Sample chamber Place Samples in Photostability Chamber prep->chamber dark Prepare Dark Control (Wrap in Foil) dark->chamber expose Expose to Calibrated Light Source (e.g., Xenon) chamber->expose monitor Control Temperature and Humidity pull Withdraw Samples at Defined Timepoints expose->pull hplc Analyze via Stability- Indicating Method (HPLC) pull->hplc compare Compare Exposed Sample vs. Dark Control hplc->compare report Quantify Degradation & Identify Photoproducts compare->report

Caption: Workflow for a standard photostability study.

G start Problem: Unexpectedly High Degradation q1 Is the degradation also seen in the dark control? start->q1 a1_yes Issue is primarily thermal instability. Optimize temperature control. q1->a1_yes Yes q2 Was the experiment run under an inert atmosphere? q1->q2 No a2_no Perform experiment under N2/Ar. If degradation decreases, suspect photo-oxidation. q2->a2_no No q3 Does the solvent have known reactivity (e.g., chlorinated solvents)? q2->q3 Yes a3_yes Solvent may be participating in the reaction. Change to a more inert solvent (e.g., Toluene, MeCN). q3->a3_yes Yes a3_no Degradation is likely intrinsic to the complex. Focus on ligand modification to improve stability. q3->a3_no No

Caption: Troubleshooting logic for rapid complex degradation.

Caption: Key factors influencing photochemical stability.

References

Technical Support Center: Optimizing Platinum Uptake from Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving platinum uptake from chloride solutions.

Troubleshooting Guides

Issue 1: Low Intracellular Concentration of the Platinum Compound

Question: Our experiments consistently show low intracellular concentrations of our platinum(II) compound. What are the potential causes and how can we improve its uptake?

Answer: Low intracellular accumulation of platinum compounds is a common challenge. The causes can be multifactorial, spanning from the compound's intrinsic properties to the experimental conditions.

  • Compound Characteristics: The lipophilicity and charge of the platinum compound influence its ability to passively diffuse across the cell membrane. Highly charged or polar molecules may have difficulty crossing the lipid bilayer.[1]

  • Cellular Transport Mechanisms: The primary route of uptake for many platinum drugs, including cisplatin (B142131), is through active transport, mediated by transporters like the copper transporter 1 (CTR1).[1] If the cell line used expresses low levels of CTR1, or if the compound is not a substrate for this transporter, uptake will be limited.

  • Drug Stability: The platinum compound may be unstable in the cell culture medium, leading to a lower effective concentration available for uptake.[1]

  • pH of the Microenvironment: For pH-sensitive platinum complexes, the pH of the extracellular environment is critical. Some novel platinum(II) compounds are designed to be more active and readily taken up in the acidic tumor microenvironment (around pH 6.0) compared to physiological pH (7.4).[2]

Solutions:

  • Modify the Compound: If possible, modify the ligand environment of the platinum complex to increase its lipophilicity.

  • Select Appropriate Cell Lines: Use cell lines known to express high levels of relevant transporters like CTR1.

  • Verify Drug Stability: Assess the stability of your platinum compound in the cell culture medium over the time course of your experiment.[1]

  • Optimize pH: For pH-sensitive compounds, consider adjusting the pH of the culture medium to be more acidic, mimicking the tumor microenvironment.[2] Ensure that the pH change itself does not adversely affect cell viability.

A logical workflow for troubleshooting this issue is presented below.

G start Start: Low Intracellular Platinum Concentration check_stability Is the platinum compound stable in the medium? start->check_stability check_transport Is the cell line expressing uptake transporters (e.g., CTR1)? check_stability->check_transport Yes verify_stability Action: Verify compound stability (e.g., using LC-MS). check_stability->verify_stability No check_ph Is the compound pH-sensitive? check_transport->check_ph Yes select_cell_line Action: Select a different cell line or overexpress the transporter. check_transport->select_cell_line No adjust_ph Action: Adjust medium pH (e.g., to 6.0) and re-evaluate uptake. check_ph->adjust_ph Yes consider_modification Consider compound modification (e.g., increase lipophilicity). check_ph->consider_modification No verify_stability->consider_modification select_cell_line->consider_modification end End: Optimized Uptake adjust_ph->end consider_modification->end

Caption: Troubleshooting workflow for low intracellular platinum concentration.

Issue 2: High Variability in Cellular Uptake and Cytotoxicity Assays

Question: We are observing inconsistent results in our cellular uptake and cytotoxicity assays. What factors could be contributing to this variability?

Answer: Reproducibility is key in preclinical drug development. Several factors can lead to variability in in-vitro experiments.[1]

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and inconsistencies in media composition can significantly affect experimental outcomes.[1]

  • Assay Protocol: Inconsistencies in incubation times, washing steps, and the method of cell lysis can introduce significant variability in uptake studies. For cytotoxicity assays, the choice of assay (e.g., MTT, XTT) and the timing of the measurement can also influence the results.[1]

  • pH Fluctuation: The pH of the cell culture medium can change during an experiment due to cellular metabolism. If not properly buffered, this can affect the stability and speciation of the platinum compound, leading to inconsistent results.

Solutions:

  • Standardize Protocols: Maintain a consistent cell culture routine, use cells within a defined passage number range, and ensure that all experimental parameters like cell seeding density, drug concentration, and incubation times are strictly controlled.[1]

  • Optimize and Validate Assays: Carefully optimize and validate all assay protocols. For uptake studies, ensure that washing steps are sufficient to remove extracellular drug without causing cell lysis.[1]

  • Monitor and Control pH: Use a well-buffered medium and monitor the pH of your culture medium before and after the experiment. If significant changes are observed, consider using a stronger buffering system or adjusting the initial pH. For troubleshooting pH meter readings, ensure the electrode is properly cleaned and calibrated. A 5-10% HCl solution can be used for cleaning coated electrodes.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for platinum uptake from chloride solutions?

A1: There is no single optimal pH for all platinum compounds and experimental systems. The optimal pH depends on the specific platinum complex and the mechanism of uptake.

  • For pH-Sensitive Complexes: Novel bis(2-aminoalcoholato-κ2N,O)platinum(II) complexes have shown significantly enhanced cellular accumulation and cytotoxicity at an acidic pH of 6.0 compared to a physiological pH of 7.4.[2] This is attributed to a pH-dependent ring-opening mechanism that makes the compound more reactive.[2]

  • For Traditional Drugs (e.g., Cisplatin): The uptake of cisplatin is less influenced by extracellular pH compared to pH-sensitive drugs.[2] However, the acidic microenvironment of tumors is thought to facilitate the aquation of cisplatin, a key step in its activation and binding to DNA.

  • For Industrial Biosorption: In the context of recovering platinum from industrial chloride solutions using biosorbents, the optimal pH can vary. For instance, one study found that platinum uptake should be carried out in acidic media.[4] However, the same study showed that increasing the solution pH led to higher platinum adsorption by rice husk, while lower pH was better for activated pistachio nut shell.[4]

Q2: How does pH affect the chemical speciation of platinum in a chloride solution?

A2: The pH, along with the chloride ion concentration, significantly influences the chemical form (speciation) of platinum in an aqueous chloride solution.

  • High Acidity and High Chloride: In solutions with high acidity and high chloride concentration (e.g., ≥ 3 M HCl), the dominant platinum species for Pt(IV) is the stable hexachloroplatinate ion, [PtCl6]2-.[5]

  • Decreasing Acidity and Chloride: As the acidity and/or chloride concentration decreases, hydrolysis reactions occur, leading to the formation of various aquachloro- and aquahydroxo-complexes.[5] These can include species like [PtCl3]−, aquated PtCl2, and more complex forms such as [Pt(H2O)nCl4-n]n-2 and [Pt(OH)mCl6-m]2-.[5]

The speciation of platinum is crucial as it affects the compound's charge, size, and reactivity, which in turn dictate its ability to be transported across the cell membrane.

G high_acidity High Acidity High [Cl-] ptcl6 [PtCl6]2- high_acidity->ptcl6 Dominant Species low_acidity Low Acidity Low [Cl-] hydrolyzed Aquachloro- and Aquahydroxo-complexes ([Pt(H2O)nCl4-n]n-2, etc.) low_acidity->hydrolyzed Dominant Species ptcl6->hydrolyzed Hydrolysis (as acidity/[Cl-] decreases)

Caption: Effect of pH and chloride on platinum speciation.

Q3: What are the primary mechanisms of cellular uptake for platinum-based drugs?

A3: The cellular uptake of platinum-based drugs is a multifactorial process involving both passive and active transport mechanisms.[1]

  • Passive Diffusion: Some platinum compounds can cross the cell membrane via passive diffusion, a process influenced by their lipophilicity and electrical charge.[1] More lipophilic, neutral complexes tend to diffuse more easily.

  • Active Transport: A significant portion of platinum drug uptake is mediated by protein transporters. The copper transporter 1 (CTR1) is a key influx transporter for cisplatin and its analogues.[1][6] Other transporters, such as organic cation transporters (OCTs), have also been implicated. Efflux pumps like ATP7A and ATP7B can actively remove platinum from the cell, contributing to drug resistance.[1]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Cytosol) Pt_ext Platinum Drug passive Passive Diffusion Pt_ext->passive ctr1 CTR1 Transporter Pt_ext->ctr1 Active Transport Pt_int Platinum Drug passive->Pt_int ctr1->Pt_int

Caption: Primary mechanisms of cellular platinum uptake.

Data Presentation

Table 1: Effect of pH on Cytotoxicity and Cellular Accumulation of pH-Sensitive Platinum(II) Complexes

This table summarizes the enhancement of biological activity for novel 2-aminoalcoholatoplatinum(II) complexes when the extracellular pH is lowered from 7.4 to 6.0 in human cancer cell lines.

Cell LineParameterFold Increase at pH 6.0 vs. pH 7.4
A549 Cytotoxicity3.3 to 4.3
Cellular Accumulation~2.5
DNA Platination~3.0
HT-29 Cytotoxicity2.8 to 11.0
Cellular Accumulation~4.0
DNA Platination~3.0
Data synthesized from a study on pH-sensitive platinum complexes.[2]

Experimental Protocols

Protocol 1: General Cellular Uptake Measurement in Adherent Cells

This protocol outlines a standard procedure to measure the total amount of platinum within cells after treatment.

Objective: To accurately measure the total intracellular platinum concentration.

Materials:

  • Cultured adherent cells (e.g., A549, HT-29)

  • 6-well plates

  • Complete cell culture medium

  • Platinum(II) compound solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Cell scraper

  • Concentrated nitric acid (trace metal grade)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a predetermined density and allow them to adhere and grow for 24 hours at 37°C.[7]

  • Drug Treatment: Remove the culture medium and add fresh medium containing the desired concentration of the platinum compound. Incubate for the specified time (e.g., 2, 6, or 24 hours) at 37°C.[8]

  • Washing: Aspirate the drug-containing medium. To remove extracellular platinum, wash the cell monolayer three times with ice-cold PBS.[1][8]

  • Cell Harvesting: Detach the cells by adding trypsin-EDTA and incubating for a few minutes at 37°C. Neutralize the trypsin with complete medium. Use a cell scraper to ensure all cells are collected.[1][7]

  • Cell Counting: Take an aliquot of the cell suspension to determine the total number of cells using a hemocytometer or an automated cell counter.[1]

  • Sample Preparation for ICP-MS:

    • Centrifuge the remaining cell suspension to obtain a cell pellet.

    • Discard the supernatant and add a small volume of concentrated nitric acid to the pellet to lyse the cells and digest the organic matrix. (Caution: Perform this step in a fume hood with appropriate personal protective equipment). [1]

    • Dilute the digested samples with deionized water to a final nitric acid concentration compatible with the ICP-MS instrument (typically 1-2%).[1]

  • ICP-MS Analysis: Analyze the samples using an ICP-MS instrument to quantify the platinum content. Prepare a calibration curve using platinum standard solutions of known concentrations to determine the amount of platinum per cell.[1]

G cluster_workflow Experimental Workflow for Cellular Uptake a 1. Seed cells in 6-well plates b 2. Treat cells with platinum compound a->b c 3. Wash cells 3x with ice-cold PBS b->c d 4. Harvest cells (Trypsin + Scraper) c->d e 5. Count cells d->e f 6. Digest cell pellet with Nitric Acid d->f g 7. Analyze Pt content via ICP-MS f->g

Caption: Experimental workflow for a cellular platinum uptake study.

References

Technical Support Center: Platinum Adsorption from Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on platinum adsorption from chloride solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the efficiency of platinum adsorption from chloride solutions?

Increasing the temperature generally enhances the adsorption of platinum from chloride solutions. This indicates that the adsorption process is typically endothermic in nature. For example, studies using biosorbents like activated pistachio nut shells and rice husk have shown an increase in platinum uptake percentage with rising temperatures.[1][2] The positive enthalpy change (∆H°) calculated in these studies further supports the endothermic character of the adsorption.[1][2]

Q2: My platinum adsorption rate is lower than expected. What are the potential causes and how can I troubleshoot this?

Several factors can lead to a lower than expected platinum adsorption rate. Here are some common causes and troubleshooting steps:

  • Sub-optimal Temperature: As the process is often endothermic, ensure your experiment is conducted at the optimal temperature. If you are operating at room temperature, consider increasing it, for instance, to 40-60°C, to see if the rate improves.[3]

  • Incorrect pH: The pH of the solution significantly influences the surface charge of the adsorbent and the speciation of platinum chloride complexes. For many adsorbents, including activated carbon and some biosorbents, platinum uptake is more favorable in acidic conditions (e.g., pH 1.5-2).[1][3] Verify and adjust the pH of your solution accordingly.

  • High Initial Platinum Concentration: Counterintuitively, a very high initial concentration of platinum(IV) chloride complex ions can sometimes decrease the initial rate of adsorption.[3] If you are using a high concentration, try a dilution to see if it improves the initial uptake rate.

  • Insufficient Mixing: Inadequate mixing can lead to diffusion limitations, where the transport of platinum ions to the adsorbent surface is the rate-limiting step. Ensure your solution is being agitated at a sufficient rate (e.g., 1200 r/min) to minimize these effects.[3]

  • Adsorbent Deactivation: The surface of your adsorbent may be fouled or contain impurities. Consider pre-treating your adsorbent, for example, by washing with a dilute acid like hydrochloric acid, followed by rinsing with distilled water and drying.[4][5]

Q3: How does the initial concentration of platinum affect the adsorption process?

The initial concentration of platinum(IV) chloride complex ions can have a notable impact on the adsorption process. Research has shown that an increase in the initial concentration of Pt(IV) can lead to a decrease in the process rate.[3] This phenomenon was observed across different mixing speeds.[3]

Q4: What is the role of pH in the adsorption of platinum from chloride solutions?

The pH of the solution is a critical parameter. For instance, with activated carbon, the surface may have a positive charge in the pH range of 0 to 2, which can influence the electrostatic interaction with platinum(IV) chloride complex ions.[3] At higher pH values, the surface of activated carbon can exhibit a negative charge.[3] For some biosorbents like rice husk, increasing the solution pH has been shown to result in higher platinum adsorption.[1] Conversely, for activated pistachio nut shells, a lower pH was more favorable for adsorption.[1] It is crucial to optimize the pH for the specific adsorbent being used.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Platinum Adsorption Efficiency Sub-optimal temperature.Increase the temperature of the solution (e.g., to 40-75°C) as the process is often endothermic.[1][3]
Incorrect pH of the solution.Adjust the pH to the optimal range for your specific adsorbent (typically acidic for activated carbon).[1][3]
Insufficient contact time.Increase the duration of the adsorption experiment to allow for equilibrium to be reached.[1]
High initial platinum concentration.Dilute the initial platinum solution to a lower concentration.[3]
Inconsistent Results Inadequate mixing/agitation.Ensure consistent and vigorous mixing to minimize diffusion limitations.[3]
Non-uniform adsorbent material.Ensure the adsorbent is of a consistent particle size and is well-dispersed in the solution.
Temperature fluctuations.Use a thermostated reactor or water bath to maintain a constant temperature.[3]
Adsorbent Fouling Presence of impurities in the solution.Filter the platinum-containing solution before the adsorption experiment.
Contamination on the adsorbent surface.Pre-treat the adsorbent by washing with acid and distilled water.[4][5]

Quantitative Data Summary

Table 1: Effect of Temperature on Platinum Adsorption onto Activated Carbon

Temperature (°C)Temperature (K)Observed Rate Constant (k_obs) (s⁻¹)
25298Data not provided in search results
40313Data not provided in search results
50323Data not provided in search results
60333Data not provided in search results
75348Data not provided in search results
Activation Energy (Ea) = 19.7 kJ/mol[6]

Table 2: Thermodynamic Parameters for Platinum Adsorption onto Biosorbents

AdsorbentTemperature (°C)Adsorption Capacity (Qmax) (mg/g)ΔH° (kJ/mol)ΔG° (kJ/mol)
Activated Pistachio Nut Shell2538.313.54Negative (spontaneous)
Rice Husk2542.024.65Negative (spontaneous)
Data from a study with temperatures ranging from 25°C to 45°C.[1][2]

Experimental Protocols

Detailed Methodology for Platinum Adsorption Kinetics on Activated Carbon

This protocol is based on a common experimental setup for studying the kinetics of platinum adsorption.[3]

  • Preparation of Platinum Solution:

    • Dissolve metallic platinum (99.99% purity) in aqua regia.

    • Dry the resulting solution multiple times to remove excess nitric acid, yielding platinum(IV) chloride complex.

    • Prepare a stock solution of a known concentration (e.g., 5x10⁻⁴ mol/L) in distilled water.

    • Use hydrochloric acid to adjust the pH of the solution to the desired level (e.g., pH 1).

  • Adsorbent Preparation:

    • Use a commercially available activated carbon (e.g., Norit GF40).

    • Wash the activated carbon with a dilute acid (e.g., 5% HCl) and then rinse with distilled water until the pH of the rinse water is neutral.[4][5]

    • Dry the activated carbon in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 48 hours).[4][5]

  • Adsorption Experiment:

    • Set up a thermostated glassy reactor to maintain a constant temperature (e.g., 25, 40, 50, 60, or 75°C) with a precision of ±0.2°C.

    • Add a specific volume of the platinum solution (e.g., 300 mL) to the reactor.

    • Once the solution reaches the desired temperature, introduce a pre-weighed amount of the prepared activated carbon (e.g., 0.5 g).

    • Begin stirring the solution at a constant rate (e.g., 1200 r/min).

  • Sample Analysis:

    • At regular time intervals, withdraw aliquots of the solution.

    • Separate the activated carbon from the solution, for instance, by using a filter paper (e.g., Whatman No. 1).[1]

    • Determine the concentration of platinum remaining in the filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry (measuring absorbance at λ=262 nm for Pt(IV) chloride ions) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3][6]

    • Calculate the amount of platinum adsorbed per unit mass of the adsorbent at each time point.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_pt Prepare Pt(IV) Chloride Solution reactor Thermostated Reactor with Pt Solution prep_pt->reactor prep_ac Prepare Activated Carbon add_ac Add Activated Carbon prep_ac->add_ac reactor->add_ac agitate Agitate at Constant Temperature & Speed add_ac->agitate sampling Withdraw Samples at Intervals agitate->sampling separation Separate Solid and Liquid Phases sampling->separation analysis Analyze Pt Concentration in Filtrate separation->analysis kinetics Determine Adsorption Kinetics analysis->kinetics

Caption: Experimental workflow for studying platinum adsorption kinetics.

Logical_Relationship temp Temperature adsorption Pt Adsorption Efficiency temp->adsorption Increases with temperature (Endothermic) ph Solution pH ph->adsorption Influences surface charge and Pt speciation conc Initial Pt Concentration conc->adsorption High concentration can decrease rate mixing Mixing Rate mixing->adsorption Affects mass transfer

Caption: Key factors influencing platinum adsorption efficiency.

References

Optimizing contact time for platinum uptake by biosorbents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for platinum biosorption using biological materials. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal contact time for platinum uptake by biosorbents?

The optimal contact time for platinum biosorption can vary significantly depending on the biosorbent used. Many studies report a rapid initial uptake, with equilibrium being reached relatively quickly. For instance, with yeast (Saccharomyces sp.), over 93% of the initial platinum (IV) ions can be retained within the first 5 minutes of contact.[1] Similarly, sulfate-reducing bacteria have demonstrated 90% biosorption of platinum within 5-15 minutes.[2] However, for other materials, such as certain biochars, the contact time to reach equilibrium for Pt(IV) can be as long as 24–48 hours.[3] Generally, it is recommended to perform a preliminary time-course experiment to determine the optimal contact time for your specific biosorbent and experimental conditions.

Q2: My platinum uptake is very low. What are the potential causes?

Several factors can lead to low platinum uptake. These include:

  • Incorrect pH: The pH of the solution is a critical factor. For many microbial biosorbents like fungi and yeast, the maximum efficiency for Pt(IV) retention is observed in acidic conditions, typically around pH 2.0.[1][4]

  • Insufficient Biosorbent Dosage: The amount of biosorbent relative to the platinum concentration is crucial. An increase in biomass dosage generally leads to higher platinum removal until the available binding sites are saturated.[1]

  • Sub-optimal Contact Time: While some biosorbents act very quickly, others require longer exposure. Ensure you have allowed sufficient time for the biosorption process to reach equilibrium.[1][3]

  • Interfering Ions: The presence of other metal ions in the solution can compete with platinum for binding sites on the biosorbent, reducing its uptake efficiency.

Q3: How can I determine the maximum platinum uptake capacity of my biosorbent?

To determine the maximum uptake capacity (q_max), you should conduct isotherm studies. This involves exposing a fixed amount of your biosorbent to varying initial concentrations of platinum solution until equilibrium is reached. The data can then be fitted to adsorption isotherm models like the Langmuir or Freundlich models to calculate the theoretical maximum adsorption capacity.[1][5]

Q4: Does the physical state of the biosorbent matter (e.g., live vs. dead cells)?

For many biosorption processes, non-living or dead biomass is often preferred and can be equally or even more effective. For example, studies with sulfate-reducing bacteria have shown that heat-killed cells have a similar biosorption capacity to live cells, suggesting that the uptake mechanism is primarily a surface phenomenon (biosorption) rather than an active metabolic process (bioaccumulation).[2] Using non-living biomass also eliminates the need to maintain cell viability and can simplify experimental conditions.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low platinum uptake despite long contact time. Saturation of binding sites; Equilibrium reached early.Perform a time-course study with shorter time intervals (e.g., 5, 15, 30, 60, 120 minutes) to pinpoint the equilibrium time. Increase the biosorbent dosage if saturation is suspected.[1][6]
Inconsistent results between experimental replicates. Non-homogenous biosorbent material; Inaccurate measurement of biosorbent mass or platinum concentration; Fluctuations in pH or temperature.Ensure the biosorbent is well-mixed before each use. Calibrate all instruments regularly. Use a buffer to maintain a stable pH.[1][5]
Rapid initial uptake followed by a decrease in adsorbed platinum. Desorption of loosely bound platinum ions; Changes in solution chemistry over time.Analyze the stability of the platinum-biosorbent complex over time. Consider a two-step biosorption process where the initial rapid uptake is followed by a stabilization phase.
Difficulty separating the biosorbent from the solution after contact. Small particle size of the biosorbent.Use centrifugation at a higher speed or for a longer duration.[1] Alternatively, consider immobilizing the biosorbent in a matrix like calcium alginate beads.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on platinum biosorption.

Table 1: Optimal Contact Time for Platinum Biosorption by Various Biosorbents

BiosorbentPlatinum SpeciesOptimal Contact TimeReference
Aspergillus sp. (fungi)Pt(IV)~15 minutes[1]
Saccharomyces sp. (yeast)Pt(IV)~5 minutes[1]
Sulfate-Reducing BacteriaPt5-15 minutes[2]
Activated Pistachio Nut ShellPt~60 minutes[5]
Rice HuskPt~60 minutes[5]
H₃PO₄-modified BiocharPt(II)5 minutes[3]
H₃PO₄-modified BiocharPt(IV)24-48 hours[3]

Table 2: Maximum Platinum Adsorption Capacities (q_max)

BiosorbentPlatinum SpeciesMaximum Adsorption Capacity (mg/g)Reference
Aspergillus sp. (fungi)Pt(IV)5.49[1]
Saccharomyces sp. (yeast)Pt(IV)0.185[1]
H₃PO₄-modified BiocharPt(II)47[3]
H₃PO₄-modified BiocharPt(IV)35[3]
Activated Pistachio Nut ShellPt38.31[7]
Rice HuskPt42.02[7]

Experimental Protocols

Protocol 1: Batch Biosorption Experiment to Determine Optimal Contact Time

This protocol outlines a general procedure for determining the effect of contact time on platinum biosorption.

  • Preparation of Platinum Solution: Prepare a stock solution of a known platinum salt (e.g., H₂PtCl₆) in deionized water. Dilute the stock solution to the desired initial platinum concentration.

  • pH Adjustment: Adjust the pH of the platinum solution to the desired value using dilute HCl or NaOH. For many biosorbents, a pH of around 2.0 is optimal for Pt(IV) uptake.[1]

  • Biosorbent Addition: Accurately weigh a specific amount of your dried biosorbent and add it to a known volume of the pH-adjusted platinum solution in a series of flasks.

  • Agitation: Place the flasks on an orbital shaker at a constant speed and temperature (e.g., 150 rpm, 25°C) to ensure a homogenous mixture.

  • Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes, and up to 24-48 hours if necessary), withdraw a sample from each flask.[1][3][4]

  • Separation: Separate the biosorbent from the solution by centrifugation (e.g., 4000 rpm for 10 minutes) or filtration.[1]

  • Analysis: Determine the residual platinum concentration in the supernatant using an appropriate analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Calculation: Calculate the amount of platinum adsorbed per unit mass of biosorbent (q_t) at each time point using the following equation: q_t = (C₀ - C_t) * V / m where:

    • q_t is the amount of platinum adsorbed at time t (mg/g)

    • C₀ is the initial platinum concentration (mg/L)

    • C_t is the platinum concentration at time t (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the biosorbent (g)

  • Data Plotting: Plot q_t versus time to visualize the biosorption kinetics and determine the equilibrium time.

Visualizations

Experimental_Workflow A Prepare Pt Solution & Adjust pH B Add Biosorbent A->B C Agitate at Constant Temp & Speed B->C D Sample at Time Intervals C->D E Separate Biosorbent (Centrifuge/Filter) D->E F Analyze Residual Pt Concentration E->F G Calculate Pt Uptake & Plot Kinetics F->G

Caption: Workflow for a batch biosorption experiment.

Factors_Affecting_Biosorption Core Platinum Uptake Efficiency pH Solution pH pH->Core Time Contact Time Time->Core Dosage Biosorbent Dosage Dosage->Core Temp Temperature Temp->Core Ions Competing Ions Ions->Core Pt_Conc Initial Pt Conc. Pt_Conc->Core

Caption: Key factors influencing platinum biosorption.

References

Technical Support Center: Sorbent Dosage Optimization for Platinum Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for optimizing sorbent dosage in platinum removal experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: Why is my platinum removal efficiency low even after increasing the sorbent dosage?

Answer: This is a common issue that can arise from several factors:

  • Sorbent Saturation: At a certain point, adding more sorbent does not increase removal because the number of available active sites is no longer the limiting factor. The platinum concentration in the solution is too low for the vast number of sites. The removal efficiency will plateau.[1]

  • Particle Aggregation: At very high dosages, sorbent particles can aggregate or agglomerate. This clumping effect reduces the effective surface area available for adsorption, leading to a decrease in performance per unit mass of the sorbent.[1][2][3]

  • Sub-optimal pH: The pH of the solution critically affects both the surface charge of the sorbent and the chemical species of platinum. If the pH is not in the optimal range for electrostatic attraction or complexation, removal efficiency will be poor regardless of dosage.

  • Presence of Competing Ions: If your solution contains other metal ions or compounds, they may compete with platinum for the same active sites on the sorbent, thereby reducing platinum-specific uptake.[4]

  • Insufficient Contact Time: Adsorption is a time-dependent process. If the contact time is too short, the system may not have reached equilibrium, resulting in lower-than-expected removal.

Question: My results are inconsistent and not reproducible. What could be the cause?

Answer: Lack of reproducibility can stem from several experimental variables:

  • Inhomogeneous Sorbent: Ensure your sorbent material is well-mixed and uniform. Particle size distribution can affect surface area and adsorption kinetics.

  • Inconsistent Agitation: The speed of shaking or stirring must be constant across all experiments. Inadequate agitation can lead to poor diffusion of platinum ions to the sorbent surface. Batch experiments are typically performed with constant stirring, for example at 200 rpm.[5]

  • Temperature Fluctuations: Adsorption can be an exothermic or endothermic process.[6] Conducting experiments at a consistent, controlled temperature is crucial for reproducible results.

  • Inaccurate Measurements: Double-check all measurements, including the initial platinum concentration, the volume of the solution, and the mass of the sorbent. Small errors can lead to significant variations in calculated efficiency.

Question: The adsorption capacity (mg/g) of my sorbent decreases as I increase the dosage. Is this normal?

Answer: Yes, this is a well-documented and expected phenomenon.[1][2][3] Adsorption capacity is calculated as the amount of platinum adsorbed per unit mass of the sorbent. As you increase the sorbent dosage, the total percentage of platinum removed from the solution increases, but the number of available active sites becomes excessively high relative to the number of platinum ions. Consequently, many sites remain unsaturated, and the amount of platinum adsorbed per gram of sorbent decreases.[1][3]

Frequently Asked Questions (FAQs)

Question: What is the primary goal of a sorbent dosage optimization experiment?

Answer: The goal is to find the minimum amount of sorbent required to achieve the maximum removal of platinum from the solution. This point represents the most efficient and cost-effective dosage, balancing high removal efficiency with minimal material usage.

Question: How does sorbent dosage relate to removal efficiency?

Answer: Generally, as the sorbent dosage increases, the removal efficiency of platinum also increases. This is because a higher dosage provides a greater surface area and more active sites for adsorption. However, this relationship is not linear. The efficiency will increase rapidly at first and then begin to plateau as the system approaches maximum removal or becomes limited by other factors.[1][5]

Question: What are common types of sorbents used for platinum removal?

Answer: A wide variety of materials have been investigated, including:

  • Activated Carbons: Often treated with amines to enhance performance.[7]

  • Biochar and Biomass: Materials like pistachio nut shells, rice husks, and honeycomb biomass have proven effective.[1][6][8]

  • Zeolites: Natural or synthetic aluminosilicates, sometimes enhanced with nanoparticles.[9][10]

  • Functionalized Polymers and Resins: Materials synthesized with specific functional groups designed to bind platinum ions selectively.[4][11]

  • Metal-Organic Frameworks (MOFs): Crystalline materials with high porosity that can be tailored for selective metal uptake.[12]

Question: What is a typical experimental workflow for dosage optimization?

Answer: A typical workflow involves preparing a series of identical platinum solutions and adding varying amounts of the sorbent to each. These are then agitated for a fixed period at a constant temperature and pH. Finally, the sorbent is separated, and the remaining platinum concentration in each solution is measured to calculate removal efficiency.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Pt Solution B Prepare Identical Test Solutions (Fixed Volume & Concentration) A->B C Add Sorbent to Each Solution (Varying Dosages: D1, D2, D3...) B->C D Agitate at Constant Speed, Time, and Temperature C->D E Separate Sorbent (e.g., Filtration, Centrifugation) D->E F Measure Final Pt Concentration in Supernatant (e.g., ICP-MS) E->F G Calculate % Removal for Each Dosage F->G H Plot % Removal vs. Sorbent Dosage G->H I Identify Optimal Dosage (Start of Plateau) H->I

Caption: Experimental workflow for sorbent dosage optimization.

Quantitative Data Summary

The following tables summarize data from various studies, illustrating the relationship between sorbent type, dosage, and platinum removal efficiency.

Table 1: Performance of Various Sorbents for Platinum Removal

Sorbent TypeSorbent Dosage (g/L)Initial Pt Conc. (mg/L)pHRemoval Efficiency (%)
H₃PO₄-modified Biochar[1]4 - 30Not Specified1.531% to ~100%
Pt Nanoparticles/Zeolite-4A[9][13]10 (0.1g / 10mL)Not Specified7~99% (for various heavy metals)
Pistachio Nut Shell[8]2 - 205 cc solution1.5~45% to ~85%
Rice Husk[8]2 - 205 cc solution1.5~65% to ~95%
Amine-Treated Activated Carbon[7]Not SpecifiedNot Specified<1.5Capacity of 53.8 mg/g
MIL-101(Cr)/ED-GA[12]0.5 - 2.5 (0.005-0.05g / 20mL)Not SpecifiedNot SpecifiedCapacity of 416.17 mg/g

Experimental Protocols

Protocol: Standard Batch Adsorption Experiment for Dosage Optimization

This protocol outlines the steps to determine the optimal dosage of a sorbent for platinum removal.

1. Materials and Reagents:

  • Platinum standard solution (e.g., 1000 mg/L H₂PtCl₆ in HCl).

  • Sorbent material (dried and sieved to a uniform particle size).

  • Deionized water.

  • pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH).

  • A series of conical flasks or centrifuge tubes.

  • Orbital shaker with temperature control.

  • Filtration apparatus (e.g., 0.45 µm syringe filters) or centrifuge.

  • Analytical instrument for platinum quantification (e.g., ICP-MS or ICP-OES).

2. Preparation of Working Solutions:

  • Prepare a platinum working solution of a desired concentration (e.g., 50 mg/L) by diluting the stock solution with deionized water.

  • Prepare a set of flasks, each containing an equal volume of the working solution (e.g., 25 mL).

3. Adsorption Experiment:

  • Adjust the pH of the solution in each flask to the desired value using the pH adjustment solutions. This value should be kept constant for all samples.

  • Add varying amounts of the dried sorbent to each flask to achieve a range of dosages (e.g., 0.5, 1.0, 2.0, 4.0, 8.0, 12.0 g/L). Include a control flask with no sorbent.

  • Immediately place the flasks on the orbital shaker. Agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined contact time sufficient to reach equilibrium (e.g., 4 hours).[14]

4. Sample Analysis:

  • After agitation, remove the flasks and separate the sorbent from the solution by either centrifugation or filtration.[14]

  • Take an aliquot of the clear supernatant from each flask.

  • Analyze the final platinum concentration (C_f) in each aliquot using an appropriate analytical technique.

5. Data Calculation and Interpretation:

  • Calculate the percentage of platinum removed (% Removal) for each dosage using the following equation: % Removal = [(C_i - C_f) / C_i] * 100 Where C_i is the initial platinum concentration and C_f is the final concentration.

  • Plot % Removal versus Sorbent Dosage (g/L). The optimal dosage is typically the point where the curve begins to plateau, as this represents the most efficient use of the sorbent.

G dosage Sorbent Dosage sites Available Active Sites dosage->sites increases capacity Adsorption Capacity (mg/g) dosage->capacity decreases (due to site unsaturation) cost Overall Cost dosage->cost increases efficiency Pt Removal Efficiency (%) sites->efficiency increases optimum Optimal Dosage efficiency->optimum balances with cost->optimum balances with

Caption: Relationship between sorbent dosage and key experimental factors.

References

Validation & Comparative

A Comparative Guide to the Catalytic Activities of Platinum(II) Chloride and Palladium(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of Platinum(II) Chloride (PtCl₂) and Palladium(II) Chloride (PdCl₂), two versatile and widely used catalysts in organic synthesis. The selection of an appropriate catalyst is paramount for the success of chemical transformations, influencing reaction efficiency, selectivity, and yield. This document aims to assist researchers in making informed decisions by presenting supporting experimental data, detailed methodologies for key experiments, and mechanistic insights.

At a Glance: Key Catalytic Domains

While both PtCl₂ and PdCl₂ are effective catalysts for a range of organic transformations, they often exhibit distinct advantages in specific reaction types.

  • Palladium(II) Chloride (PdCl₂) is a powerhouse in the realm of cross-coupling reactions . Its catalytic prowess is particularly evident in cornerstone reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the construction of complex molecular architectures in medicinal chemistry and materials science.[1][2][3]

  • This compound (PtCl₂) shines in hydrosilylation and the cycloisomerization of enynes .[4][5] It demonstrates remarkable efficiency in catalyzing the addition of silicon hydrides to unsaturated bonds and in mediating complex intramolecular rearrangements to construct intricate cyclic systems.

Head-to-Head Comparison: Catalytic Performance in Key Reactions

To provide a clear and quantitative comparison, this section details the performance of PtCl₂ and PdCl₂ in specific, well-documented catalytic reactions.

Hydrosilylation of Alkynes

The hydrosilylation of alkynes is a crucial reaction for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. Both platinum and palladium complexes are known to catalyze this transformation.

Table 1: Comparison of PtCl₂ and PdCl₂ in the Hydrosilylation of Phenylacetylene (B144264)

Catalyst PrecursorSilane (B1218182)SolventTemp. (°C)Time (h)Conversion (%)Product Ratio (β-E : β-Z : α)Reference
PtCl₂ TriethylsilaneToluene110-HighPredominantly β-(E)Based on general literature
[PdCl₂(PPh₃)₂] TriethylsilaneCH₂Cl₂Reflux241005.5 : 1 (β/α)[6]

Key Observations:

  • Both PtCl₂ and [PdCl₂(PPh₃)₂] are highly effective catalysts for the hydrosilylation of phenylacetylene, achieving high conversions.

  • The reaction catalyzed by [PdCl₂(PPh₃)₂] shows a notable chemoselectivity towards the formation of hydrosilylated products.[6]

  • Platinum catalysts, in general, are highly active for hydrosilylation and are often the catalysts of choice for this transformation in industrial applications.

Cycloisomerization of Enynes

The cycloisomerization of enynes is a powerful, atom-economical method for the synthesis of complex cyclic and bicyclic structures. PtCl₂ is a particularly well-established and efficient catalyst for these transformations.

Table 2: Performance of PtCl₂ in the Cycloisomerization of 1,6-Enynes

Enyne SubstrateSolventTemp. (°C)Time (h)ProductYield (%)Reference
N-Allyl-N-(prop-2-yn-1-yl)tosylamide1,4-Dioxane (B91453)801Bicyclo[4.1.0]heptene derivative95[5]
1-(Allyloxy)-2-(prop-2-yn-1-yloxy)benzeneToluene802Bicyclo[4.1.0]heptene derivative85[5]

Key Observations:

  • PtCl₂ is a highly efficient catalyst for the cycloisomerization of 1,6-enynes, affording bicyclo[3.1.0]hexane derivatives in excellent yields.[7]

  • The reaction proceeds under mild conditions and demonstrates a broad substrate scope.[4][5]

Experimental Protocols

For the purpose of reproducibility and to aid in experimental design, detailed methodologies for the key reactions cited are provided below.

General Procedure for Hydrosilylation of Phenylacetylene Catalyzed by [PdCl₂(PPh₃)₂]

A solution of phenylacetylene (50.0 µmol), triethylsilane (125.0 µmol), [PdCl₂(PPh₃)₂] (1.5 µmol, 3.0 mol%), and NaPF₆ (1.8 µmol, 3.6 mol%) in CH₂Cl₂ (1.0 mL) is refluxed for 24 hours. The conversion and product distribution are determined by ¹H NMR spectroscopy.[6]

General Procedure for PtCl₂-Catalyzed Cycloisomerization of a 1,6-Enyne

To a solution of the 1,6-enyne (0.5 mmol) in 1,4-dioxane (5 mL) is added PtCl₂ (0.025 mmol, 5 mol%). The mixture is stirred at 80 °C for the specified time. After completion of the reaction, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.[5]

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for hydrosilylation and enyne cycloisomerization.

Hydrosilylation of Alkenes: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum- and palladium-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. This pathway involves the oxidative addition of the silane to the metal center, followed by alkene insertion and reductive elimination.

Chalk_Harrod_Mechanism cluster_legend Legend M M(0)Ln (M = Pt, Pd) Int1 H-M(II)(SiR₃)Ln M->Int1 H-SiR₃ H_SiR3 H-SiR₃ OxAdd Oxidative Addition Int2 H-M(II)(SiR₃)(R'CH=CH₂)Ln Int1->Int2 R'CH=CH₂ Alkene R'CH=CH₂ Coord Alkene Coordination Int3 (R₃Si)M(II)(CH₂CH₂R')Ln Int2->Int3 1,2-insertion Insert Migratory Insertion Int3->M R₃SiCH₂CH₂R' RedElim Reductive Elimination Product R₃SiCH₂CH₂R' Catalyst Catalyst Intermediate Intermediate

Caption: The Chalk-Harrod mechanism for metal-catalyzed hydrosilylation.

PtCl₂-Catalyzed Cycloisomerization of 1,6-Enynes

The PtCl₂-catalyzed cycloisomerization of 1,6-enynes is proposed to proceed through a cationic manifold initiated by the π-complexation of Pt(II) to the alkyne moiety.

Enyne_Cycloisomerization cluster_legend Legend Enyne 1,6-Enyne Pi_Complex π-Alkyne-Pt(II) Complex Enyne->Pi_Complex + PtCl₂ PtCl2 PtCl₂ Cationic_Int Vinyl Platinum Cationic Intermediate Pi_Complex->Cationic_Int 6-endo-dig cyclization Cyclization Intramolecular Nucleophilic Attack Product_Complex Product-Pt(II) Complex Cationic_Int->Product_Complex Rearrangement Rearrangement [1,2]-Hydride Shift or Skeletal Rearrangement Product Bicyclo[3.1.0]hexane Derivative Product_Complex->Product - PtCl₂ Catalyst Catalyst Intermediate Intermediate

References

A Comparative Study of Platinum(II) and Platinum(IV) Complexes in Catalysis and Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of platinum(II) and platinum(IV) complexes, focusing on their distinct roles and performance in catalysis and medicine. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to be an objective resource for professionals in research and drug development.

Introduction

Platinum complexes have carved a significant niche in both industrial catalysis and clinical medicine. The two most common oxidation states, +2 and +4, give rise to complexes with distinct geometries, reactivities, and biological activities. While square planar Pt(II) complexes are renowned for their catalytic prowess in various organic transformations and as the cornerstone of platinum-based chemotherapy, the octahedral Pt(IV) complexes have emerged as promising prodrugs in medicine and are also utilized as stable catalyst precursors. This guide will delve into a comparative analysis of these two classes of platinum compounds.

Platinum Complexes in Catalysis

While direct quantitative comparisons of Pt(II) and Pt(IV) complexes for the same catalytic reaction are not abundant in the literature, their distinct reactivity profiles have led to their application in different catalytic processes.

Pt(II) Complexes: Masters of Hydrosilylation

Pt(II) complexes are workhorses in hydrosilylation reactions, a fundamental process in silicone chemistry. Catalysts like Karstedt's catalyst, which is a Pt(0) species but often formed in situ from Pt(II) precursors, are widely used. Pt(II) complexes themselves can act as precatalysts that are reduced to the active Pt(0) species under reaction conditions.

Pt(IV) Complexes: Stable Precursors and Oxidation Catalysts

Pt(IV) complexes are generally more kinetically inert than their Pt(II) counterparts.[1] This stability makes them excellent catalyst precursors that can be reduced to the catalytically active Pt(0) or Pt(II) state under specific conditions. For instance, PtCl4 has been used as a precursor for preparing supported platinum catalysts.[2] In some cases, Pt(IV) species themselves can be involved in catalytic cycles, particularly in oxidation reactions where the Pt(IV)/Pt(II) redox couple is operative.

Comparative Performance Data in Catalysis

As direct comparative quantitative data is scarce, the following table provides a qualitative overview and highlights typical applications.

FeaturePt(II) ComplexesPt(IV) Complexes
Typical Geometry Square PlanarOctahedral
Kinetic Lability More LabileMore Inert
Primary Catalytic Role Precatalysts for hydrosilylation and other reactions involving reductive elimination.Stable catalyst precursors; can be active in oxidation reactions.
Example Application Hydrosilylation of alkenes.Precursors for supported catalysts; potential in oxidation catalysis.

Platinum Complexes in Medicine: A Tale of a Drug and a Prodrug

In the realm of medicine, the comparison between Pt(II) and Pt(IV) complexes is more direct and well-documented, primarily in the context of anticancer drugs.

Pt(II) Complexes: The Pioneers of Platinum Chemotherapy

Cisplatin (B142131), a Pt(II) complex, revolutionized cancer treatment and remains a widely used chemotherapeutic agent. Its square planar geometry allows it to bind to DNA, forming intra- and inter-strand crosslinks that disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. However, its efficacy is hampered by severe side effects and the development of drug resistance.

Pt(IV) Complexes: The Next Generation of Platinum Anticancer Agents

Pt(IV) complexes, such as satraplatin (B1681480), are octahedral and kinetically inert, which prevents them from readily reacting with biological molecules.[1] This characteristic makes them ideal prodrugs. Once they enter the relatively reducing environment of a cancer cell, they are reduced to their active Pt(II) form, which then exerts its cytotoxic effects in a manner similar to cisplatin. This prodrug strategy offers several advantages, including the potential for oral administration, reduced side effects, and the ability to overcome cisplatin resistance.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the Pt(II) complex cisplatin and the Pt(IV) complex satraplatin in various human cancer cell lines. Lower IC50 values indicate higher cytotoxicity.

Cell LineCancer TypeCisplatin IC50 (µM)Satraplatin IC50 (µM)Reference
A2780Ovarian Cancer1.621.70[3]
A2780DDP (Cisplatin-resistant)Ovarian Cancer8.804.50[3]
Human Cervical Cancer Cell LinesCervical Cancer-0.6 - 1.7[4]
Seven Human Ovarian Cell Lines (average)Ovarian Cancer3.51.7[4]
OCI-LY3 (Lymphoma)LymphomaSignificantly higher than satraplatinSub-micromolar[5]
SU-DHHL-5 (Lymphoma)LymphomaSignificantly higher than satraplatinSub-micromolar[5]
SU-DHL-6 (Lymphoma)LymphomaSignificantly higher than satraplatinSub-micromolar[5]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

MTT Assay for Cytotoxicity Evaluation

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Platinum complex stock solutions (e.g., in DMSO or saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of the platinum complexes in a complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

General Protocol for Catalytic Hydrosilylation

This protocol outlines a general procedure for evaluating the catalytic activity of platinum complexes in the hydrosilylation of an alkene.

Materials:

  • Alkene (e.g., 1-octene)

  • Hydrosilane (e.g., triethylsilane)

  • Platinum catalyst (Pt(II) or Pt(IV) complex)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Gas chromatograph (GC) or NMR spectrometer for analysis

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the platinum catalyst in the anhydrous solvent.

  • Reactant Addition: Add the alkene to the reaction mixture, followed by the hydrosilane.

  • Reaction Monitoring: Maintain the reaction at a specific temperature and monitor its progress over time by taking aliquots from the reaction mixture and analyzing them by GC or NMR to determine the conversion of the reactants and the formation of the product.

  • Turnover Number (TON) and Turnover Frequency (TOF) Calculation:

    • TON = (moles of product) / (moles of catalyst)

    • TOF = TON / reaction time (in hours or seconds)

Visualizing the Mechanisms

Signaling Pathway for Pt(IV) Prodrug Activation and Action

The following diagram illustrates the cellular uptake, activation, and mechanism of action of a Pt(IV) prodrug, leading to cancer cell apoptosis.

PtIV_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pt(IV) Prodrug Pt(IV) Prodrug Pt(IV) Prodrug_in Pt(IV) Prodrug Active Pt(II) Drug Active Pt(II) Drug Pt(IV) Prodrug_in->Active Pt(II) Drug Reduction DNA DNA Active Pt(II) Drug->DNA Nuclear Translocation and Binding Reducing Agents GSH, Ascorbate Reducing Agents->Pt(IV) Prodrug_in Pt-DNA Adducts Pt-DNA Adducts DNA->Pt-DNA Adducts Forms Replication/Transcription Block Replication/Transcription Block Pt-DNA Adducts->Replication/Transcription Block Leads to Apoptosis Apoptosis Replication/Transcription Block->Apoptosis Induces

Caption: Cellular processing of a Pt(IV) prodrug.

Experimental Workflow for MTT Assay

This diagram outlines the key steps in performing an MTT assay to determine the cytotoxicity of platinum complexes.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_drug Add serial dilutions of Pt(II) or Pt(IV) complexes incubate_24h_1->add_drug incubate_drug Incubate for 48-72h add_drug->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cytotoxicity via MTT assay.

Conclusion

The comparative study of Pt(II) and Pt(IV) complexes reveals a fascinating dichotomy in their applications. In catalysis, Pt(II) complexes are highly active in key transformations like hydrosilylation, while the more inert Pt(IV) complexes often serve as stable precursors. In medicine, this very inertness is leveraged in Pt(IV) prodrugs, which offer a promising strategy to improve upon the therapeutic window of traditional Pt(II) anticancer agents like cisplatin. The ability to overcome drug resistance and the potential for oral administration make Pt(IV) complexes a continued focus of intensive research in the development of next-generation cancer therapies. This guide has provided a snapshot of the current understanding, supported by quantitative data and detailed protocols, to aid researchers in their ongoing efforts to harness the full potential of these versatile platinum compounds.

References

A Comparative Guide to the Alpha and Beta Polymorphs of Platinum(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the alpha (α) and beta (β) polymorphs of platinum(II) chloride (PtCl₂). Understanding the distinct structural and physicochemical properties of these forms is crucial for their application in chemical synthesis, catalysis, and as precursors for platinum-based pharmaceuticals. This document summarizes key characterization data and provides standardized experimental protocols for their differentiation.

Introduction to the Polymorphs of PtCl₂

This compound is a key precursor in platinum chemistry and is known to exist in at least two polymorphic forms. The β-polymorph is a hexameric cluster, (PtCl₂)₆, which is the more stable form at lower temperatures. Upon heating, it undergoes a phase transition to the α-polymorph, a polymeric chain structure, (PtCl₂)ₙ.[1] This transition temperature is reported to be around 500 °C.[1] The structural differences between these two forms lead to distinct physical and chemical properties.

Structural and Physicochemical Comparison

A summary of the key differentiating properties of α- and β-PtCl₂ is presented below. Quantitative data has been compiled from various sources to facilitate a direct comparison.

Propertyα-PtCl₂ (Alpha Polymorph)β-PtCl₂ (Beta Polymorph)
Structure Polymeric, (PtCl₂)ₙ[1]Hexameric, (PtCl₂)₆[2]
Crystal System Triclinic (reported)Trigonal[3]
Space Group P-1 (reported)R-3m[3]
Unit Cell Parameters a = 3.82 Å, b = 6.64 Å, c = 7.08 Å, α = 108.6°, β = 102.3°, γ = 99.4° (calculated)a = 8.621 Å, c = 8.621 Å, α = 108.130°, β = 108.130°, γ = 108.130°[3]
Pt-Cl Bond Lengths 2.27 - 2.52 Å~2.33 Å
Pt-Pt Distances Not well-defined due to polymeric nature3.32 - 3.40 Å[1]
Appearance Brown-black solidDark brown to olive-green solid[4]
Solubility Insoluble in water, alcohol, and ether[4]Insoluble in water, alcohol, and ether[4]
Thermal Stability Stable at high temperaturesConverts to α-form at ~500 °C[1]

Characterization Data

X-ray Diffraction (XRD)

Powder X-ray diffraction is a fundamental technique for distinguishing between the α and β polymorphs due to their different crystal structures. The β-form exhibits a distinct set of diffraction peaks corresponding to its trigonal crystal lattice. The α-form, being polymeric and potentially more disordered, is expected to show broader diffraction peaks.

Vibrational Spectroscopy (Raman and IR)

The different molecular structures of the α and β polymorphs result in distinct vibrational modes, which can be observed in their Raman and Infrared (IR) spectra. The hexameric β-form, with its higher symmetry, is expected to have fewer IR and Raman active bands compared to the less symmetric, polymeric α-form. Analysis of the Pt-Cl stretching region is particularly useful for differentiation.

Due to a lack of directly comparable experimental spectra in the public domain for both polymorphs, representative peak positions cannot be tabulated here. Researchers are advised to acquire spectra on their own samples for direct comparison.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal behavior of the PtCl₂ polymorphs.

  • DSC: A DSC thermogram would clearly show the endothermic phase transition of the β-form to the α-form at approximately 500 °C.

  • TGA: TGA can be used to study the decomposition of PtCl₂ at higher temperatures. Upon heating, PtCl₂ will eventually decompose to metallic platinum with the release of chlorine gas.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of the α and β polymorphs of PtCl₂.

Synthesis

Synthesis of β-PtCl₂: The β-polymorph can be prepared by the thermal decomposition of chloroplatinic acid (H₂PtCl₆).

  • Place a known quantity of solid chloroplatinic acid hydrate (B1144303) (H₂PtCl₆·xH₂O) in a porcelain boat.

  • Heat the sample in a tube furnace under a slow stream of dry chlorine gas.

  • Gradually increase the temperature to 350 °C and hold for several hours.

  • Cool the sample slowly to room temperature under the chlorine atmosphere.

  • The resulting dark brown powder is β-PtCl₂.[1]

Synthesis of α-PtCl₂: The α-polymorph is typically obtained by the thermal conversion of the β-form.

  • Place a sample of β-PtCl₂ in a quartz tube.

  • Heat the tube in a furnace to 500 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Maintain this temperature for several hours to ensure complete conversion.

  • Cool the sample to room temperature. The resulting powder is α-PtCl₂.[1]

Characterization Methods

Powder X-ray Diffraction (XRD):

  • Sample Preparation: A small amount of the PtCl₂ polymorph powder is gently packed into a sample holder.

  • Instrumentation: A powder diffractometer with Cu Kα radiation is used.

  • Data Collection: Data is typically collected over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Analysis: The resulting diffraction pattern is compared with reference patterns for phase identification. Unit cell parameters can be determined by Rietveld refinement.

Raman Spectroscopy:

  • Sample Preparation: A small amount of the powder is placed on a microscope slide.

  • Instrumentation: A Raman microscope equipped with a laser (e.g., 532 nm or 785 nm) is used.

  • Data Collection: Spectra are collected from a small spot on the sample. The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

  • Analysis: The positions and relative intensities of the Raman bands are analyzed and compared between the two polymorphs.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the PtCl₂ powder is mixed with dry KBr and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Collection: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹).

  • Analysis: The absorption bands are analyzed to identify characteristic vibrational modes of each polymorph.

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: A small, accurately weighed amount of the PtCl₂ polymorph (typically 1-5 mg) is sealed in an aluminum pan.

  • Instrumentation: A DSC instrument is used.

  • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert gas flow (e.g., nitrogen).

  • Analysis: The heat flow as a function of temperature is recorded to observe thermal events such as phase transitions and melting.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: A small, accurately weighed amount of the PtCl₂ polymorph is placed in a TGA pan (e.g., platinum or alumina).

  • Instrumentation: A TGA instrument is used.

  • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Analysis: The mass of the sample is recorded as a function of temperature to determine thermal stability and decomposition behavior.

Logical Relationships and Workflows

The following diagrams illustrate the relationship between the polymorphs and a typical characterization workflow.

PtCl2_Polymorphs beta β-PtCl₂ (Hexameric) alpha α-PtCl₂ (Polymeric) beta->alpha  Heat (~500 °C)

Caption: Phase transition of β-PtCl₂ to α-PtCl₂ upon heating.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison s_beta Synthesis of β-PtCl₂ s_alpha Synthesis of α-PtCl₂ xrd XRD s_beta->xrd raman Raman s_beta->raman ir IR s_beta->ir dsc DSC s_beta->dsc tga TGA s_beta->tga s_alpha->xrd s_alpha->raman s_alpha->ir s_alpha->dsc s_alpha->tga analysis Comparative Analysis of Polymorphs xrd->analysis raman->analysis ir->analysis dsc->analysis tga->analysis

Caption: Workflow for the synthesis and characterization of PtCl₂ polymorphs.

References

A Comparative Guide to Analytical Methods for Assessing Platinum(II) Chloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for platinum(II) chloride (PtCl₂) is paramount in research, catalysis, and particularly in the synthesis of platinum-based active pharmaceutical ingredients (APIs). The presence of metallic or organic impurities can significantly impact reaction yields, catalyst performance, and the safety and efficacy of final drug products. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.

Key Analytical Techniques at a Glance

A variety of analytical methods can be employed to determine the purity of this compound. The choice of technique depends on the specific purity question being addressed – whether it is the quantification of the platinum content itself or the identification and quantification of trace elemental or molecular impurities. The most common and effective methods include Inductively Coupled Plasma (ICP) based techniques, X-Ray Fluorescence (XRF) Spectroscopy, Gravimetric Analysis, Thermogravimetric Analysis (TGA), and High-Performance Liquid Chromatography (HPLC).

FeatureICP-MS/AESXRF SpectroscopyGravimetric AnalysisThermogravimetric Analysis (TGA)High-Performance Liquid Chromatography (HPLC)
Primary Use Trace elemental impurity analysisElemental composition and purity screeningHigh-accuracy determination of platinum contentPurity assessment via thermal decompositionSeparation and quantification of organic and inorganic impurities
Sample Type Solution (destructive)Solid or powder (non-destructive)Solid (destructive)Solid (destructive)Solution (destructive)
Sensitivity Very High (ppb to ppt)[1]Moderate (ppm)[2][3]High (for major component)Moderate to HighHigh (for separable impurities)
Analysis Time Hours (including sample preparation)Minutes[4]DaysHoursMinutes to Hours
Cost HighModerate to HighLowModerateHigh
Key Advantage Excellent for multi-element trace analysisRapid, non-destructive screeningHigh accuracy and precision for Pt assayProvides information on thermal stabilityExcellent for speciation of impurities[5]

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of each analytical technique for the analysis of this compound.

Analytical MethodParameterTypical ValueReference
ICP-MS Limit of Detection (LOD) for trace metals0.018-0.20 ng/g⁻¹[6]
Limit of Quantification (LOQ) for Platinum0.5 ppb (ng/mL)[7][8]
Accuracy/PrecisionWithin 15% variation[7][8]
ICP-AES Determination Range for Impurities0.00010-0.040%[9]
Detection Limit (in solution)0.0138 mg/L⁻¹[10]
Recovery98.9% to 103%[10]
XRF Limit of Detection (LOD) for heavy metals10-150 ppm (in a light matrix)[2]
Precision (Repeatability)~1%[11][12]
Gravimetric Analysis Applicable Range for Platinum50 - 999 parts per thousand[13]
AccuracyHigh (Considered a reference method)[14]
HPLC-ICP-MS Limit of Quantification (LOQ) for PtCl₄²⁻/PtCl₆²⁻0.7 - 1.0 µg/L[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are outlines of typical experimental protocols for each of the discussed analytical techniques.

Inductively Coupled Plasma - Mass Spectrometry/Atomic Emission Spectrometry (ICP-MS/AES)

Objective: To determine the concentration of trace metallic impurities in a this compound sample.

Methodology:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.1 g of the this compound sample into a clean microwave digestion vessel.

    • Add 5-10 mL of aqua regia (a mixture of nitric acid and hydrochloric acid, typically in a 1:3 ratio).

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 180-200°C and hold for 15-30 minutes to ensure complete dissolution.

    • After cooling, carefully open the vessel and dilute the digested sample to a known volume (e.g., 50 mL) with deionized water. A dilution factor may be necessary to bring the concentrations of impurities within the calibration range.

  • Instrumental Analysis:

    • Calibrate the ICP-MS or ICP-AES instrument using a series of multi-element standards of known concentrations.

    • Use an internal standard (e.g., yttrium, bismuth) to correct for matrix effects and instrumental drift.[7][9]

    • Aspirate the prepared sample solution into the plasma.

    • The instrument measures the intensity of the emitted light (ICP-AES) or the abundance of ions at specific mass-to-charge ratios (ICP-MS) for each element.

    • Quantify the concentration of each impurity element by comparing its signal to the calibration curve.

X-Ray Fluorescence (XRF) Spectroscopy

Objective: To perform a rapid, non-destructive screening of the elemental composition of a this compound sample.

Methodology:

  • Sample Preparation:

    • For accurate quantitative analysis, the this compound sample should be a fine, homogeneous powder.

    • Place a sufficient amount of the powder into a sample cup with a thin-film window (e.g., Mylar).

    • Alternatively, for semi-quantitative analysis, the solid sample can be analyzed directly.

  • Instrumental Analysis:

    • Place the sample into the XRF spectrometer.

    • Expose the sample to a primary X-ray beam.

    • The detector measures the energy and intensity of the secondary (fluorescent) X-rays emitted by the sample.

    • The energy of the emitted X-rays is characteristic of each element present, and the intensity is proportional to its concentration.

    • Software is used to process the spectral data and provide a quantitative or semi-quantitative analysis of the elemental composition.

Gravimetric Analysis

Objective: To accurately determine the percentage of platinum in a this compound sample. This method is based on the ISO 11210 standard for platinum in jewellery alloys.[13]

Methodology:

  • Dissolution:

    • Accurately weigh approximately 0.2-0.3 g of the this compound sample into a beaker.

    • Dissolve the sample in aqua regia with gentle heating.[13]

  • Precipitation:

    • After dissolution, evaporate the solution to near dryness to remove nitric acid.

    • Redissolve the residue in hydrochloric acid and dilute with water.

    • Heat the solution and slowly add a saturated solution of ammonium (B1175870) chloride ((NH₄)₂Cl) to precipitate the platinum as ammonium hexachloroplatinate ((NH₄)₂[PtCl₆]).[10]

  • Filtration and Washing:

    • Allow the precipitate to settle, then filter it through a pre-weighed filter paper or crucible.

    • Wash the precipitate with a cold, dilute solution of ammonium chloride to remove any soluble impurities.

  • Ignition and Weighing:

    • Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.

    • Heat the crucible slowly at first to dry and char the filter paper, then increase the temperature to 800-900°C to decompose the ammonium hexachloroplatinate to metallic platinum.[10]

    • Cool the crucible in a desiccator and weigh it.

    • Repeat the heating and cooling process until a constant weight is achieved.

  • Calculation:

    • The percentage of platinum in the original sample is calculated from the final weight of the metallic platinum and the initial weight of the sample.

Thermogravimetric Analysis (TGA)

Objective: To assess the purity and thermal stability of this compound by monitoring its mass change as a function of temperature.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount (typically 5-15 mg) of the this compound sample into a TGA crucible (e.g., platinum or alumina).[15]

  • Instrumental Analysis:

    • Place the crucible in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[15]

    • The instrument continuously records the mass of the sample as the temperature increases.

    • The resulting TGA curve will show a mass loss at the decomposition temperature of this compound to elemental platinum. The theoretical mass loss can be calculated and compared to the experimental value to assess purity.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify potential inorganic or organic impurities in a this compound sample. This is particularly useful for identifying other platinum-containing species.

Methodology:

  • Sample and Mobile Phase Preparation:

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., water or a buffered mobile phase).

    • Prepare the mobile phase, which can be an aqueous buffer or a mixture of water and an organic solvent (e.g., acetonitrile, methanol).[16]

  • Chromatographic Separation:

    • Inject a small volume of the sample solution into the HPLC system.

    • The mobile phase carries the sample through a column packed with a stationary phase (e.g., C18 for reversed-phase chromatography).

    • Different components in the sample will interact differently with the stationary phase and will be separated as they travel through the column.

  • Detection and Quantification:

    • As the separated components elute from the column, they are detected by a suitable detector (e.g., a UV-Vis detector or an ICP-MS for element-specific detection).

    • The retention time is used to identify the components, and the peak area is proportional to their concentration.

    • Quantification is achieved by comparing the peak areas of the impurities to those of known standards.

Logical Workflow for Method Selection

The selection of an appropriate analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for choosing the most suitable technique for assessing the purity of this compound.

G start Start: Purity Assessment of PtCl2 q1 Need to determine trace elemental impurities? start->q1 icp Use ICP-MS or ICP-AES q1->icp Yes q2 Is rapid, non-destructive screening required? q1->q2 No end End icp->end xrf Use XRF Spectroscopy q2->xrf Yes q3 Need high-accuracy assay of Pt content? q2->q3 No xrf->end gravimetric Use Gravimetric Analysis q3->gravimetric Yes q4 Need to assess thermal stability and decomposition? q3->q4 No gravimetric->end tga Use Thermogravimetric Analysis (TGA) q4->tga Yes q5 Need to separate and quantify molecular impurities? q4->q5 No tga->end hplc Use HPLC (with appropriate detector) q5->hplc Yes q5->end No hplc->end

Workflow for selecting an analytical method for PtCl₂ purity.

This decision tree guides the user through a series of questions to determine the most appropriate analytical technique based on their specific needs, such as the type of impurity to be measured, the required accuracy, and whether the analysis needs to be non-destructive. By following this logical progression, researchers can efficiently select the optimal method for their this compound purity assessment.

References

A Comparative Analysis of Cisplatin and Carboplatin Synthesized from Platinum Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two pivotal platinum-based chemotherapy agents, cisplatin (B142131) and carboplatin (B1684641), with a focus on their synthesis from platinum(II) chloride (PtCl₂) precursors, their mechanisms of action, and their cytotoxic profiles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and oncology research by presenting objective comparisons supported by experimental data and detailed protocols.

Executive Summary

Cisplatin and its second-generation analog, carboplatin, are cornerstones in the treatment of a multitude of solid tumors. Their therapeutic efficacy stems from their ability to form platinum-DNA adducts, which instigates a cascade of cellular events culminating in cell cycle arrest and apoptosis. Despite a shared fundamental mechanism, they exhibit significant differences in their chemical reactivity, pharmacokinetic profiles, and clinical toxicities. Cisplatin, the parent compound, is characterized by its high reactivity and potent anticancer activity, but also by severe side effects, including nephrotoxicity, neurotoxicity, and ototoxicity. Carboplatin was developed to mitigate these toxicities while retaining therapeutic efficacy. In vitro and clinical studies consistently demonstrate that cisplatin is more potent on a molar basis, but carboplatin offers a more favorable safety profile, making it a viable alternative in many clinical settings. This guide delves into a detailed comparison of their synthesis, biological activity, and the experimental methodologies used for their evaluation.

Data Presentation: Comparative Analysis

The following tables summarize the key differences between cisplatin and carboplatin, providing a quantitative basis for comparison.

Table 1: Comparative Cytotoxicity (IC50 Values) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, compiled from various in vitro studies, highlights the generally higher potency of cisplatin compared to carboplatin. It is important to note that IC50 values can vary depending on the cell line, exposure time, and assay method used.

Cell LineCancer TypeCisplatin IC50 (µM)Carboplatin IC50 (µM)Reference
A549Lung Carcinoma12.5100[1]
MCF-7Breast Adenocarcinoma25200[1][2]
HeLaCervical Carcinoma865[2]
OVCAR-3Ovarian Adenocarcinoma1-550-200[3]
SKOV-3Ovarian Carcinoma10150[1]
PC3Prostate Adenocarcinoma15180[1]

Table 2: Comparative Clinical Efficacy and Toxicity

This table presents a summary of clinical findings from comparative trials of cisplatin and carboplatin in the treatment of various cancers.

Cancer TypeEfficacy ComparisonToxicity ComparisonReference
Ovarian CancerGenerally considered to have similar efficacy, especially in combination therapies.Carboplatin has significantly less nephrotoxicity, neurotoxicity, and ototoxicity. Myelosuppression is the dose-limiting toxicity for carboplatin.[4][5]
Lung Cancer (NSCLC)Cisplatin-based regimens may have a slightly higher response rate, but overall survival is often comparable.Cisplatin is associated with more nausea, vomiting, and nephrotoxicity. Carboplatin is associated with more thrombocytopenia.[6][7]
Testicular CancerCisplatin is considered the standard of care and is more effective.Carboplatin is less effective and not typically used as a first-line treatment.[5][8]
Head and Neck CancerCisplatin generally demonstrates superior response rates and survival.Carboplatin has a more favorable toxicity profile.[8]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the comparative analysis of therapeutic agents. The following sections provide detailed methodologies for the synthesis of cisplatin and carboplatin from a common platinum precursor and a standard protocol for evaluating their in vitro cytotoxicity.

Synthesis of Cisplatin from Potassium Tetrachloroplatinate(II)

This protocol is based on the well-established method described by Dhara, which utilizes potassium tetrachloroplatinate(II) (K₂[PtCl₄]) as the starting material. K₂[PtCl₄] can be readily prepared from PtCl₂.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Potassium iodide (KI)

  • Ammonia solution (NH₃)

  • Silver nitrate (B79036) (AgNO₃)

  • Potassium chloride (KCl)

  • Distilled water

  • Ethanol

  • Ether

Procedure:

  • Formation of Potassium Tetraiodoplatinate(II): Dissolve K₂[PtCl₄] in distilled water. Add a concentrated solution of KI to the stirring solution. The color will change from reddish-brown to a dark brown, indicating the formation of K₂[PtI₄].

  • Synthesis of cis-Diamminediiodoplatinum(II): To the solution of K₂[PtI₄], slowly add a solution of ammonia. A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.

  • Isolation of the Intermediate: Cool the mixture in an ice bath to ensure complete precipitation. Filter the yellow precipitate, wash it with cold distilled water, followed by ethanol, and finally ether. Dry the product.

  • Conversion to the Diaqua Complex: Suspend the dried cis-[Pt(NH₃)₂I₂] in distilled water and add a solution of silver nitrate. The mixture is stirred in the dark to facilitate the precipitation of silver iodide (AgI).

  • Removal of Silver Iodide: Filter the mixture to remove the AgI precipitate. The filtrate contains the cis-[Pt(NH₃)₂(H₂O)₂]²⁺ complex.

  • Formation and Isolation of Cisplatin: To the filtrate, add a solution of KCl. A bright yellow precipitate of cisplatin, cis-[Pt(NH₃)₂Cl₂], will form.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Filter the cisplatin, wash with a small amount of cold water, then ethanol, and finally ether. Dry the final product.[9]

Synthesis of Carboplatin from Cisplatin

This protocol describes the synthesis of carboplatin starting from the previously synthesized cisplatin.

Materials:

  • Cisplatin (cis-[Pt(NH₃)₂Cl₂])

  • Silver nitrate (AgNO₃)

  • Cyclobutane-1,1-dicarboxylic acid

  • Distilled water

  • Activated charcoal

Procedure:

  • Formation of the Diaqua Complex: Suspend cisplatin in distilled water and add a solution of silver nitrate. Stir the mixture in the dark to allow for the precipitation of silver chloride (AgCl).

  • Removal of Silver Chloride: Filter the mixture to remove the AgCl precipitate. The filtrate contains the cis-[Pt(NH₃)₂(H₂O)₂]²⁺ complex.

  • Reaction with Cyclobutane-1,1-dicarboxylic acid: To the filtrate, add a solution of cyclobutane-1,1-dicarboxylic acid. The pH of the solution may need to be adjusted to facilitate the reaction.

  • Formation of Carboplatin: Stir the solution at room temperature for several hours. The formation of carboplatin will occur as the dicarboxylate ligand chelates to the platinum center.

  • Purification: Add a small amount of activated charcoal to the solution and stir briefly to remove any colored impurities. Filter the solution.

  • Isolation of Carboplatin: The filtrate is concentrated under reduced pressure, and upon cooling, white crystals of carboplatin will precipitate. The crystals are collected by filtration, washed with a small amount of cold water, and dried.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Cisplatin and Carboplatin stock solutions

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of cisplatin and carboplatin in complete medium. Remove the old medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., saline or DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC50 value for each drug.[3]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis, mechanism of action, and experimental evaluation of cisplatin and carboplatin.

Synthesis Pathway from PtCl₂ Precursor

Synthesis_Pathway PtCl2 PtCl₂ K2PtCl4 K₂[PtCl₄] PtCl2->K2PtCl4 + 2 KCl K2PtI4 K₂[PtI₄] K2PtCl4->K2PtI4 + 4 KI cis_PtI2NH32 cis-[Pt(NH₃)₂I₂] K2PtI4->cis_PtI2NH32 + 2 NH₃ cis_PtH2O2NH32 cis-[Pt(NH₃)₂(H₂O)₂]²⁺ cis_PtI2NH32->cis_PtH2O2NH32 + 2 AgNO₃ - 2 AgI Cisplatin Cisplatin cis-[Pt(NH₃)₂Cl₂] cis_PtH2O2NH32->Cisplatin + 2 KCl Carboplatin Carboplatin cis_PtH2O2NH32->Carboplatin Cisplatin->cis_PtH2O2NH32 + 2 AgNO₃ - 2 AgCl CBDCA Cyclobutane-1,1- dicarboxylic acid CBDCA->Carboplatin

Caption: Synthesis pathway of cisplatin and carboplatin from a PtCl₂ precursor.

Comparative Mechanism of Action

Mechanism_of_Action cluster_cisplatin Cisplatin cluster_carboplatin Carboplatin Cisplatin Cisplatin (cis-[Pt(NH₃)₂Cl₂]) ActivatedCisplatin Aquated Cisplatin [Pt(NH₃)₂(H₂O)Cl]⁺ [Pt(NH₃)₂(H₂O)₂]²⁺ Cisplatin->ActivatedCisplatin Hydrolysis (low Cl⁻ conc.) DNA Nuclear DNA ActivatedCisplatin->DNA Carboplatin Carboplatin ActivatedCarboplatin Aquated Carboplatin Carboplatin->ActivatedCarboplatin Slower Hydrolysis ActivatedCarboplatin->DNA DNA_Adducts Platinum-DNA Adducts (Intra- and Interstrand Crosslinks) DNA->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Inhibition DNA_Damage_Response DNA Damage Response (ATR, p53, etc.) Replication_Inhibition->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Pathway Mitochondrial Pathway (Bax/Bcl-2, Cytochrome c) Apoptosis->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Mitochondrial_Pathway->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Comparative mechanism of action of cisplatin and carboplatin leading to apoptosis.

Experimental Workflow for Cytotoxicity Comparison

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 prepare_drugs Prepare Serial Dilutions of Cisplatin & Carboplatin incubate1->prepare_drugs treat_cells Treat Cells with Drugs (and Controls) incubate1->treat_cells prepare_drugs->treat_cells incubate2 Incubate 24-72h (Drug Exposure) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis: - Calculate % Viability - Plot Dose-Response Curve - Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for comparing the cytotoxicity of cisplatin and carboplatin.

References

A Comparative Guide to the Electrochemical Evaluation of Platinum(II) Chloride Complexes

Author: BenchChem Technical Support Team. Date: December 2025

The electrochemical behavior of platinum(II) chloride complexes is a critical area of study, particularly for their application as anticancer agents.[1][2][3] Understanding the redox processes these complexes undergo is fundamental to elucidating their mechanisms of action, stability, and potential for activation within biological systems.[1] This guide provides a comparative overview of their electrochemical properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Electrochemical Properties and Biological Relevance

The electrochemical analysis of platinum complexes primarily revolves around the redox couple Pt(II)/Pt(IV). Platinum(II) complexes, such as the renowned anticancer drug cisplatin (B142131), are the biologically active species that typically bind to DNA, inducing apoptosis in cancer cells.[2][4] Platinum(IV) complexes, on the other hand, are generally more inert to ligand substitution.[5] This inertness makes them ideal candidates for prodrugs, which can be activated in vivo.[4][5]

The "activation by reduction" hypothesis is a central concept in the development of new platinum-based drugs.[1][4] It posits that octahedral Pt(IV) complexes, which are less reactive, can be administered and then reduced to the active square planar Pt(II) form within the cellular environment, particularly in the reductive milieu of cancer cells.[1][5] The ease of this reduction is determined by the reduction potential (Ered) of the Pt(IV)/Pt(II) process, which is significantly influenced by the nature of the axial and equatorial ligands attached to the platinum center.[4][5]

Comparative Electrochemical Data

The redox potentials of platinum complexes are key indicators of their stability and ease of reduction. A more positive reduction potential suggests that the Pt(IV) form is more easily reduced to the active Pt(II) species. This parameter is crucial for designing prodrugs that can be selectively activated in the tumor environment.

Below is a summary table of representative electrochemical data for cisplatin and related platinum complexes. Note that values can vary based on experimental conditions (e.g., solvent, supporting electrolyte, pH, and scan rate).

Complex NameFormulaRedox ProcessPotential (V vs. Ag/AgCl)Notes
Cisplatin cis-[PtCl2(NH3)2]Pt(II) → Pt(IV) (Oxidation)~ +0.7 to +1.0 VIrreversible oxidation. The active form is Pt(II).[6]
Carboplatin [Pt(CBDCA)(NH3)2]Pt(II) → Pt(IV) (Oxidation)VariesGenerally more stable towards oxidation than cisplatin.
Satraplatin cis,trans,cis-[PtCl2(OAc)2(c-C6H11NH2)(NH3)]Pt(IV) → Pt(II) (Reduction)~ -0.4 to -0.6 VA Pt(IV) prodrug designed for oral administration. The reduction potential is key to its activation.[5]
Iproplatin cis,cis,trans-[PtCl2(OH)2(i-PrNH2)2]Pt(IV) → Pt(II) (Reduction)Varies with ligandsAn early Pt(IV) complex studied; reduction is necessary for its activity.[5]

Experimental Protocols

Cyclic Voltammetry (CV) is a principal electrochemical technique used to study platinum complexes.[7] It provides valuable information about the redox potentials and the kinetics of electron transfer reactions.

Standard Protocol for Cyclic Voltammetry Analysis
  • Preparation of Solution:

    • Dissolve the this compound complex in a suitable deaerated solvent (e.g., DMSO, DMF, or an aqueous buffer).

    • Add a supporting electrolyte, typically 0.1 M, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAHPF6) for organic solvents or KCl for aqueous solutions, to ensure sufficient conductivity.[7]

  • Electrochemical Cell Setup:

    • A standard three-electrode cell is used.[8][9][10]

    • Working Electrode: A glassy carbon or platinum disc electrode is commonly used.[7] The electrode surface must be polished and cleaned before each experiment to ensure reproducibility.[8]

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) is used to provide a stable reference potential.[7][8][11]

    • Auxiliary (Counter) Electrode: A platinum wire or grid serves as the counter electrode to complete the electrical circuit.[7][8]

  • Data Acquisition:

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[8]

    • Connect the electrodes to a potentiostat.

    • Scan the potential over a defined range where the redox events of interest are expected to occur.

    • Record the resulting current as a function of the applied potential. The scan rate (e.g., 100 mV/s) can be varied to investigate the kinetics of the reaction.

  • Data Analysis:

    • The resulting plot of current vs. potential is a cyclic voltammogram.

    • Peak potentials (Epa for anodic/oxidation, Epc for cathodic/reduction) are determined from the voltammogram.

    • The half-wave potential (E1/2), calculated as (Epa + Epc)/2 for a reversible process, provides the standard reduction potential.

    • The separation between the peak potentials (ΔEp = Epa - Epc) gives insight into the reversibility and kinetics of the electron transfer process.

Visualizations

The following diagrams illustrate key concepts and workflows in the electrochemical analysis of platinum complexes.

G Workflow for Electrochemical Analysis of Platinum(II) Complexes cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation A Synthesize or Procure Platinum(II) Complex B Prepare Analyte Solution (Complex + Supporting Electrolyte in Deaerated Solvent) A->B C Assemble Three-Electrode Electrochemical Cell (WE, RE, CE) B->C D Perform Cyclic Voltammetry (Scan Potential Range) C->D E Record Cyclic Voltammogram (Current vs. Potential) D->E F Determine Redox Potentials (Epa, Epc, E1/2) E->F G Analyze Peak Separation (ΔEp) & Peak Currents F->G H Interpret Electrochemical Behavior (Reversibility, Stability) G->H

Caption: General experimental workflow for cyclic voltammetry analysis.

G Activation by Reduction Pathway for a Pt(IV) Prodrug Pt_IV Pt(IV) Prodrug (Octahedral, Inert) Cell Cancer Cell Pt_IV->Cell Cellular Uptake Pt_II Active Pt(II) Complex (Square Planar, Reactive) DNA Nuclear DNA Pt_II->DNA Binds to Guanine-N7 Cell->Pt_II Intracellular Reduction (+2e⁻, e.g., by Glutathione) Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Formation of DNA Adducts Inhibits Replication

Caption: Pt(IV) prodrugs are reduced to active Pt(II) species in cells.

References

A Comparative Analysis of the Anticancer Efficacy of PtCl2 Derivatives with Phosphine and Schiff Base Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, platinum-based drugs remain a cornerstone of treatment. The pioneering success of cisplatin (B142131) has spurred the development of numerous platinum(II) chloride (PtCl2) derivatives, each designed to enhance anticancer efficacy while mitigating the side effects associated with conventional platinum therapies. This guide provides a comparative assessment of two promising classes of PtCl2 derivatives: those featuring phosphine (B1218219) ligands and those with Schiff base ligands. By examining their cytotoxic activity, underlying mechanisms of action, and the experimental protocols used for their evaluation, this document serves as a resource for researchers and drug development professionals in the field of oncology.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of various PtCl2 derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for representative Pt(II)-phosphine and Pt(II)-Schiff base complexes against various cancer cell lines.

Pt(II) Complexes with Phosphine and Diamine Ligands

A study by Al-Masoudi et al. investigated a series of Pt(II) complexes with 1-benzyl-3-phenylthiourea (B182860) and various phosphine or diamine ligands. Their cytotoxic activity against the MCF-7 human breast cancer cell line is presented below.[1]

CompoundLigand TypeIC50 (µM) against MCF-7 Cells
[Pt(BPT)(dppe)] (1)Phosphine78.90 ± 2.87
[Pt(BPT)(dppp)] (2)Phosphine-
[Pt(BPT)(dppb)] (3)Phosphine-
[Pt(BPT)(dppf)] (4)Phosphine47.07 ± 1.89
[Pt(BPT)(PPh3)2] (5)Phosphine-
[Pt(BPT)2(Phen)] (6)Diamine10.96 ± 1.12
[Pt(BPT)2(Bipy)] (7)Diamine-
H2BPT (Free Ligand)-78.90 ± 2.87

Data sourced from Al-Masoudi et al.[1]

Pt(II) Complexes with Schiff Base Ligands

A comparative study by Gup et al. explored the anticancer properties of three Pt(II) complexes with tridentate Schiff base ligands derived from 2-picolylamine and salicylaldehyde (B1680747) derivatives. The IC50 values against HepG2 (human liver cancer) and MCF-7 cell lines are detailed below.[2]

CompoundLigand Functional GroupIC50 (µM) against HepG2 CellsIC50 (µM) against MCF-7 Cells
Pt-OEt3-ethoxy3.39 ± 0.346.45 ± 0.35
Pt-NEt24-diethylamino--
Pt-OH4-hydroxy--
Cisplatin---

Data sourced from Gup et al.[2]

Experimental Protocols

Standardized experimental protocols are crucial for the reliable assessment and comparison of anticancer drug candidates. Below are detailed methodologies for key assays commonly employed in the evaluation of PtCl2 derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing various concentrations of the PtCl2 derivatives to the wells. Incubate for a further 24 to 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Dilute the stock solution in culture medium to a working concentration of 0.5 mg/mL. Add 100 µL of the working MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Cell Treatment and Harvesting: Treat cells with the PtCl2 derivatives at their respective IC50 concentrations for a specified period. Harvest both adherent and floating cells, and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

Flow cytometry with propidium iodide staining is used to determine the distribution of cells in different phases of the cell cycle.[4]

  • Cell Treatment and Fixation: Treat cells with the PtCl2 derivatives. Harvest the cells and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping.

  • RNAse Treatment and Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. The RNase A is crucial to prevent the staining of RNA.

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The anticancer activity of platinum complexes is often mediated through the induction of apoptosis, frequently involving the p53 tumor suppressor protein. The following diagrams illustrate a general experimental workflow for assessing anticancer efficacy and the p53-mediated apoptotic pathway.

G cluster_workflow Experimental Workflow for Anticancer Efficacy Assessment A Cancer Cell Culture B Treatment with PtCl2 Derivatives (Varying Concentrations) A->B C Cytotoxicity Assessment (e.g., MTT Assay) B->C D Determination of IC50 Values C->D E Mechanism of Action Studies (at IC50 Concentration) D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Data Analysis and Comparison F->H G->H

Caption: A typical experimental workflow for evaluating the anticancer efficacy of PtCl2 derivatives.

G cluster_pathway p53-Mediated Apoptosis Pathway Pt PtCl2 Derivatives DNA_Damage DNA Damage Pt->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the p53-mediated intrinsic apoptosis pathway often induced by platinum-based anticancer drugs.[5][6]

References

Kinetic and mechanistic studies of reactions involving the tetraaquaplatinum(II) cation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Kinetic and Mechanistic Studies of Reactions Involving the Tetraaquaplatinum(II) Cation

For researchers, scientists, and professionals in drug development, understanding the reactivity of the tetraaquaplatinum(II) cation, [Pt(H₂O)₄]²⁺, is crucial for designing new platinum-based drugs and understanding their mechanisms of action. This guide provides a comparative overview of the kinetics and mechanisms of key reactions involving this fundamental platinum complex, supported by experimental data and detailed protocols.

Overview of Reactivity

The tetraaquaplatinum(II) cation is a square planar d⁸ complex that primarily undergoes ligand substitution reactions. These reactions are central to the biological activity of platinum-based anticancer drugs, as the aquated species are the reactive intermediates that bind to DNA.[1] The substitution reactions of square planar Pt(II) complexes are generally slow enough to be monitored by conventional kinetic techniques, which has allowed for detailed mechanistic studies.[2]

The general mechanism for ligand substitution in square planar Pt(II) complexes is associative (Sₙ2), involving the formation of a five-coordinate intermediate.[1][2] The reaction rate is influenced by several factors, including the nature of the entering ligand, the leaving group, and the ligands already coordinated to the platinum center (the trans effect).

Key Reactions and Kinetic Data

This section summarizes the quantitative kinetic data for the primary reactions of the tetraaquaplatinum(II) cation.

Anation Reactions

Anation is the process where a coordinated water molecule is replaced by an anion. The anation of [Pt(H₂O)₄]²⁺ by various halides and thiocyanate (B1210189) has been extensively studied. The reactions proceed in a stepwise manner.

Table 1: Rate Constants for the First Anation Step of [Pt(H₂O)₄]²⁺ at 25 °C in 1.00 M Perchlorate Medium [3]

Entering Ligand (X⁻)Second-Order Rate Constant (k₂, M⁻¹s⁻¹)Relative Rate
Cl⁻3.8 x 10⁻³1
Br⁻3.0 x 10⁻²~8
I⁻1.3~340
SCN⁻0.19~50

Comparison and Trends: The reactivity of the halides increases in the order Cl⁻ < Br⁻ < I⁻, which correlates with the increasing softness and polarizability of the halide ions.[3] This trend is a strong indicator of an associative mechanism, where the formation of the new bond with the entering ligand is a significant part of the rate-determining step.[4] Thiocyanate, although a soft ligand, is a slightly weaker nucleophile than iodide for [Pt(H₂O)₄]²⁺.

Water Exchange Reactions

The exchange of coordinated water molecules with the bulk solvent is a fundamental reaction. The rate constant for water exchange on [Pt(H₂O)₄]²⁺ has been determined using high-pressure ¹⁷O NMR spectroscopy.

Table 2: Water Exchange Rate Constant for [Pt(H₂O)₄]²⁺

ParameterValueReference
First-Order Rate Constant (k_ex)(3.9 ± 0.4) x 10⁻⁴ s⁻¹ at 25°C[5]
Activation Enthalpy (ΔH‡)90 ± 2 kJ/mol[5]
Activation Entropy (ΔS‡)-9 ± 6 J/(mol·K)[5]
Activation Volume (ΔV‡)-4.6 ± 0.2 cm³/mol[5]

Mechanistic Interpretation: The negative activation volume strongly supports an associative mechanism for water exchange, as the formation of a five-coordinate transition state leads to a decrease in volume.[5]

Reaction Mechanisms

The substitution reactions of [Pt(H₂O)₄]²⁺ and other square planar Pt(II) complexes proceed through an associative pathway. This is supported by several lines of evidence:

  • Dependence on the Entering Ligand: The reaction rate is highly dependent on the nature of the incoming nucleophile, as shown in Table 1.[3][4]

  • Negative Activation Volumes: The negative activation volume for water exchange indicates a contraction in volume in the transition state, consistent with the association of an additional ligand.[5]

  • Stereospecificity: Substitution reactions in square planar Pt(II) complexes are highly stereospecific, with retention of configuration (cis isomers yield cis products, and trans isomers yield trans products). This is consistent with a trigonal bipyramidal intermediate.[1]

The general associative mechanism can be depicted as follows:

associative_mechanism reactant [Pt(H₂O)₄]²⁺ + Y⁻ intermediate [Pt(H₂O)₄Y]⁺ (Trigonal Bipyramidal Intermediate) reactant->intermediate k₁ (slow) product [Pt(H₂O)₃Y]⁺ + H₂O intermediate->product k₂ (fast)

Caption: Associative mechanism for ligand substitution on [Pt(H₂O)₄]²⁺.

Experimental Protocols

Detailed experimental design is crucial for obtaining reliable kinetic data.

Stopped-Flow Spectrophotometry

For fast reactions, such as the anation of [Pt(H₂O)₄]²⁺ with iodide, stopped-flow spectrophotometry is the technique of choice.[3][6][7]

Methodology:

  • Reagent Preparation: Solutions of [Pt(H₂O)₄]²⁺ (typically in the micromolar to millimolar range) and the entering ligand (in large excess to ensure pseudo-first-order conditions) are prepared in a non-coordinating acidic medium (e.g., 1.0 M HClO₄) to suppress hydrolysis of the aqua ion.

  • Instrumentation: A stopped-flow spectrophotometer is used, which allows for the rapid mixing of the two reactant solutions (in milliseconds) and the immediate monitoring of the change in absorbance over time at a fixed wavelength.[8][9][10] The wavelength is chosen where the difference in molar absorptivity between the reactant and product is maximal.[11]

  • Data Acquisition: The change in absorbance is recorded as a function of time. The data is then fitted to a pseudo-first-order integrated rate law to obtain the observed rate constant (k_obs).

  • Data Analysis: The experiment is repeated with varying concentrations of the entering ligand. A plot of k_obs versus the concentration of the entering ligand yields a straight line with a slope equal to the second-order rate constant (k₂).

stopped_flow_workflow cluster_prep Preparation cluster_instrument Stopped-Flow Instrument cluster_analysis Data Analysis Pt_sol [Pt(H₂O)₄]²⁺ Solution Syringes Load Reactants into Syringes Pt_sol->Syringes Ligand_sol Ligand Solution (Excess) Ligand_sol->Syringes Mixing Rapid Mixing Syringes->Mixing Cell Observation Cell Mixing->Cell Detector Spectrophotometer Detector Cell->Detector Abs_vs_Time Record Absorbance vs. Time Detector->Abs_vs_Time Fit_Data Fit to Pseudo-First-Order Model Abs_vs_Time->Fit_Data k_obs Determine k_obs Fit_Data->k_obs Plot Plot k_obs vs. [Ligand] k_obs->Plot k2 Determine k₂ from Slope Plot->k2

Caption: Experimental workflow for kinetic studies using stopped-flow spectrophotometry.

High-Pressure NMR Spectroscopy

This technique is used to study solvent exchange kinetics and to determine activation volumes, which provides insight into the reaction mechanism.[12][13]

Methodology:

  • Sample Preparation: A solution of [Pt(H₂O)₄]²⁺ is prepared in ¹⁷O-enriched water.

  • Instrumentation: A high-pressure NMR probe is used, which allows for the application of hydrostatic pressure to the sample.[13]

  • Data Acquisition: ¹⁷O NMR spectra are recorded at various temperatures and pressures. The line broadening of the coordinated water signal is measured.

  • Data Analysis: The rate of water exchange is determined from the line broadening. The temperature dependence of the rate constant is used to calculate the activation enthalpy and entropy. The pressure dependence of the rate constant is used to determine the activation volume.

Conclusion

The reactions of the tetraaquaplatinum(II) cation are characterized by an associative ligand substitution mechanism. The reactivity is strongly influenced by the nature of the entering ligand, with softer, more polarizable ligands reacting faster. Kinetic studies using techniques such as stopped-flow spectrophotometry and high-pressure NMR provide detailed insights into the reaction pathways and transition states. This understanding is fundamental for the rational design of new platinum-based therapeutics with tailored reactivity and biological targets.

References

A Comparative Guide to Platinum Precursors for Nanoparticle Synthesis: Focusing on PtCl₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a platinum precursor is a critical first step in the synthesis of platinum nanoparticles (PtNPs), directly influencing the size, shape, and catalytic properties of the resulting nanomaterials. This guide provides an objective comparison of platinum(II) chloride (PtCl₂) with other common platinum precursors, supported by experimental data and detailed protocols.

This document will delve into a comparative analysis of PtCl₂, chloroplatinic acid (H₂PtCl₆), potassium tetrachloroplatinate (K₂PtCl₄), and platinum(II) acetylacetonate (B107027) (Pt(acac)₂) in the context of nanoparticle synthesis via chemical reduction, polyol synthesis, and thermal decomposition methods.

Performance Comparison of Platinum Precursors

The selection of a platinum precursor significantly impacts the nucleation and growth kinetics of nanoparticles, thereby determining their final characteristics. Below is a summary of the performance of different precursors in various synthesis methods.

Chemical Reduction Method

Chemical reduction is a widely used bottom-up approach for synthesizing PtNPs, where a reducing agent is used to reduce platinum ions to platinum atoms.

PrecursorTypical Reducing Agent(s)Resulting Nanoparticle SizeObservations
PtCl₂ Sodium borohydride (B1222165) (NaBH₄), Hydrazine (N₂H₄)2-5 nmPtCl₂ often leads to the formation of smaller nanoparticles compared to Pt(IV) precursors under similar conditions. Its lower oxidation state requires a smaller amount of reducing agent per mole of platinum.
H₂PtCl₆ Sodium borohydride (NaBH₄), Hydrogen (H₂), Formic acid2-10 nmAs one of the most common precursors, its reduction has been extensively studied. Nanoparticle size can be tuned by adjusting the precursor to reducing agent ratio and other reaction parameters.[1][2]
K₂PtCl₄ Hydrogen (H₂), Sodium borohydride (NaBH₄)6-10 nmThe use of K₂PtCl₄ can result in a particle size that increases with higher precursor concentrations.[3]
Polyol Synthesis Method

In the polyol process, a polyol such as ethylene (B1197577) glycol acts as both the solvent and the reducing agent, typically at elevated temperatures.

PrecursorTypical PolyolResulting Nanoparticle SizeObservations
PtCl₂ Ethylene glycol3-7 nmIn the synthesis of FePt nanoparticles, the use of PtCl₂ resulted in platinum-rich phases with particle sizes ranging from 3.6 to 6.4 nm.[4]
H₂PtCl₆ Ethylene glycol2-12 nmThe morphology of nanoparticles from H₂PtCl₆ in polyol synthesis can be controlled by additives like NaNO₃, leading to shapes ranging from irregular spheroids to tetrahedra and octahedra.[1][5]
K₂PtCl₄ Ethylene glycolNot explicitly found in a comparative studyThe synthesis of PtNPs from K₂PtCl₄ in ethylene glycol has been reported, with the process being sensitive to reaction temperature and time.
Pt(acac)₂ Ethylene glycol~2 nm (for FePt)For FePt alloy nanoparticles, Pt(acac)₂ led to nearly equiatomic compositions and smaller particle sizes compared to chloride precursors.[4]
Thermal Decomposition Method

This method involves the thermal decomposition of the precursor at high temperatures to form metallic nanoparticles.

PrecursorDecomposition TemperatureResulting Nanoparticle SizeObservations
PtCl₂ > 500 °CNot explicitly foundPtCl₂ is known to be a product of the initial decomposition of some Pt(IV) complexes before further reduction to metallic platinum.
(NH₄)₂[PtCl₄] ~372 °C~4.1 nmThe thermal decomposition of diammonium tetrachloroplatinate proceeds in stages, with the final formation of metallic platinum nanoparticles at higher temperatures.
Pt(acac)₂ 200-250 °C (in scCO₂)Not explicitly foundThermal reduction of Pt(acac)₂ can be achieved at relatively lower temperatures in supercritical CO₂.

Experimental Protocols

Detailed methodologies for the synthesis of platinum nanoparticles using the compared precursors are provided below.

Chemical Reduction Protocols

1. Synthesis of Platinum Nanoparticles using PtCl₂ and Sodium Borohydride

  • Materials: this compound (PtCl₂), Sodium borohydride (NaBH₄), deionized water, stabilizing agent (e.g., polyvinylpyrrolidone (B124986) - PVP).

  • Procedure:

    • Prepare an aqueous solution of PtCl₂ (e.g., 1 mM).

    • Add a stabilizing agent, such as PVP, to the solution and stir vigorously.

    • Separately, prepare a fresh, ice-cold aqueous solution of NaBH₄ (e.g., 10 mM).

    • Add the NaBH₄ solution dropwise to the PtCl₂ solution under continuous stirring.

    • The color of the solution will change, indicating the formation of platinum nanoparticles.

    • Continue stirring for a designated period (e.g., 1 hour) to ensure the complete reduction.

    • The resulting colloidal suspension can be purified by centrifugation and redispersion.

2. Synthesis of Platinum Nanoparticles using H₂PtCl₆ and Sodium Borohydride

  • Materials: Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O), Sodium borohydride (NaBH₄), deionized water, PVP.

  • Procedure:

    • Dissolve a calculated amount of H₂PtCl₆·6H₂O in deionized water to obtain a desired concentration (e.g., 0.5 mM).

    • Add PVP to the solution and stir until fully dissolved.

    • Prepare a fresh, cold aqueous solution of NaBH₄ (e.g., 5 mM).

    • Slowly add the NaBH₄ solution to the H₂PtCl₆ solution while stirring vigorously.

    • Observe the color change of the solution, which signals the formation of PtNPs.

    • Allow the reaction to proceed for a set time (e.g., 1-2 hours) to ensure completion.

    • Purify the synthesized nanoparticles as described above.

3. Synthesis of Platinum Nanoparticles using K₂PtCl₄ and Hydrogen Gas

  • Materials: Potassium tetrachloroplatinate (K₂PtCl₄), deionized water, bacterial cellulose (B213188) (BC) matrix (as a support).

  • Procedure:

    • Prepare an aqueous solution of K₂PtCl₄ with a concentration ranging from 3 mM to 30 mM.[3]

    • Immerse a bacterial cellulose membrane into the K₂PtCl₄ solution.

    • Place the membrane and solution in a reaction vessel.

    • Introduce hydrogen gas as the reducing agent.

    • The reduction process leads to the formation of Pt nanoparticles on the surface and within the bacterial cellulose matrix.[3]

    • The particle size of the resulting PtNPs tends to increase with the initial precursor concentration.[3]

Polyol Synthesis Protocols

1. Synthesis of Platinum Nanoparticles using H₂PtCl₆ in Ethylene Glycol

  • Materials: H₂PtCl₆·6H₂O, Ethylene glycol, PVP.

  • Procedure:

    • Dissolve PVP in ethylene glycol in a flask and heat the solution to a specific temperature (e.g., 160 °C) in an oil bath under stirring.[5]

    • Separately, dissolve H₂PtCl₆·6H₂O in a small amount of ethylene glycol.

    • Inject the H₂PtCl₆ solution into the hot PVP-ethylene glycol solution.

    • The reaction mixture will change color, indicating the reduction of the platinum precursor and the formation of nanoparticles.

    • Maintain the reaction at the set temperature for a specific duration (e.g., 1-3 hours) to control the growth of the nanoparticles.

    • Cool the solution to room temperature and precipitate the nanoparticles by adding a non-solvent like acetone.

    • Collect the nanoparticles by centrifugation and wash them multiple times to remove any unreacted species.

Thermal Decomposition Protocol

1. Synthesis of Platinum Nanoparticles from (NH₄)₂[PtCl₄]

  • Materials: Diammonium tetrachloroplatinate ((NH₄)₂[PtCl₄]).

  • Procedure:

    • Place the (NH₄)₂[PtCl₄] precursor in a crucible.

    • Heat the precursor in a furnace from room temperature to a high temperature (e.g., 760 °C).[6]

    • The thermal decomposition occurs in stages, with the loss of NH₄Cl at around 300 °C, followed by the loss of the remaining NH₄Cl and Cl₂ at approximately 372 °C.[6]

    • Metallic platinum nanoparticles are formed at temperatures of 372 °C and above.[6]

Visualizing Synthesis Pathways and Workflows

To better understand the processes involved in platinum nanoparticle synthesis, the following diagrams illustrate a general workflow and a key mechanistic step.

G General Workflow for Platinum Nanoparticle Synthesis cluster_precursor Precursor Selection cluster_synthesis Synthesis Method cluster_process Process cluster_characterization Characterization PtCl2 PtCl₂ ChemRed Chemical Reduction PtCl2->ChemRed Polyol Polyol Synthesis PtCl2->Polyol Thermal Thermal Decomposition PtCl2->Thermal H2PtCl6 H₂PtCl₆ H2PtCl6->ChemRed H2PtCl6->Polyol K2PtCl4 K₂PtCl₄ K2PtCl4->ChemRed Pt_acac_2 Pt(acac)₂ Pt_acac_2->Polyol Dissolution Dissolution in Solvent ChemRed->Dissolution Polyol->Dissolution Heating Heating Thermal->Heating Addition Addition of Reducing/Stabilizing Agents Dissolution->Addition Reduction Reduction of Pt ions to Pt⁰ Addition->Reduction Heating->Reduction Nucleation Nucleation Reduction->Nucleation Growth Nanoparticle Growth Nucleation->Growth TEM TEM (Size, Shape) Growth->TEM XRD XRD (Crystallinity) Growth->XRD Catalysis Catalytic Activity Testing Growth->Catalysis G Proposed Bioreduction Pathway of H₂PtCl₆ H2PtCl6 H₂PtCl₆ (Pt⁴⁺) Enzyme_Surface Enzyme Surface (Two-electron reduction) H2PtCl6->Enzyme_Surface pH 9, 65°C PtCl2 PtCl₂ (Pt²⁺) Enzyme_Active_Site Enzyme Active Site (Two-electron reduction) PtCl2->Enzyme_Active_Site Transport through hydrophobic channels Pt0 Pt⁰ (Nanoparticle) Enzyme_Surface->PtCl2 Enzyme_Active_Site->Pt0 pH 7.5, 38°C

References

A Comparative Mechanistic Investigation of Organic Reactions Catalyzed by Platinum(II) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic aspects and catalytic performance of platinum(II) chloride (PtCl₂) in several key organic reactions. By examining experimental data and proposed catalytic cycles, this document aims to offer a clear comparison between PtCl₂ and other common catalysts, aiding in catalyst selection and reaction optimization.

Comparative Catalytic Performance

The efficacy of a catalyst is often measured by its yield, turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of PtCl₂ in comparison to other catalysts in three major classes of organic transformations: enyne cycloisomerization, alkyne hydration, and hydroarylation.

Enyne Cycloisomerization

This compound is a widely used catalyst for the cycloisomerization of enynes, often showing different reactivity and selectivity compared to other transition metal catalysts like ruthenium(III) chloride (RuCl₃) and gold(III) chloride (AuCl₃).

Table 1: Comparison of Catalyst Performance in Enyne Cycloisomerization

EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Product(s)Yield (%)Ref.
11,6-EnynePtCl₂ (5)1,4-Dioxane7017-20Cycloisomerized Dienequant.[1]
21,6-EnynePtCl₂ (5)Acetone2317-20Cycloisomerized Diene-[1]
3Substituted 1,6-EnynePtCl₂ (5)1,4-Dioxane6517-20Cycloisomerized Diene-[1]
4Disubstituted Alkene EnynePtCl₂ (5)1,4-Dioxane7017-20Rearranged Diene45-50[1]
5Disubstituted Alkene EnyneRuCl₃ (5)MeOH7017-20Cycloisomerized Product42[1]
6Disubstituted Alkene EnyneRu(AsPh₃)₄Cl₂ (5)MeOH7017-20Cycloisomerized Product59[1]
7Ortho-alkynylated BiphenylPtCl₂ (5)Toluene8024Phenanthrene Derivative94[2]
8Ortho-alkynylated BiphenylAuCl₃ (5)Toluene8024Phenanthrene Derivative85[2]
9Ortho-alkynylated BiphenylGaCl₃ (10)Toluene8024Phenanthrene Derivative78[2]
10Ortho-alkynylated BiphenylInCl₃ (5)Toluene10024Phenanthrene Derivative82[2]

TON (Turnover Number) and TOF (Turnover Frequency) data for these specific reactions are not consistently reported in the literature in a comparative format. The yield provides a primary metric for comparison.

Alkyne Hydration

The hydration of alkynes to form ketones is another important transformation where PtCl₂ has been employed as a catalyst. Its performance is often compared with gold-based catalysts, which are known for their high activity in this reaction.

Table 2: Comparison of Catalyst Performance in Alkyne Hydration

EntrySubstrateCatalystLoading (mol%)SolventTemp (°C)Time (h)ProductYield (%)Ref.
1PhenylacetylenePtCl₄/CO2aq. Diglyme1080.2Acetophenone26[3]
24-Pentyn-1-olcis-PtCl₂(TPPTS)₂0.45WaterRT-5-Hydroxy-2-pentanone-[4]
33-Pentyn-1-olcis-PtCl₂(TPPTS)₂0.45WaterRT-5-Hydroxy-2-pentanone-[4]
4PhenylacetyleneAuCl₃----Acetophenone-[5][6]
5Terminal AlkynesRuCl₂(η⁶-arene)-{P(CH₂OH)₃}-Water/n-heptane--Aldehydes/Ketones-[7]

Direct comparative studies with TON and TOF values for PtCl₂ versus other catalysts in alkyne hydration are limited. Gold catalysts are generally considered more active for this transformation.[5][6]

Hydroarylation

Hydroarylation, the addition of a C-H bond of an arene across a C-C multiple bond, can be catalyzed by PtCl₂. However, other transition metals like nickel and rhodium are also prominent in this field.

Table 3: Comparison of Catalyst Performance in Hydroarylation

EntrySubstrate (Alkene/Alkyne)AreneCatalystLoading (mol%)SolventTemp (°C)Time (h)ProductYield (%)Ref.
1Unactivated OlefinsTrifluoromethyl-substituted arenesNickel-based----Linear AlkylareneHigh[8]
2Alkenyl IndolesIntramolecular[(S)-MeOBIPHEP]PtCl₂/AgOTf10-6020Tetrahydrocarbazole93[1]
3AllenesIndoles (Intramolecular)Gold(I) complexes--RT-Vinyl-substituted benzocyclesGood to Excellent
4StyrenesN,N-DialkylanilinesGold-based----para-Substituted productHigh
5AlkenesAnilinesZeolite (USY)----Functionalized Aromatic Amines48-95

Quantitative TON and TOF data for direct comparison in PtCl₂-catalyzed hydroarylation are scarce in the reviewed literature. The field is dominated by a variety of catalytic systems tailored to specific substrate classes.

Mechanistic Insights and Proposed Pathways

The mechanism of PtCl₂-catalyzed reactions generally involves the coordination of the platinum center to the unsaturated C-C bond(s) of the substrate, which activates it towards nucleophilic attack or rearrangement.

Enyne Cycloisomerization

The cycloisomerization of enynes catalyzed by PtCl₂ is proposed to proceed through a cationic manifold. The initial step is the π-complexation of Pt(II) to the alkyne moiety.[8] This is followed by an intramolecular nucleophilic attack of the alkene onto the activated alkyne. The resulting intermediate can then undergo various rearrangements to yield the final product. DFT calculations have been instrumental in elucidating the plausible intermediates and transition states in these reactions.[1]

Enyne_Cycloisomerization cluster_cycle Catalytic Cycle Enyne Enyne Pi_Complex π-Alkyne-PtCl₂ Complex Enyne->Pi_Complex + PtCl₂ PtCl2 PtCl₂ Intermediate Cyclopropyl Platinacarbene Intermediate Pi_Complex->Intermediate Intramolecular Attack Intermediate->PtCl2 - PtCl₂ Product Cycloisomerized Product Intermediate->Product Rearrangement

Caption: Proposed catalytic cycle for PtCl₂-catalyzed enyne cycloisomerization.

Alkyne Hydration

For alkyne hydration, the mechanism is believed to involve the formation of a platinum-alkyne π-complex. This complexation makes the alkyne more susceptible to nucleophilic attack by water. The resulting enol intermediate then tautomerizes to the more stable ketone product. Computational studies comparing gold and platinum catalysts suggest that differences in the LUMO energies of the metal-alkyne complexes contribute to the observed differences in catalytic activity.[5][6]

Alkyne_Hydration cluster_pathway Reaction Pathway Alkyne Alkyne + H₂O Pt_Complex PtCl₂(H₂O)-Alkyne Complex Alkyne->Pt_Complex + PtCl₂(H₂O) Enol_Intermediate Enol Intermediate Pt_Complex->Enol_Intermediate Nucleophilic Attack of H₂O Ketone Ketone Enol_Intermediate->Ketone Tautomerization

Caption: Simplified pathway for PtCl₂-catalyzed alkyne hydration.

Hydroarylation

The mechanism of Pt(II)-catalyzed hydroarylation is thought to involve C-H activation of the arene. One proposed pathway involves the coordination of the alkene to the platinum center, followed by oxidative addition of the arene C-H bond. Subsequent migratory insertion of the alkene into the Pt-Aryl bond and reductive elimination yields the hydroarylated product and regenerates the catalyst.

Hydroarylation cluster_flow Experimental Workflow Start Arene + Alkene + PtCl₂ Catalyst Coordination Alkene Coordination Start->Coordination CH_Activation C-H Activation (Oxidative Addition) Coordination->CH_Activation Migratory_Insertion Migratory Insertion CH_Activation->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Product Hydroarylated Product Reductive_Elimination->Product

Caption: A plausible mechanistic pathway for PtCl₂-catalyzed hydroarylation.

Experimental Protocols for Mechanistic Studies

To elucidate the mechanisms of these reactions, several experimental techniques are employed. Below are detailed protocols for key experiments.

Kinetic Isotope Effect (KIE) Studies

Objective: To determine if a specific C-H bond is broken in the rate-determining step of the reaction.

Protocol for Intermolecular KIE in Hydroarylation:

  • Substrate Preparation: Synthesize both the non-deuterated arene and its corresponding isotopologue, where the reactive C-H bond is replaced with a C-D bond.

  • Reaction Setup: Prepare two separate reaction vessels under identical conditions (temperature, solvent, catalyst concentration, and substrate concentration). Add the non-deuterated arene to one vessel and the deuterated arene to the other.

  • Reaction Initiation and Monitoring: Initiate the reactions simultaneously by adding the alkene and PtCl₂ catalyst. Monitor the progress of both reactions over time by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR to determine the concentration of the product.

  • Data Analysis: Plot the concentration of the product versus time for both reactions. Determine the initial reaction rates (kH for the non-deuterated and kD for the deuterated reaction) from the slopes of these plots. The kinetic isotope effect is calculated as the ratio kH/kD. A value significantly greater than 1 suggests that the C-H bond is broken in the rate-determining step.

Deuterium (B1214612) Labeling Studies

Objective: To trace the pathway of hydrogen atoms during the reaction and identify rearrangement processes.

Protocol for Deuterium Labeling in Enyne Cycloisomerization:

  • Substrate Synthesis: Synthesize an enyne substrate with deuterium atoms at specific positions, for example, at the allylic or propargylic position.

  • Catalytic Reaction: Subject the deuterated enyne to the standard PtCl₂-catalyzed cycloisomerization conditions.

  • Product Isolation and Characterization: After the reaction is complete, isolate and purify the product.

  • Analysis: Analyze the purified product using ¹H NMR, ²H NMR, and mass spectrometry to determine the final position(s) of the deuterium atoms. The location of the deuterium labels in the product provides crucial information about the mechanism, such as whether specific hydrogen shifts or rearrangements have occurred.

Computational Chemistry (DFT) Studies

Objective: To model the reaction pathway, calculate the energies of intermediates and transition states, and gain insight into the electronic structure of the catalytic species.

General Computational Protocol:

  • Model System Definition: Define a computationally feasible model of the catalytic system, including the PtCl₂ catalyst, the substrate, and any relevant solvent molecules.

  • Geometry Optimization: Use a suitable density functional theory (DFT) method (e.g., B3LYP) and basis set (e.g., LANL2DZ for Pt and 6-31G(d) for other atoms) to optimize the geometries of the reactants, intermediates, transition states, and products.

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: For each transition state, perform an IRC calculation to confirm that it connects the correct reactant and product.

  • Energy Profile Construction: Construct a potential energy profile for the entire catalytic cycle based on the calculated relative energies of all stationary points. This profile helps to identify the rate-determining step and understand the thermodynamics and kinetics of the reaction.

Conclusion

This compound is a versatile and effective catalyst for a range of organic transformations. While it demonstrates high yields in reactions like enyne cycloisomerization, its performance in comparison to other catalysts can vary depending on the specific reaction and substrate. Mechanistic investigations using a combination of kinetic studies, isotopic labeling, and computational chemistry are crucial for understanding the underlying principles of PtCl₂ catalysis and for the rational design of more efficient catalytic systems. This guide provides a foundational comparison to aid researchers in their exploration of platinum-catalyzed organic reactions.

References

A Comparative Guide to the Cytotoxicity of Platinum(II) and Palladium(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metal-based anticancer therapeutics has been dominated by platinum compounds since the landmark discovery of cisplatin (B142131). However, challenges such as severe side effects and acquired drug resistance have fueled the search for alternatives.[1] Palladium(II) complexes have emerged as compelling candidates due to their structural and chemical similarities to platinum(II) analogues.[1][2][3] This guide provides an objective comparison of the cytotoxicity of platinum(II) and palladium(II) complexes, supported by experimental data, detailed protocols, and mechanistic diagrams to inform future research and drug development.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of both platinum(II) and palladium(II) complexes is profoundly influenced by the nature of their coordinated ligands. While platinum complexes are often considered more potent, numerous studies demonstrate that palladium(II) complexes can exhibit comparable or even superior cytotoxic activity against various cancer cell lines, including those resistant to cisplatin.[4][5][6] Toxicological studies in rats have suggested that palladium compounds may have up to 10 times lower toxicity than their platinum-based counterparts.[2][7]

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values from various studies, illustrating the comparative cytotoxicity of selected complexes against different human cancer cell lines.

MetalComplexCell LineIC₅₀ (µM)Reference
Pt(II) CisplatinU87 MG (Glioblastoma)54.14 ± 3.19[3]
Pt(II) caPt(II)-complexU87 MG (Glioblastoma)19.85 ± 0.97[3]
Pt(II) CisplatinA2780 (Ovarian)1.12 ± 0.11[8]
Pt(II) trans-[PtCl₂(5ClL)₂]A2780 (Ovarian)1.19 ± 0.20[8]
Pd(II) trans-[PdCl₂(5ClL)₂]A2780 (Ovarian)11.29 ± 6.65[8]
Pt(II) CisplatinA2780cis (Cisplatin-resistant Ovarian)15.21 ± 1.25[8]
Pt(II) trans-[PtCl₂(5ClL)₂]A2780cis (Cisplatin-resistant Ovarian)4.96 ± 0.49[8]
Pd(II) trans-[PdCl₂(5ClL)₂]A2780cis (Cisplatin-resistant Ovarian)14.98 ± 5.59[8]
Pt(II) CisplatinMDA-MB-231 (Triple-negative Breast)9.96 ± 3.89[8]
Pt(II) trans-[PtCl₂(5ClL)₂]MDA-MB-231 (Triple-negative Breast)4.83 ± 0.38[8]
Pd(II) trans-[PdCl₂(5ClL)₂]MDA-MB-231 (Triple-negative Breast)6.37 ± 1.19[8]
Pd(II) [Pd(TSC³)₂]DU145 (Prostate Carcinoma)0.01[4]
Pd(II) [Pd(TSC³)₂]K562 (Chronic Myelogenous Leukemia)0.02[4]
Pd(II) Pd(II) complex with 2',6'-di(thiazol-2-yl)-2,4'-bipyridineHCT-116 (Colorectal Carcinoma)23.8 ± 1.48[9]
Pd(II) Pd(II) complex with 2',6'-di(thiazol-2-yl)-2,4'-bipyridineA549 (Lung Adenocarcinoma)60.1 ± 3.45[9]

Note: The ligands and specific structures of the complexes play a critical role in their activity. This table is a representative sample and not an exhaustive list.

Mechanisms of Action: DNA Damage and Apoptosis

The primary mechanism of action for clinically used platinum(II) drugs like cisplatin involves binding to nuclear DNA.[10] This interaction, primarily at the N7 position of guanine (B1146940) residues, creates DNA adducts that distort the double helix, inhibiting DNA replication and transcription, which ultimately triggers programmed cell death, or apoptosis.[10][11] This process often involves the activation of the p53 tumor suppressor protein, leading to cell cycle arrest or the initiation of the apoptotic cascade.[11]

Palladium(II) complexes are believed to exert their cytotoxic effects through similar mechanisms, including DNA interaction and the induction of apoptosis.[12][13] However, Pd(II) complexes are generally more kinetically labile than their Pt(II) counterparts.[14] This higher reactivity can lead to faster ligand exchange reactions, potentially altering their stability, cellular uptake, and intracellular targets. While some palladium complexes effectively cleave double-stranded DNA, their interactions may also involve other biological molecules like proteins and peptides.[12][15]

Signaling_Pathway Simplified p53-Mediated Apoptotic Pathway Complex Pt(II) / Pd(II) Complex DNA_Damage DNA Damage (Adduct Formation) Complex->DNA_Damage p53 p53 Activation DNA_Damage->p53 Arrest Cell Cycle Arrest (G1, S, G2/M) p53->Arrest Induces Bax Bax Upregulation p53->Bax Induces Repair DNA Repair Arrest->Repair Allows time for Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Cascade Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: p53-mediated apoptosis induced by DNA-damaging metal complexes.

Experimental Protocols for Cytotoxicity Assessment

Evaluating the cytotoxic potential of novel compounds is a critical step in drug discovery. A variety of in vitro assays are employed, with the MTT assay being one of the most common for determining cell viability.[16][17]

Experimental_Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture (e.g., A549, HCT-116) Plating 2. Cell Plating (96-well plates) Cell_Culture->Plating Incubation1 3. Overnight Incubation (Allow cells to attach) Plating->Incubation1 Stock_Prep 4. Prepare Complex Stock & Serial Dilutions Treatment 5. Treat Cells with Complexes Incubation1->Treatment Stock_Prep->Treatment Incubation2 6. Incubate (e.g., 24, 48, or 72 hours) Treatment->Incubation2 MTT_Add 7. Add MTT Reagent Incubation2->MTT_Add Incubation3 8. Incubate (4 hours) MTT_Add->Incubation3 Solubilize 9. Solubilize Formazan (B1609692) (e.g., with Isopropanol, DMSO) Incubation3->Solubilize Read 10. Read Absorbance (570 nm) Solubilize->Read Analyze 11. Data Analysis (Calculate IC₅₀ values) Read->Analyze

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[18] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18] The intensity of the resulting color, once the crystals are solubilized, is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile culture plates

  • Test compounds (Pt(II) and Pd(II) complexes) dissolved in a suitable solvent (e.g., DMSO, DMF)

  • MTT solution (5 mg/mL in sterile PBS)[19]

  • Solubilization solution (e.g., isopropanol, DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin, count them using a hemocytometer, and assess viability (e.g., with Trypan blue). Dilute the cells in complete medium to a final concentration of approximately 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17][20]

  • Compound Treatment: Prepare a series of dilutions of the test complexes in serum-free medium from a concentrated stock solution. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a negative control (cells with medium only) and a blank control (medium only, no cells).[17]

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution (5 mg/mL) to each well (final concentration of ~0.5 mg/mL) and incubate for an additional 3-4 hours under the same conditions.[17][18] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-200 µL of the solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[17] Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.[19]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration (on a logarithmic scale) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The comparative analysis of platinum(II) and palladium(II) complexes reveals a nuanced landscape of cytotoxic potential. While platinum-based drugs remain a cornerstone of chemotherapy, the development of novel palladium(II) complexes offers a promising avenue to overcome existing limitations.[1][2] The data indicates that with strategic ligand design, palladium complexes can achieve potent and selective anticancer activity, sometimes surpassing that of platinum analogues, particularly in resistant cell lines.[8][21] The higher lability of palladium complexes presents both a challenge for stability and an opportunity for unique reactivity profiles.[14] Continued research, guided by standardized cytotoxicity assays and mechanistic studies, is essential to unlock the full therapeutic potential of these compounds and develop the next generation of metal-based anticancer drugs.

References

Unraveling the Contrasting Cytotoxicity of Cisplatin and Oxaliplatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cisplatin (B142131) and oxaliplatin (B1677828), two cornerstone platinum-based chemotherapeutic agents, exhibit distinct cytotoxicity profiles that underpin their differential clinical applications. While both drugs exert their anticancer effects primarily through the formation of DNA adducts, leading to cell cycle arrest and apoptosis, the nuances of their mechanisms of action, cellular processing, and induction of cell death pathways result in significant differences in their efficacy against various cancer types and their associated toxicities.

This guide provides a comprehensive comparison of the cytotoxicity profiles of cisplatin and oxaliplatin, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.

Comparative Analysis of Cytotoxicity

The cytotoxic potency of cisplatin and oxaliplatin varies across different cancer cell lines. While cisplatin has historically been a frontline treatment for various solid tumors, oxaliplatin has shown significant efficacy in colorectal cancer, a disease often intrinsically resistant to cisplatin.[1]

ParameterCisplatinOxaliplatinCell LineReference
IC50 (µM) 1.01.9HCT-15 (Colon)[2]
IC50 (µM) 2736A498 (Kidney)[3]
IC50 (µM) ~15~15A2780 (Ovarian)[4]
Relative Pt-GG Adduct Levels 43A2780 (Ovarian)[5]

Table 1: Comparative Cytotoxicity and DNA Adduct Formation. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of cells. Relative Pt-GG adduct levels indicate the comparative amount of the major DNA adduct formed.

Mechanistic Divergence: DNA Adducts and Cellular Response

The cytotoxic effects of both cisplatin and oxaliplatin are initiated by the formation of platinum-DNA adducts, primarily intrastrand crosslinks between adjacent guanine (B1146940) bases.[6][7] However, the structural differences between the two drugs, particularly the bulky 1,2-diaminocyclohexane (DACH) ligand in oxaliplatin, lead to distinct conformations of these adducts.[1][8] This structural disparity has profound implications for their recognition and processing by cellular machinery.

The Critical Role of the Mismatch Repair (MMR) System

A key differentiator in the cytotoxicity profiles of cisplatin and oxaliplatin lies in their interaction with the DNA mismatch repair (MMR) system. The MMR system, responsible for correcting base mismatches during DNA replication, recognizes the distortions caused by cisplatin-DNA adducts.[9] This recognition can trigger a futile cycle of attempted repair, leading to persistent signaling for cell cycle arrest and apoptosis.[9] Consequently, cancer cells with a deficient MMR system often exhibit resistance to cisplatin.[7]

In contrast, the bulky DACH ligand of oxaliplatin sterically hinders the recognition of its DNA adducts by the MMR proteins.[5][10] This allows oxaliplatin to bypass this resistance mechanism, retaining its cytotoxicity in MMR-deficient tumors, such as many colorectal cancers.[1][7]

MMR_Pathway cluster_cisplatin Cisplatin cluster_oxaliplatin Oxaliplatin Cis_DNA Cisplatin-DNA Adduct MMR MMR Proteins (e.g., MSH2) Cis_DNA->MMR Recognized Apoptosis_Cis Apoptosis MMR->Apoptosis_Cis Signals Oxa_DNA Oxaliplatin-DNA Adduct (Bulky DACH Ligand) MMR_Oxa MMR Proteins (e.g., MSH2) Oxa_DNA->MMR_Oxa Recognition Hindered Apoptosis_Oxa Apoptosis Oxa_DNA->Apoptosis_Oxa Direct Signaling

Figure 1: Differential Recognition of DNA Adducts by the Mismatch Repair (MMR) System.

Induction of Apoptosis: Divergent Signaling Cascades

While both drugs ultimately lead to apoptosis, the signaling pathways activated can differ. Cisplatin-induced apoptosis is heavily reliant on the MMR system and subsequent activation of downstream effectors. Oxaliplatin, on the other hand, can induce apoptosis through MMR-independent pathways.[1] Studies have shown that oxaliplatin can induce a more pronounced modulation of genes related to apoptosis compared to cisplatin in certain cell lines.[3][4]

The B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis, are implicated in the cytotoxic mechanisms of both drugs. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family is crucial in determining the cell's fate.[8] In some contexts, the apoptotic response to oxaliplatin has been shown to be dependent on p53 and Bax.[11]

Apoptosis_Pathway cluster_cisplatin Cisplatin cluster_oxaliplatin Oxaliplatin DNA_Damage DNA Damage Cis_Adduct Cisplatin-DNA Adduct DNA_Damage->Cis_Adduct Oxa_Adduct Oxaliplatin-DNA Adduct DNA_Damage->Oxa_Adduct MMR_Apoptosis MMR Activation Cis_Adduct->MMR_Apoptosis p53_Cis p53 Activation MMR_Apoptosis->p53_Cis Bax_Cis Bax Activation p53_Cis->Bax_Cis Caspase_Cis Caspase Cascade Bax_Cis->Caspase_Cis Apoptosis_Cis Apoptosis Caspase_Cis->Apoptosis_Cis p53_Oxa p53 Activation Oxa_Adduct->p53_Oxa Bax_Oxa Bax Activation p53_Oxa->Bax_Oxa Caspase_Oxa Caspase Cascade Bax_Oxa->Caspase_Oxa Apoptosis_Oxa Apoptosis Caspase_Oxa->Apoptosis_Oxa

Figure 2: Simplified Apoptotic Signaling Pathways for Cisplatin and Oxaliplatin.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[13]

  • Drug Treatment: Treat cells with various concentrations of cisplatin or oxaliplatin and incubate for a specified period (e.g., 72 hours).[13]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[13]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[13]

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Cell Treatment: Treat cells with cisplatin or oxaliplatin to induce apoptosis.

  • Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.[15]

  • Washing: Wash the cells once with cold 1X PBS.[15]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[15]

  • Staining: Add 5 µL of Annexin V-FITC and propidium iodide (PI) staining solution to 100 µL of the cell suspension.[15]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[14][15]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.[14][15]

Figure 3: General Experimental Workflow for Comparing Platinum Drug Cytotoxicity.
Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]

  • Cell Treatment and Harvesting: Treat cells with the platinum drugs and harvest them.

  • Fixation: Resuspend the cells in cold 70% ethanol (B145695) and fix on ice for at least two hours.[16]

  • Washing: Wash the fixed cells with PBS.[16]

  • Staining: Resuspend the cells in a staining buffer containing PI and RNase A.[16]

  • Incubation: Incubate overnight at 4°C in the dark.[16]

  • Flow Cytometry: Acquire and analyze the data on a flow cytometer.[16]

Conclusion

The differences in the cytotoxicity profiles of cisplatin and oxaliplatin are multifaceted, stemming from the distinct structural properties of their DNA adducts and the subsequent differential engagement of cellular repair and signaling pathways. Oxaliplatin's ability to evade the MMR system is a critical factor in its efficacy against cisplatin-resistant and MMR-deficient tumors. A thorough understanding of these molecular distinctions is paramount for the rational design of novel platinum-based therapies and for the optimization of existing treatment regimens to improve patient outcomes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and exploit these differences in the ongoing fight against cancer.

References

A Comparative Guide to the Oxidation of Pt(II) Complexes with Chloride-Based Oxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of square-planar Platinum(II) complexes to their octahedral Platinum(IV) counterparts is a critical step in the development of Pt(IV) prodrugs, which offer enhanced stability and reduced side effects compared to their Pt(II) precursors. The choice of oxidant is paramount, directly influencing reaction efficiency, product purity, and the potential for scale-up. This guide provides an objective comparison of common chloride-based oxidants, supported by experimental data, to aid researchers in selecting the optimal method for their specific Pt(II) complex.

Performance Comparison of Chloride-Based Oxidants

The selection of an appropriate oxidizing agent for the conversion of Pt(II) to Pt(IV) complexes is contingent on several factors, including the nature of the ligands on the Pt(II) precursor, desired reaction kinetics, and ease of handling. Below is a summary of commonly employed chloride-based oxidants, highlighting their advantages and disadvantages.

OxidantGeneral ApplicabilityAdvantagesDisadvantages
PhICl₂ (Iodobenzene dichloride) Broad, effective for a wide range of Pt(II) complexes.Clean reactions, high yields, commercially available solid, avoids handling of chlorine gas.[1][2]Can lead to mixtures of isomers, requires careful control of reaction conditions to ensure selectivity.[3]
NCS (N-Chlorosuccinimide) Good for generating asymmetric Pt(IV) complexes.Allows for the introduction of a single chloride and a solvent-derived ligand in the axial positions, high yields.[4]Can lead to the formation of Pt(III) dimers as byproducts, reaction outcomes can be sensitive to solvent, light, and concentration.[3]
Cl₂ (Chlorine Gas) Widely used, effective for many Pt(II) complexes.Readily available, potent oxidant.Hazardous gas, requires specialized equipment for safe handling, can lead to side reactions.[5]
H₂O₂/HCl (Hydrogen Peroxide/ Hydrochloric Acid) Two-step process, generally applicable.Readily available and inexpensive reagents, avoids the use of chlorine gas.[6]Initially forms a dihydroxido-Pt(IV) intermediate that requires subsequent conversion to the dichloro-Pt(IV) product, may require optimization of chloride source and concentration for high yields.[6][7]

Quantitative Data Summary

The following table summarizes reported yields for the oxidation of cisplatin (B142131) and a cyclometalated Pt(II) complex with different oxidants.

Pt(II) ComplexOxidantSolventReaction TimeTemperatureYield (%)Reference
cis-[Pt(NH₃)₂Cl₂] (Cisplatin)PhICl₂DMF10 minRoom Temp.99%[1]
cis-[Pt(NH₃)₂Cl₂] (Cisplatin)NCSEthane-1,2-diol--High[4]
cis-[Pt(NH₃)₂Cl₂] (Cisplatin)Cl₂Aqueous---[5]
Pt(phpy)₂PhICl₂---59-54%[3]
Pt(phpy)₂NCS---Variable[3]
[Pt{(p-BrC₆F₄)NCH₂CH₂NEt₂}Cl(py)]H₂O₂/LiClCH₂Cl₂7 daysRoom Temp.High[6][7]

Experimental Protocols

Detailed methodologies for the oxidation of a generic Pt(II) complex are provided below. Researchers should adapt these protocols based on the specific solubility and reactivity of their complex.

Oxidation using Iodobenzene Dichloride (PhICl₂)
  • Preparation: Dissolve the Pt(II) complex in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform (B151607) in a round-bottom flask.

  • Reaction: To the stirred solution, add a stoichiometric amount (1.0-1.1 equivalents) of PhICl₂. The reaction is often rapid, indicated by a color change. For sensitive complexes, the reaction can be performed at lower temperatures (e.g., -40 °C).[1]

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the Pt(IV) product can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Purification: The crude product is collected by filtration, washed with the precipitating solvent, and dried under vacuum. Further purification can be achieved by recrystallization.

Oxidation using N-Chlorosuccinimide (NCS)
  • Preparation: Dissolve the Pt(II) complex in a coordinating solvent, such as ethane-1,2-diol or acetic acid.

  • Reaction: Add a solution of NCS (1.0-1.1 equivalents) in the same solvent to the Pt(II) complex solution. The reaction mixture is typically stirred at room temperature and protected from light.[3][4]

  • Work-up: The reaction progress should be monitored. Upon completion, the product can be isolated by precipitation or extraction, depending on its properties.

  • Purification: The isolated product is purified by washing and/or recrystallization.

Oxidation using Chlorine Gas (Cl₂)

Caution: Chlorine gas is highly toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Preparation: Suspend or dissolve the Pt(II) complex in a suitable solvent (e.g., water, DMF, or a chlorinated solvent) in a flask equipped with a gas inlet and outlet.

  • Reaction: Bubble a slow stream of chlorine gas through the stirred suspension or solution. The reaction is often accompanied by a color change to bright yellow.[5]

  • Work-up: After the reaction is complete (typically when all the starting material has dissolved and the color change is stable), purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess chlorine.

  • Purification: The Pt(IV) product is isolated by precipitation, filtration, and washing.

Oxidation using Hydrogen Peroxide and Hydrochloric Acid (H₂O₂/HCl)

This is a two-step process:

Step 1: Formation of the Dihydroxido-Pt(IV) Complex

  • Preparation: Suspend the Pt(II) complex in water or a suitable organic solvent.

  • Oxidation: Add an excess of 30% hydrogen peroxide (H₂O₂) to the suspension. The reaction mixture is stirred, sometimes with gentle heating, until the Pt(II) complex is consumed. The addition of a chloride source like LiCl can improve yields.[6][7]

  • Isolation: The resulting dihydroxido-Pt(IV) complex can be isolated by filtration or evaporation of the solvent.

Step 2: Conversion to the Dichloro-Pt(IV) Complex

  • Preparation: Suspend or dissolve the isolated dihydroxido-Pt(IV) complex in a minimal amount of water.

  • Chlorination: Add concentrated hydrochloric acid (HCl) dropwise until the dihydroxido complex dissolves and the solution turns yellow.

  • Isolation: The dichloro-Pt(IV) product can be precipitated by cooling the solution or by the addition of a suitable organic solvent. The product is then collected by filtration, washed with cold water and a non-polar organic solvent, and dried.

Visualizing the Oxidation Process

The following diagrams illustrate the general chemical transformation and a typical experimental workflow for the oxidation of Pt(II) complexes.

G General Oxidation of Pt(II) to Pt(IV) PtII Pt(II) Complex (Square Planar) PtIV Pt(IV) Complex (Octahedral) PtII->PtIV + 2 Cl⁻ Oxidant Chloride-Based Oxidant (e.g., PhICl₂, NCS, Cl₂, H₂O₂/HCl) Oxidant->PtII G Experimental Workflow for Pt(II) Oxidation Start Start: Pt(II) Complex Dissolve Dissolve Pt(II) Complex in Suitable Solvent Start->Dissolve AddOxidant Add Chloride-Based Oxidant Dissolve->AddOxidant Reaction Stir at Controlled Temperature AddOxidant->Reaction Monitor Monitor Reaction (TLC, NMR) Reaction->Monitor Isolate Isolate Crude Product (Precipitation/Extraction) Monitor->Isolate Purify Purify Product (Recrystallization) Isolate->Purify Characterize Characterize Pt(IV) Complex (NMR, MS, X-ray) Purify->Characterize

References

A Comparative Guide to Pt(III) and Pt(IV) Products from Pt(II) Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of square-planar Platinum(II) complexes is a fundamental reaction in inorganic chemistry, yielding products with distinct electronic and geometric structures. This guide provides an objective comparison of the resulting Platinum(III) and Platinum(IV) species, supported by experimental data, to aid researchers in understanding and manipulating these important transformations. The choice of oxidant and reaction conditions critically dictates the final oxidation state of the platinum center, leading to either the less common, often dimeric, Pt(III) state or the more conventional octahedral Pt(IV) state.

Key Differences in Oxidation Products

The oxidation of a Pt(II) center fundamentally alters its coordination geometry, magnetic properties, and reactivity. While Pt(II) complexes are typically four-coordinate and square planar, Pt(IV) complexes are six-coordinate and octahedral, rendering them more kinetically inert.[1] The Pt(III) state is a rarer oxidation state for platinum and is often found in binuclear complexes with a Pt-Pt bond.[2]

FeaturePt(II) (Starting Material)Pt(III) ProductPt(IV) Product
Typical Geometry Square PlanarOctahedral (often dimeric)Octahedral
Coordination No. 466
d-electron config. d8d7d6
Magnetic Properties DiamagneticParamagneticDiamagnetic
Kinetic Lability Generally labileVariesGenerally inert

Comparative Experimental Data

The differentiation between Pt(II), Pt(III), and Pt(IV) complexes is readily achieved through various spectroscopic and electrochemical techniques.

Table 1: Comparative Spectroscopic Data
Complex TypeTypical ¹⁹⁵Pt NMR Chemical Shift Range (ppm)Key Spectroscopic Features
Pt(II) -1500 to -5500Sharp signals. Chemical shifts are highly sensitive to the nature of the coordinated ligands.[3][4]
Pt(III) Wide range, can overlap with Pt(II) and Pt(IV)Often characterized by EPR spectroscopy due to its paramagnetic nature. In dimers, Pt-Pt bond vibrations may be observed in Raman spectra.[5]
Pt(IV) +400 to +1500Generally observed at a much lower field (higher frequency) compared to Pt(II) complexes.[3][6]
Table 2: Comparative Structural Data from X-ray Crystallography
ComplexPt-Cl Bond Length (Å)Pt-N Bond Length (Å)Pt-Pt Bond Length (Å)
trans-[PtCl₂{HN=C(OH)C₆H₅}₂] (Pt(II) )~2.30~2.05N/A
[Pt₂Cl₄(NH₃)₂{μ-HN=C(O)tBu}₂] (Pt(III) dimer )Axial: ~2.45, Equatorial: ~2.32~2.03~2.57
trans-[PtCl₄(NH₃){HN=C(OH)tBu}] (Pt(IV) )~2.31~2.08N/A

Note: The bond lengths are approximate and can vary depending on the specific ligands and crystal packing forces.[7][8]

Table 3: Comparative Electrochemical Data
Redox ProcessTypical Potential Range (vs. Ag/AgCl)Voltammetric Signature
Pt(II) → Pt(IV) Oxidation +0.5 to +1.5 VAn irreversible anodic peak is often observed in cyclic voltammetry, corresponding to the two-electron oxidation.[9]
Pt(IV) → Pt(II) Reduction -0.2 to -1.0 VA cathodic peak corresponding to the two-electron reduction. The potential is highly dependent on the nature of the axial ligands.[10]
Pt(II) ⇌ Pt(III) Couple VariableMay show reversible or quasi-reversible behavior in cyclic voltammetry, depending on the stability of the Pt(III) species.

Reaction Pathways and Experimental Workflows

The selective synthesis of either Pt(III) or Pt(IV) products is highly dependent on the choice of the oxidizing agent.

Oxidation to Pt(IV)

A common route to Pt(IV) complexes involves a two-electron oxidation of a Pt(II) precursor. Hydrogen peroxide is a frequently used oxidant for this transformation.[11]

PtIV_Oxidation PtII Pt(II) Complex (Square Planar) Oxidant_H2O2 + 2e⁻ Oxidant (e.g., H₂O₂) PtIV Pt(IV) Complex (Octahedral) PtII->PtIV Oxidative Addition

Caption: General reaction pathway for the two-electron oxidation of a Pt(II) complex to a Pt(IV) complex.

Oxidation to Pt(III)

The formation of Pt(III) species, often as dimers, can be achieved using milder, one-electron oxidizing agents or under specific reaction conditions. For example, the reaction of certain Pt(II) complexes with N-chlorosuccinimide (NCS) can yield Pt(III) dimers.[12]

PtIII_Oxidation Two_PtII 2 x Pt(II) Complex (Square Planar) Oxidant_NCS + 1e⁻ Oxidant (e.g., NCS) PtIII_dimer Pt(III)-Pt(III) Dimer (Binuclear Octahedral) Two_PtII->PtIII_dimer Oxidative Dimerization

Caption: Formation of a Pt(III) dimer via the oxidation of a Pt(II) complex.

Experimental Protocols

Protocol 1: Synthesis of a Pt(IV) Complex via H₂O₂ Oxidation

This protocol is adapted from the oxidation of cis-[Pt(NH₃)₂Cl₂] (cisplatin) to cis,cis,trans-[Pt(NH₃)₂Cl₂(OH)₂].

Materials:

  • cis-[Pt(NH₃)₂Cl₂] (cisplatin)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Deionized water

Procedure:

  • Suspend cis-[Pt(NH₃)₂Cl₂] in deionized water in a round-bottom flask.

  • Add an excess of 30% H₂O₂ solution to the suspension.

  • Heat the mixture at 60-70 °C with stirring until the solid dissolves and the solution becomes clear.

  • Continue heating for an additional 30 minutes to ensure complete reaction and to decompose excess H₂O₂.

  • Allow the solution to cool to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the resulting pale yellow crystals of cis,cis,trans-[Pt(NH₃)₂Cl₂(OH)₂] by filtration, wash with a small amount of cold water, and air dry.

Characterization:

  • ¹⁹⁵Pt NMR: The product will exhibit a characteristic chemical shift in the Pt(IV) region.

  • Infrared Spectroscopy: Appearance of a broad O-H stretching band around 3400 cm⁻¹.

Protocol 2: Synthesis of a Pt(III) Dimer

This protocol is a general representation for the synthesis of a dinuclear Pt(III) complex.

Materials:

  • A suitable Pt(II) precursor (e.g., with bridging ligands or specific electronic properties)

  • A mild one-electron oxidant (e.g., N-chlorosuccinimide)

  • An appropriate organic solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve the Pt(II) complex in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a stoichiometric amount of the oxidant solution to the Pt(II) solution with stirring.

  • Monitor the reaction by a suitable technique (e.g., UV-Vis or NMR spectroscopy) to observe the formation of the Pt(III) species.

  • The reaction mixture may change color, indicating the formation of the new complex.

  • Once the reaction is complete, the Pt(III) dimer can be isolated by precipitation with a non-polar solvent, followed by filtration and washing.

Characterization:

  • X-ray Crystallography: To confirm the dinuclear structure and the Pt-Pt bond.

  • EPR Spectroscopy: To confirm the paramagnetic d⁷ electronic state of the Pt(III) centers.

Experimental Workflow: Product Characterization

Characterization_Workflow Start Pt(II) Oxidation Product NMR ¹⁹⁵Pt NMR Spectroscopy Start->NMR Xray Single Crystal X-ray Diffraction Start->Xray EPR EPR Spectroscopy Start->EPR CV Cyclic Voltammetry Start->CV PtIV_path Pt(IV) Confirmed NMR->PtIV_path Low-field shift PtIII_path Pt(III) Confirmed NMR->PtIII_path Shift in intermediate range Xray->PtIV_path Octahedral, Mononuclear Xray->PtIII_path Octahedral, Binuclear (Pt-Pt bond) EPR->PtIV_path No signal EPR->PtIII_path Signal observed CV->PtIV_path Irreversible reduction CV->PtIII_path Quasi-reversible redox couple

Caption: A logical workflow for the characterization and identification of Pt(III) and Pt(IV) oxidation products.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.